molecular formula C10H22ClNO2 B555015 H-Ile-OtBu.HCl CAS No. 69320-89-4

H-Ile-OtBu.HCl

Número de catálogo: B555015
Número CAS: 69320-89-4
Peso molecular: 223.74 g/mol
Clave InChI: IFRYMHOZFAPYPJ-WSZWBAFRSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

H-Ile-OtBu.HCl, the hydrochloride salt of L-Isoleucine tert-Butyl ester, is a protected amino acid building block essential in solid-phase and solution-phase peptide synthesis (SPPS) . The tert-butyl ester (OtBu) group serves as a protecting group for the carboxylic acid moiety, which is stable under basic conditions and can be selectively removed under mild acidic conditions without affecting other common protecting groups . This makes this compound a critical reagent for the controlled, step-wise construction of complex peptide sequences, such as in the synthesis of therapeutic agents like Bivalirudin . With a molecular formula of C10H21NO2·HCl and a molecular weight of 223.7, it presents as a white to off-white powder . The compound has a melting point of approximately 160 °C and is described as a stable, amino acid-based compound that affects physiological activities in research models . For research purposes only. Not for diagnostic or therapeutic use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Propiedades

IUPAC Name

tert-butyl (2S,3S)-2-amino-3-methylpentanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO2.ClH/c1-6-7(2)8(11)9(12)13-10(3,4)5;/h7-8H,6,11H2,1-5H3;1H/t7-,8-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFRYMHOZFAPYPJ-WSZWBAFRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)OC(C)(C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)OC(C)(C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00922990
Record name tert-Butyl isoleucinate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00922990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119483-46-4
Record name tert-Butyl isoleucinate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00922990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to H-Ile-OtBu.HCl (L-Isoleucine tert-butyl ester hydrochloride)

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of L-Isoleucine tert-butyl ester hydrochloride (H-Ile-OtBu.HCl), a critical amino acid derivative utilized in synthetic chemistry. It details the compound's chemical structure, physicochemical properties, core applications, and detailed experimental protocols for its synthesis and use.

Chemical Structure and Identification

This compound is the hydrochloride salt of the tert-butyl ester of L-isoleucine. The tert-butyl (OtBu) group serves as a protecting group for the carboxylic acid functionality, preventing it from participating in unwanted side reactions during peptide synthesis. The hydrochloride salt form enhances the compound's stability and handling characteristics.

Caption: Chemical structure of L-Isoleucine tert-butyl ester hydrochloride.

Table 1: Chemical Identifiers

Identifier Value Source(s)
IUPAC Name tert-butyl (2S,3S)-2-amino-3-methylpentanoate;hydrochloride [1]
Synonyms This compound, L-Isoleucine t-butyl ester hydrochloride [1][2][3][4][5][6][7]
CAS Number 69320-89-4 [2][3][4][6][8][9]
Molecular Formula C₁₀H₂₂ClNO₂ [1][2][3][5][7][8]
Molecular Weight 223.74 g/mol [1][2][3][5][6][7][8][9]
InChI InChI=1S/C10H21NO2.ClH/c1-6-7(2)8(11)9(12)13-10(3,4)5;/h7-8H,6,11H2,1-5H3;1H/t7-,8-;/m0./s1 [1][2]
InChIKey IFRYMHOZFAPYPJ-WSZWBAFRSA-N [1][2]

| SMILES | CCC(C)C(C(=O)OC(C)(C)C)N.Cl |[4] |

Physicochemical Properties

The physical and chemical properties of this compound make it a versatile reagent for organic synthesis, particularly under specific reaction conditions.

Table 2: Physicochemical Data

Property Value Source(s)
Appearance White to off-white crystalline solid or powder [3][6][10][11]
Melting Point 160 °C [5][8][10]
Solubility DMSO: 100 mg/mL [3][12][13]
Methanol: 50 mg/mL [5][14]
Optical Rotation [α]D²⁰ = +31 ± 3° (c=1 in MeOH) [6]

| | [α] = 14.6° (c=1.10 g/100mL in H₂O) |[11] |

Storage and Stability: For long-term storage, the compound should be kept as a powder at -20°C, where it is stable for up to three years.[3][11][12] For shorter periods, storage at 4°C is acceptable for up to two years.[3][11][12] When dissolved in a solvent, stock solutions should be stored at -80°C for up to six months or -20°C for one month to prevent degradation.[3][12][13] The compound is noted to be air-sensitive and incompatible with strong oxidizing agents.[14]

Core Applications in Synthesis

This compound is a valuable building block primarily used in the synthesis of peptides and other complex organic molecules.[6] Its main functions are:

  • Peptide Synthesis: It serves as a protected form of isoleucine, typically for the C-terminal residue in solution-phase peptide synthesis or for the creation of peptide fragments. The OtBu group is stable under many coupling conditions but can be removed with moderate to strong acids (e.g., trifluoroacetic acid, TFA), making it orthogonal to Fmoc and Cbz protecting groups.[15]

  • Drug Development: As an amino acid derivative, it is crucial in the development of new therapeutic agents, especially those targeting metabolic pathways where it can mimic natural amino acids.[6]

  • Protein Engineering: Researchers use this ester to modify proteins, which can enhance their stability and functionality for therapeutic applications.[6]

  • General Organic Synthesis: It acts as an important intermediate and raw material in the synthesis of agrochemicals and dyestuffs.[5][14][16]

Experimental Protocols

The following section provides detailed methodologies for the synthesis, application, and characterization of this compound.

Protocol for the Synthesis of this compound

This protocol is based on the general method for preparing amino acid tert-butyl esters via acid-catalyzed esterification with isobutylene.[17]

Materials:

  • L-Isoleucine

  • Dioxane (anhydrous)

  • p-Toluenesulfonic acid (PTSA) or sulfuric acid

  • Isobutylene (liquid or gas)

  • 10% Sodium bicarbonate solution

  • Brine solution

  • Anhydrous diethyl ether

  • Hydrogen chloride (gas or as a solution in ether)

  • High-pressure reaction vessel (autoclave)

Procedure:

  • Esterification: Suspend L-Isoleucine (1 equivalent) in anhydrous dioxane within a high-pressure reaction vessel.

  • Add a catalytic amount of PTSA (e.g., 1.5-2 equivalents).

  • Introduce isobutylene (a large excess, e.g., filling the vessel volume) into the sealed vessel.

  • Stir the mixture at room temperature for 4-5 days. Monitor the reaction progress via TLC or LC-MS.

  • Workup: Upon completion, vent the excess isobutylene. Wash the reaction mixture with a 10% sodium bicarbonate solution to neutralize the acid catalyst, followed by water and then a brine solution.

  • Extract the aqueous layer with an organic solvent like ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the free amine (H-Ile-OtBu) as an oil or solid.

  • Salt Formation: Dissolve the crude free amine in approximately 10 volumes of anhydrous diethyl ether and cool the solution to -20°C.

  • Slowly add one equivalent of a standardized HCl solution in ether.

  • A white precipitate of this compound will form. The product can be isolated by filtration or by removing the solvent under vacuum.

G reactant1 L-Isoleucine step1 Esterification (Dioxane, RT, 4-5 days) reactant1->step1 reactant2 Isobutylene reactant2->step1 catalyst PTSA / H₂SO₄ catalyst->step1 product_free H-Ile-OtBu (Free Base) step3 Salt Formation (-20°C) product_free->step3 product_final This compound hcl HCl in Ether hcl->step3 step2 Aqueous Workup (NaHCO₃, Brine) step1->step2 step2->product_free step3->product_final

Caption: General workflow for the synthesis of this compound.

Protocol for Solution-Phase Peptide Coupling

This protocol describes a representative procedure for coupling an N-protected amino acid to this compound to form a dipeptide.

Materials:

  • This compound

  • N-protected amino acid (e.g., Fmoc-Ala-OH)

  • Coupling reagent (e.g., HBTU, HATU, or DCC)[18][19]

  • Base (e.g., Diisopropylethylamine (DIEA) or N-Methylmorpholine (NMM))

  • Solvent (e.g., Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF))

Procedure:

  • Neutralization: Dissolve this compound (1 equivalent) in anhydrous DMF. Add DIEA (1.1 equivalents) to neutralize the hydrochloride salt and liberate the free amine. Stir for 10-15 minutes at room temperature.

  • Activation: In a separate flask, dissolve the N-protected amino acid (1 equivalent) and the coupling reagent (e.g., HBTU, 1 equivalent) in anhydrous DMF. Add DIEA (2 equivalents) and stir for 5-10 minutes to pre-activate the carboxylic acid.

  • Coupling: Add the activated amino acid solution to the solution containing the free amine of H-Ile-OtBu.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed (typically 1-4 hours).

  • Workup and Purification: Once the reaction is complete, dilute the mixture with ethyl acetate and wash successively with 1N HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude dipeptide using column chromatography on silica gel.

G cluster_amine Amine Component Preparation cluster_acid Acid Component Preparation h_ile This compound base1 DIEA (1.1 eq) free_amine Free Amine (H-Ile-OtBu) h_ile->free_amine Neutralization base1->free_amine coupling_step Coupling Reaction (DMF, RT, 1-4h) free_amine->coupling_step n_aa N-Protected AA (e.g., Fmoc-Ala-OH) activated_aa Activated Ester n_aa->activated_aa Activation coupling_reagent Coupling Reagent (e.g., HBTU) coupling_reagent->activated_aa base2 DIEA (2 eq) base2->activated_aa activated_aa->coupling_step purification Workup & Purification coupling_step->purification dipeptide Protected Dipeptide purification->dipeptide

Caption: Workflow for a solution-phase peptide coupling reaction.

Characterization Methods

Standard analytical techniques are used to confirm the identity and purity of this compound and its reaction products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the chemical structure. Expected signals include those for the ethyl and methyl groups of the isoleucine side chain, the α-proton, the nine equivalent protons of the tert-butyl group, and the amine protons. Purity can also be assessed via NMR.[11]

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is used to confirm the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the standard method for determining the purity of the final product, with typical purities for commercial-grade material being ≥98%.[6]

Conclusion

L-Isoleucine tert-butyl ester hydrochloride is an indispensable reagent in modern organic and medicinal chemistry. Its well-defined structure and predictable reactivity make it a cornerstone for the synthesis of peptides and other complex molecules. The robust protection afforded by the tert-butyl ester group, combined with the stability of the hydrochloride salt, ensures its utility in multi-step synthetic campaigns. The protocols and data presented in this guide provide researchers and developers with the essential information needed to effectively utilize this compound in their work.

References

L-Isoleucine tert-butyl ester hydrochloride: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a Key Building Block in Peptide Synthesis

L-Isoleucine tert-butyl ester hydrochloride stands as a critical reagent in the field of peptide chemistry, serving as a protected form of the essential amino acid L-isoleucine. Its primary function lies in its application as a fundamental building block for the synthesis of peptides, particularly in solid-phase peptide synthesis (SPPS). The strategic use of the tert-butyl ester as a protecting group for the carboxylic acid functionality allows for the controlled, sequential addition of amino acids to a growing peptide chain, preventing unwanted side reactions. This technical guide provides a comprehensive overview of the function, properties, and application of L-Isoleucine tert-butyl ester hydrochloride for researchers, scientists, and professionals involved in drug development and biochemical research.

Core Function and Applications

L-Isoleucine tert-butyl ester hydrochloride is principally utilized to introduce an L-isoleucine residue into a peptide sequence. The tert-butyl ester group provides temporary protection of the carboxylic acid, which is crucial for preventing the amino acid from reacting with itself or other activated amino acids during the coupling process. This protection strategy is a cornerstone of modern peptide synthesis.[1][2]

The applications of this compound are diverse and impactful:

  • Peptide Synthesis: It is a valuable component in the synthesis of therapeutic peptides and other biologically active peptide sequences. The controlled nature of its use ensures the precise construction of complex peptide structures.[3]

  • Drug Development: As a key intermediate, it plays a role in the development of new pharmaceutical agents, particularly those based on peptide scaffolds that may target a wide range of diseases.[3]

  • Protein Engineering: Researchers employ this and similar derivatives to modify proteins, which can enhance their stability, functionality, or create novel therapeutic proteins.[3]

  • Biotechnology: In biotechnological applications, it contributes to the production of recombinant proteins, potentially improving yields and purity.[3]

  • Metabolism Research: The compound is instrumental in studies of amino acid metabolism, offering insights into nutritional biochemistry and potential therapeutic targets.[3]

Physicochemical Properties

A clear understanding of the physicochemical properties of L-Isoleucine tert-butyl ester hydrochloride is essential for its proper handling, storage, and application in experimental settings.

PropertyValueReference(s)
Synonyms L-Ile-OtBu·HCl, H-Ile-OtBu·HCl[3]
CAS Number 69320-89-4[3]
Molecular Formula C₁₀H₂₁NO₂·HCl[3]
Molecular Weight 223.7 g/mol [3]
Appearance White to off-white powder[3]
Purity ≥ 98% (HPLC)[3]
Solubility Soluble in methanol (50 mg/ml)[4][5]
Optical Rotation [α]D²⁰ = +31 ± 3º (c=1 in MeOH)[3]
Storage Conditions Store at 0-8°C[3][6]
Inchi Key IFRYMHOZFAPYPJ-HAGKNZRZNA-N[1]

Experimental Protocols

The following sections provide detailed methodologies for the use of L-Isoleucine tert-butyl ester hydrochloride in the context of solid-phase peptide synthesis (SPPS) using the widely adopted Fmoc/tBu strategy.

General Workflow for Solid-Phase Peptide Synthesis (SPPS)

The synthesis of a peptide on a solid support involves a cyclical process of deprotection of the N-terminal amino group, followed by the coupling of the next amino acid in the sequence.

spss_workflow start Start: Resin with C-terminal Amino Acid deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) start->deprotection wash1 Wash Resin (DMF) deprotection->wash1 coupling Amino Acid Coupling: - Fmoc-AA-OH - Coupling Reagent (e.g., HATU) - Base (e.g., DIPEA) wash1->coupling Free N-terminus wash2 Wash Resin (DMF, DCM) coupling->wash2 end_cycle Repeat Cycle for Next Amino Acid wash2->end_cycle end_cycle->deprotection Continue Elongation final_cleavage Final Cleavage and Deprotection end_cycle->final_cleavage Sequence Complete

Caption: General workflow for solid-phase peptide synthesis.
Protocol 1: Coupling of L-Isoleucine tert-butyl ester hydrochloride

This protocol describes the coupling of the subsequent amino acid to the N-terminus of the isoleucine residue after the L-Isoleucine tert-butyl ester hydrochloride has been incorporated into the growing peptide chain and its N-terminus has been deprotected (e.g., from an Fmoc group).

Materials:

  • Peptide-resin with a free N-terminal isoleucine.

  • Fmoc-protected amino acid (the next in the sequence).

  • Coupling reagent (e.g., HATU - 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Base (e.g., DIPEA - N,N-Diisopropylethylamine).

  • Solvent: DMF (N,N-Dimethylformamide), DCM (Dichloromethane).

  • Solid-phase synthesis vessel.

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.

  • Amino Acid Activation: In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to the resin loading), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF. Allow the mixture to pre-activate for 5-10 minutes.

  • Coupling Reaction: Drain the DMF from the swollen resin and add the activated amino acid solution. Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), the coupling reaction can be extended or repeated.

  • Washing: After a successful coupling, drain the reaction mixture and wash the resin thoroughly with DMF (3 times) and DCM (3 times) to remove excess reagents and byproducts.

Protocol 2: Cleavage and Deprotection

This protocol outlines the final step of cleaving the synthesized peptide from the resin support and simultaneously removing the tert-butyl ester protecting group from the isoleucine residue, along with other acid-labile side-chain protecting groups.

Materials:

  • Dried peptide-resin.

  • Cleavage cocktail: A common mixture is Reagent K, which consists of trifluoroacetic acid (TFA), water, phenol, thioanisole, and 1,2-ethanedithiol (EDT). The exact composition can be adjusted based on the peptide sequence. For example, a standard cleavage cocktail could be TFA/TIS (triisopropylsilane)/H₂O (95:2.5:2.5 v/v).

  • Cold diethyl ether.

  • Centrifuge and lyophilizer.

Procedure:

  • Resin Preparation: Place the dried peptide-resin in a reaction vessel.

  • Cleavage Reaction: Add the cleavage cocktail to the resin (typically 10 mL per gram of resin). Agitate the mixture at room temperature for 2-4 hours. The TFA in the cocktail cleaves the peptide from the resin and removes the tert-butyl ester and other acid-labile protecting groups. Scavengers like TIS are included to trap the reactive carbocations generated during this process.

  • Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide. Precipitate the peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.

  • Isolation: Collect the precipitated peptide by centrifugation, wash with cold diethyl ether to remove the scavengers, and then dry the crude peptide under vacuum.

  • Purification: The crude peptide is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The final purified peptide should be characterized by mass spectrometry to confirm its identity and purity.[7]

Logical Relationships in Peptide Synthesis

The core of peptide synthesis is a cyclical process. The following diagram illustrates the logical flow of adding a single amino acid residue to the growing peptide chain on a solid support.

peptide_cycle resin Resin-Peptide-(n) deprotection Fmoc Deprotection Remove N-terminal Fmoc group resin->deprotection wash1 Wash deprotection->wash1 coupling Amino Acid Coupling Add Fmoc-AA-(n+1)-OH + Activator wash1->coupling wash2 Wash coupling->wash2 check Kaiser Test wash2->check new_resin Resin-Peptide-(n+1) check->coupling Positive (Recouple) check->new_resin Negative

Caption: The iterative cycle of amino acid addition in SPPS.

Quantitative Data

Quantitative data for the biological activity of L-Isoleucine tert-butyl ester hydrochloride itself is not applicable, as it is a synthetic intermediate. The relevant quantitative data pertains to the efficiency of its use in peptide synthesis.

ParameterTypical Value/RangeNotesReference(s)
Coupling Efficiency > 99%Per step, as determined by qualitative tests like the Kaiser test. Achieving high coupling efficiency at each step is critical for the overall yield of the final peptide.
Overall Yield (Crude) 60-80%This is a general range for the synthesis of a moderately sized peptide (10-20 amino acids) and is highly dependent on the sequence, resin, and coupling strategy. The net peptide content is often lower.[8]
Purity (after HPLC) > 95-98%The purity of the final peptide after purification by RP-HPLC.

Conclusion

L-Isoleucine tert-butyl ester hydrochloride is an indispensable tool in the arsenal of peptide chemists. Its function as a protected amino acid enables the precise and efficient synthesis of complex peptides for a wide array of research and therapeutic applications. A thorough understanding of its properties and the experimental protocols for its use is fundamental for any scientist or professional engaged in the field of peptide synthesis and drug development. The methodologies outlined in this guide provide a solid foundation for the successful application of this key building block in the laboratory.

References

The Role of the OtBu Protecting Group in Peptide Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the precise and sequential world of peptide synthesis, the strategic use of protecting groups is fundamental to success. These chemical shields temporarily block reactive functional groups, preventing unwanted side reactions and ensuring the accurate assembly of the desired peptide chain. Among the arsenal of protecting groups available to chemists, the tert-butyl (tBu) group, particularly as a tert-butyl ester (OtBu), plays a pivotal role in the protection of acidic amino acid side chains, namely aspartic acid (Asp) and glutamic acid (Glu).[1][2]

This technical guide provides a comprehensive overview of the OtBu protecting group in the context of modern peptide synthesis, with a focus on the widely adopted Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy. We will delve into its chemical properties, applications, and the critical aspects of its removal, supported by quantitative data, detailed experimental protocols, and workflow visualizations to aid researchers in optimizing their synthetic strategies.

Core Function and Chemical Properties of the OtBu Group

The primary function of the OtBu group is to mask the nucleophilic carboxyl group on the side chains of aspartic and glutamic acids.[1] This prevents the side chain from participating in undesired reactions, such as branching of the peptide chain, during the coupling steps of SPPS. The key chemical properties that make OtBu a cornerstone of peptide synthesis are its stability and orthogonal deprotection characteristics.

Stability: The OtBu ester is exceptionally stable under the basic and nucleophilic conditions required for the repetitive removal of the Nα-Fmoc (9-fluorenylmethyloxycarbonyl) protecting group.[1] The standard reagent used for Fmoc deprotection is a solution of a secondary amine, most commonly piperidine, in a polar aprotic solvent like N,N-dimethylformamide (DMF).[3] The steric hindrance provided by the bulky tert-butyl group ensures its stability throughout the iterative cycles of peptide chain elongation.

Acid Lability: The OtBu group is readily and specifically cleaved under strongly acidic conditions.[1] The most common reagent for this purpose is trifluoroacetic acid (TFA).[1][4] This acid-lability is the basis for the final deprotection step in Fmoc-SPPS, where the completed peptide is cleaved from the solid support and all acid-labile side-chain protecting groups, including OtBu, are removed simultaneously.

Orthogonality: The differential stability of the Fmoc group (base-labile) and the OtBu group (acid-labile) is a prime example of an orthogonal protection strategy.[5][6] This orthogonality is the cornerstone of Fmoc-SPPS, as it allows for the selective removal of the temporary Nα-protecting group at each cycle of amino acid addition without affecting the permanent side-chain protection.

Data Presentation: Quantitative Analysis

The performance of the OtBu protecting group and the conditions for its use can be quantitatively assessed, particularly in the context of minimizing side reactions.

Table 1: Comparison of Side-Chain Protecting Groups for Aspartic Acid and Aspartimide Formation

Protecting GroupModel Peptide SequenceFmoc Deprotection ConditionsAspartimide-Related Impurities (%)Reference
OtBu VKDGYI20% Piperidine/DMFHigh[1]
OMpe (3-methyl-3-pentyl)VKDGYI20% Piperidine/DMFModerate[1]
OBno (5-n-butyl-5-nonyl)VKD(G/N/R)YI20% Piperidine/DMF (simulating 100 cycles)<1% (for N, R), ~10% (for G)[7]

Table 2: Effect of Fmoc Deprotection Conditions on Aspartimide Formation with Asp(OtBu)

Deprotection ReagentAdditivePeptide Sequence ContextAspartimide-Related Impurities (%)Reference
20% Piperidine in DMFNoneAsp(OtBu)-Gly44[8]
20% Piperidine in DMF0.1 M HOBtAsp(OtBu)-GlyReduced[8]
5% Piperazine in DMF0.1 M HOBtGeneralLower than piperidine[1]

Table 3: Performance of Cleavage Cocktails in Mitigating S-tert-butylation of Cysteine

Cleavage Cocktail Composition (TFA/Scavengers)Desired Peptide (%)S-tert-butylated Impurity (%)Reference
95:2.5:2.5 (TFA/TIS/H₂O) at 25°C for 1h81.218.6[6]
95:2.5:2.5 (TFA/TIS/H₂O) at 25°C for 30 min88.911.1[6]
90:2.5:2.5:5 (TFA/TIS/H₂O/DMS)90.19.9[6]
70:5:5:10:10 + 1% DTT (TFA/TIS/H₂O/Thioanisole/DMS) for 30 min, then add TFA to 80% for 150 min>95<5[6]

Key Signaling Pathways and Experimental Workflows

Visualizing the chemical transformations and experimental processes is crucial for understanding the role of the OtBu protecting group.

cluster_protection OtBu Protection of Glutamic Acid Side Chain cluster_deprotection TFA-Mediated Cleavage of OtBu Glu Glutamic Acid Fmoc_Glu Fmoc-Glu-OH Glu->Fmoc_Glu Fmoc-OSu Fmoc_Glu_OtBu Fmoc-Glu(OtBu)-OH Fmoc_Glu->Fmoc_Glu_OtBu Isobutylene, H+ Peptide_Glu_OtBu Peptide-Glu(OtBu) Protonated_Ester Protonated Ester Intermediate Peptide_Glu_OtBu->Protonated_Ester + H+ (TFA) Carbocation tert-Butyl Cation Protonated_Ester->Carbocation Peptide_Glu_OH Deprotected Peptide-Glu(OH) Protonated_Ester->Peptide_Glu_OH Isobutylene Isobutylene (gas) Carbocation->Isobutylene - H+

Caption: Protection and Deprotection of Glutamic Acid with OtBu.

start Start with Resin swell Swell Resin in DMF start->swell deprotection Fmoc Deprotection (20% Piperidine/DMF) swell->deprotection wash1 Wash with DMF deprotection->wash1 coupling Couple Fmoc-AA(PG)-OH (e.g., Fmoc-Glu(OtBu)-OH) + Coupling Reagents wash1->coupling wash2 Wash with DMF coupling->wash2 cycle Repeat for next amino acid wash2->cycle cycle->deprotection Yes final_deprotection Final Fmoc Deprotection cycle->final_deprotection No cleavage Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) final_deprotection->cleavage precipitate Precipitate Peptide (Cold Ether) cleavage->precipitate purify Purify Peptide (HPLC) precipitate->purify end Final Peptide purify->end

Caption: Standard Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS) Workflow.

cluster_aspartimide Aspartimide Formation Pathway Peptide_Asp_OtBu Peptide-Asp(OtBu)-Xaa- Deprotonated_Amide Deprotonated Backbone Amide Peptide_Asp_OtBu->Deprotonated_Amide Piperidine Aspartimide Aspartimide Intermediate Deprotonated_Amide->Aspartimide Intramolecular Cyclization (- tBuOH) Alpha_Peptide α-Peptide (Desired) Aspartimide->Alpha_Peptide Hydrolysis Beta_Peptide β-Peptide (Side Product) Aspartimide->Beta_Peptide Hydrolysis

Caption: Mechanism of Aspartimide Formation from Asp(OtBu).

Experimental Protocols

Protocol 1: Synthesis of Fmoc-L-Glu(OtBu)-OH

This protocol outlines a general method for the tert-butylation of the glutamic acid side chain followed by Fmoc protection.

Materials:

  • L-Glutamic acid

  • Isobutylene

  • Sulfuric acid (catalytic amount)

  • Dioxane

  • Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)

  • Sodium bicarbonate

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Tert-butylation: Suspend L-Glutamic acid in dioxane and cool in an ice bath.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Bubble isobutylene gas through the stirred suspension for several hours, maintaining the cold temperature.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Neutralize the reaction with a base (e.g., sodium bicarbonate solution) and extract the product, Glu(OtBu)-OH, with an appropriate organic solvent.

  • Fmoc Protection: Dissolve the crude Glu(OtBu)-OH in a mixture of aqueous sodium bicarbonate and an organic solvent (e.g., dioxane or acetone).

  • Add a solution of Fmoc-OSu in the same organic solvent dropwise to the stirred mixture.

  • Stir the reaction at room temperature for several hours until completion (monitored by TLC).

  • Acidify the reaction mixture and extract the product with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to yield pure Fmoc-L-Glu(OtBu)-OH.

Protocol 2: Standard SPPS Cycle with Fmoc-Glu(OtBu)-OH

This protocol describes a single coupling cycle in a manual Fmoc-SPPS workflow.

Materials:

  • Peptide-resin with a free N-terminal amine

  • Fmoc-Glu(OtBu)-OH (3-5 equivalents relative to resin loading)

  • Coupling reagent (e.g., HCTU or HATU) (3-5 equivalents)

  • Base (e.g., DIPEA or Collidine) (6-10 equivalents)

  • DMF (peptide synthesis grade)

  • 20% (v/v) piperidine in DMF

  • DCM (dichloromethane)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 3 minutes and drain.

    • Treat the resin again with 20% piperidine in DMF for 10-15 minutes and drain.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve Fmoc-Glu(OtBu)-OH and the coupling reagent in DMF.

    • Add the base to the amino acid solution and allow to pre-activate for a few minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring and Washing:

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the coupling is incomplete, a second coupling can be performed.[9]

    • Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.

Protocol 3: Cleavage of Peptide from Resin and OtBu Deprotection

This protocol outlines the final step of SPPS to obtain the crude peptide.

Materials:

  • Dried peptide-resin

  • Cleavage cocktail (e.g., Reagent K for peptides with sensitive residues: 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT)[6]

  • Cold diethyl ether

  • Centrifuge

Procedure:

  • Place the dried peptide-resin in a suitable reaction vessel.

  • Add the freshly prepared cleavage cocktail to the resin (e.g., 10 mL per gram of resin). Ensure the resin is fully submerged.

  • Allow the reaction to proceed at room temperature for 2-3 hours with occasional agitation.

  • Filter the cleavage mixture to separate the resin from the peptide-containing solution. Wash the resin 2-3 times with a small volume of fresh TFA.

  • Combine the filtrates and add this solution dropwise to a 10-fold volume of cold diethyl ether. A white precipitate of the crude peptide should form.

  • Place the precipitation mixture at -20°C for at least 30 minutes to maximize precipitation.

  • Isolate the peptide by centrifugation, decant the ether, and wash the peptide pellet with cold ether two more times.

  • Dry the crude peptide pellet under vacuum.

  • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Conclusion

The OtBu protecting group for the side chains of aspartic and glutamic acid is an indispensable tool in modern peptide synthesis, particularly within the Fmoc/tBu orthogonal strategy. Its stability to the basic conditions of Fmoc deprotection and its clean cleavage under acidic conditions make it a reliable choice for the synthesis of a wide range of peptides. However, a thorough understanding of its potential side reactions, most notably aspartimide formation in Asp-containing peptides, is crucial for its effective use. By carefully selecting deprotection and cleavage conditions and, where necessary, employing alternative strategies such as bulkier protecting groups or backbone protection, researchers can harness the full potential of the OtBu group to synthesize complex and high-purity peptides for research, diagnostics, and therapeutic applications.

References

A Technical Guide to H-Ile-OtBu.HCl: A Key Building Block in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of L-Isoleucine tert-butyl ester hydrochloride (H-Ile-OtBu.HCl), a crucial amino acid derivative for peptide synthesis and drug development. We will cover its chemical properties, a general synthesis protocol, and its application in solid-phase peptide synthesis (SPPS), adhering to the highest standards of scientific and technical documentation.

Core Compound Data

This compound is the hydrochloride salt of the tert-butyl ester of L-isoleucine. The tert-butyl ester group serves as a protecting group for the carboxylic acid functionality of isoleucine. This protection is vital during peptide synthesis to prevent unwanted side reactions, ensuring the controlled and sequential formation of peptide bonds.

Physicochemical Properties
PropertyValueReference(s)
CAS Number 69320-89-4[1]
Molecular Formula C₁₀H₂₂ClNO₂[1]
Molecular Weight 223.74 g/mol [1]
Appearance White to off-white solid[1]
Purity (by NMR) ≥97.0%[1]
Optical Rotation [α]²⁰D = +14.6° (c=1.10 in H₂O)[1]

The Role of Protecting Groups in Peptide Synthesis

In peptide synthesis, the strategic use of protecting groups is fundamental. Amino acids possess at least two reactive functional groups: an amino group (-NH₂) and a carboxylic acid group (-COOH). To form a peptide bond between two amino acids in a controlled manner, the amino group of one and the carboxylic acid group of the other must be selectively activated and coupled. Without protecting groups, uncontrolled polymerization would occur.

This compound exemplifies the use of a C-terminal protecting group. The tert-butyl ester shields the carboxylic acid of isoleucine, leaving its amino group free to react with the activated carboxylic acid of another N-terminally protected amino acid. This strategy is a cornerstone of both solution-phase and solid-phase peptide synthesis.

G cluster_0 Protecting Group Strategy AA1 Amino Acid 1 (N-protected) Peptide Dipeptide AA1->Peptide Coupling Reaction AA2 Amino Acid 2 (C-protected, e.g., H-Ile-OtBu) AA2->Peptide Deprotection Deprotection Peptide->Deprotection FinalPeptide Final Peptide Deprotection->FinalPeptide G start Start esterification Esterification: L-Isoleucine + Isobutylene (Acid Catalyst) start->esterification workup Aqueous Work-up: Wash with NaHCO₃, H₂O, Brine esterification->workup evaporation1 Solvent Evaporation workup->evaporation1 free_base Free Base: H-Ile-OtBu evaporation1->free_base salt_formation Salt Formation: Dissolve in Ether, add HCl free_base->salt_formation evaporation2 Solvent Evaporation salt_formation->evaporation2 end Final Product: This compound evaporation2->end G cluster_SPPS Solid-Phase Peptide Synthesis Cycle Resin Resin with N-Fmoc Amino Acid Deprotection Fmoc Deprotection (Piperidine/DMF) Resin->Deprotection Coupling Amino Acid Coupling (e.g., Fmoc-Ile-OH + HBTU) Deprotection->Coupling Wash Wash Coupling->Wash Wash->Deprotection Repeat for next amino acid Cleavage Cleavage from Resin and Side-Chain Deprotection (TFA) Wash->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification FinalPeptide Final Peptide Purification->FinalPeptide

References

Synthesis of H-Ile-OtBu.HCl from L-Isoleucine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of L-Isoleucine tert-butyl ester hydrochloride (H-Ile-OtBu.HCl), a crucial building block in peptide synthesis and drug development.[1] The tert-butyl ester group serves as a valuable protecting group for the carboxylic acid functionality of isoleucine, preventing unwanted side reactions during peptide coupling.[2] Its stability under various conditions and the relative ease of its subsequent removal make it a preferred choice in the synthesis of complex peptides and pharmaceutical intermediates.[1][2]

This document details the prevalent synthetic methodologies, provides structured experimental protocols, and presents quantitative data to facilitate the successful and efficient synthesis of this important amino acid derivative.

Core Synthetic Strategies

The synthesis of this compound from L-isoleucine primarily involves the esterification of the carboxylic acid group with a tert-butyl source. The most common and effective methods employ isobutylene or tert-butanol under acidic conditions.

1. Acid-Catalyzed Reaction with Isobutylene: This is a widely utilized industrial method for preparing tert-butyl esters of amino acids.[2] The reaction involves treating L-isoleucine with isobutylene in the presence of a strong acid catalyst, such as p-toluenesulfonic acid (PTSA) or sulfuric acid, in a suitable solvent like dioxane or dichloromethane.[2] The reaction proceeds via the formation of a tert-butyl cation from isobutylene, which then reacts with the carboxylate of the amino acid. The resulting free base, H-Ile-OtBu, is subsequently converted to its hydrochloride salt. While effective, this method can require specialized equipment like an autoclave to handle the gaseous isobutylene and may involve relatively long reaction times.[2]

2. Esterification with tert-Butanol: An alternative approach involves the direct esterification of L-isoleucine with tert-butanol. This method often requires the use of a coupling agent to facilitate the reaction. A recently developed method utilizes bis(trifluoromethanesulfonyl)imide (Tf₂NH) in tert-butyl acetate, which has been shown to directly afford tert-butyl esters of various free amino acids in good yields.[3][4] Other methods might involve the use of reagents like di-tert-butyl dicarbonate (Boc₂O) or tert-butyl trichloroacetimidate.[3]

Experimental Protocols

The following section provides detailed experimental procedures for the synthesis of this compound from L-isoleucine based on established methodologies.

Method 1: Synthesis via Isobutylene and p-Toluenesulfonic Acid

This protocol is adapted from a general procedure for the synthesis of amino acid tert-butyl esters.[2]

Materials:

  • L-Isoleucine

  • Dioxane (anhydrous)

  • p-Toluenesulfonic acid (PTSA)

  • Isobutylene

  • 10% Sodium bicarbonate solution

  • Brine solution

  • Dry ether

  • 1N HCl in ether

Procedure:

  • Suspend L-Isoleucine (e.g., 25 g) in anhydrous dioxane.

  • Add 1.5 to 2 equivalents of p-toluenesulfonic acid to the suspension.

  • Introduce isobutylene into the reaction mixture. This step is typically performed in a sealed reactor or autoclave.

  • Stir the reaction mixture at room temperature for 2 to 5 days. The reaction progress should be monitored by a suitable analytical technique such as TLC or HPLC.

  • Upon completion, wash the reaction mixture with a 10% sodium bicarbonate solution to neutralize the excess acid, followed by washes with water and brine.

  • Remove the solvent under reduced pressure to obtain the free base of the L-isoleucine tert-butyl ester as an oil or solid.

  • Dissolve the free base in approximately 10 volumes of dry ether and cool the solution to -20°C.

  • Slowly add one equivalent of a 1N HCl solution in dry ether.

  • The hydrochloride salt will precipitate. Remove the ether under vacuum to afford the desired this compound.[2]

Method 2: Synthesis using Bis(trifluoromethanesulfonyl)imide in tert-Butyl Acetate

This protocol is based on a modern and efficient method for tert-butylation.[3][4]

Materials:

  • L-Isoleucine

  • tert-Butyl acetate

  • Bis(trifluoromethanesulfonyl)imide (Tf₂NH)

Procedure:

  • To a suspension of L-Isoleucine in tert-butyl acetate, add 1.1 equivalents of bis(trifluoromethanesulfonyl)imide (Tf₂NH).

  • Stir the reaction mixture at room temperature. The reaction is typically rapid and can be monitored by TLC or HPLC.

  • Upon completion, the product, H-Ile-OtBu as a Tf₂NH salt, can be isolated. Further treatment with HCl would be necessary to obtain the hydrochloride salt, though the direct product is often suitable for subsequent steps where the free amine is desired.

Quantitative Data Summary

The following tables summarize the quantitative data associated with the synthesis and characterization of this compound.

Table 1: Reaction Conditions and Yields

MethodReactantsCatalyst/ReagentSolventReaction TimeYieldReference
IsobutyleneL-Isoleucine, Isobutylenep-Toluenesulfonic acidDioxane2-5 daysPoor (35% without N-protection), improved with N-protection (up to 91%)[2]
tert-Butyl AcetateL-Isoleucine, tert-Butyl AcetateBis(trifluoromethanesulfonyl)imidetert-Butyl AcetateRapidGood to High[3][4]

Table 2: Physicochemical Properties of this compound

PropertyValueReference
CAS Number69320-89-4[5][6]
Molecular FormulaC₁₀H₂₂ClNO₂[6][7]
Molecular Weight223.74 g/mol [6][7]
Melting Point160 °C[6]
AppearanceWhite to off-white solid[8]
SolubilitySoluble in methanol[6]

Visualizing the Synthetic Workflow

The following diagrams illustrate the key steps in the synthesis of this compound.

Synthesis_Workflow_Isobutylene L_Isoleucine L-Isoleucine Reaction_Mixture Reaction with Isobutylene & PTSA in Dioxane L_Isoleucine->Reaction_Mixture Free_Base H-Ile-OtBu (Free Base) Reaction_Mixture->Free_Base Workup HCl_Salt This compound Free_Base->HCl_Salt HCl in Ether

Caption: Workflow for the synthesis of this compound via the isobutylene method.

Synthesis_Workflow_Tf2NH L_Isoleucine L-Isoleucine Reaction Reaction with Tf2NH in tert-Butyl Acetate L_Isoleucine->Reaction Product_Salt H-Ile-OtBu.Tf2NH Reaction->Product_Salt Final_Product This compound Product_Salt->Final_Product Salt Exchange

Caption: Workflow for the synthesis of H-Ile-OtBu via the Tf₂NH method.

Conclusion

The synthesis of this compound is a critical process for the advancement of peptide-based therapeutics and other areas of drug discovery. The choice of synthetic route will depend on the available equipment, scale of the reaction, and desired purity. The isobutylene method, while established for large-scale production, involves longer reaction times and specialized apparatus. Newer methods, such as the use of bis(trifluoromethanesulfonyl)imide, offer a more rapid and potentially more efficient alternative for laboratory-scale synthesis. This guide provides the necessary technical details to enable researchers to effectively produce this valuable synthetic building block.

References

The Role and Reaction Mechanism of H-Ile-OtBu.HCl in Peptide Coupling Reactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the function and behavior of L-Isoleucine tert-butyl ester hydrochloride (H-Ile-OtBu.HCl) in peptide coupling reactions. Contrary to functioning as a coupling reagent, this compound serves as a critical amino acid building block, specifically as the amine-component (N-terminal residue) in the formation of a peptide bond. This document details the underlying chemical principles, reaction mechanisms facilitated by common coupling reagents, comprehensive experimental protocols, and quantitative data derived from relevant synthetic examples.

Core Concepts: Understanding the Role of this compound

In modern peptide synthesis, whether in solution-phase or solid-phase, the formation of a peptide bond is a meticulously controlled condensation reaction. This process requires selective protection and activation of the participating amino acids to prevent unwanted side reactions and ensure the correct sequence.

This compound is a protected form of the amino acid L-Isoleucine. Its structure incorporates two key protecting groups:

  • C-Terminal Protection (tert-Butyl Ester, -OtBu): The carboxylic acid group is protected as a tert-butyl ester. This group is robust and stable under the basic conditions of the coupling reaction but can be readily removed with moderate to strong acids (e.g., Trifluoroacetic Acid, TFA), which is a common final step in peptide synthesis. The steric bulk of the tert-butyl group also helps to prevent side reactions like self-condensation.

  • N-Terminal Protection (Hydrochloride Salt, .HCl): The α-amino group is protonated and stabilized as a hydrochloride salt. This renders the amine non-nucleophilic, preventing it from reacting until desired. Before the coupling reaction can proceed, this salt must be neutralized with a non-nucleophilic base to liberate the free primary amine, which then acts as the nucleophile.

Therefore, the "mechanism of action" of this compound is its participation as the nucleophilic component in a reaction driven by a separate coupling reagent.

The General Mechanism of Peptide Bond Formation

The formation of a peptide bond is a thermodynamically unfavorable process that requires the activation of the carboxylic acid group of the incoming amino acid (the "carboxyl-component"). This activation is the primary role of coupling reagents. The overall process can be broken down into three key stages, as illustrated below.

Diagram 1: Pre-reaction Component Preparation

Pre_Reaction cluster_carboxyl Carboxyl Component Preparation cluster_amine Amine Component Preparation Carboxyl N-Protected AA (e.g., Boc-Ala-OH) Activated Activated Intermediate (O-Acylisourea or Active Ester) Carboxyl->Activated Reagent Coupling Reagent (e.g., HBTU) Reagent->Activated AmineSalt This compound FreeAmine Free Amine (H-Ile-OtBu) AmineSalt->FreeAmine Base Base (e.g., DIPEA) Base->FreeAmine

Caption: Initial activation and deprotection steps.

  • Activation of the Carboxyl-Component: An N-protected amino acid (e.g., Boc-Ala-OH) is treated with a coupling reagent (e.g., HBTU, HATU, EDC). The reagent converts the carboxylic acid into a highly reactive intermediate, such as an active ester or an O-acylisourea intermediate. This step makes the carboxyl carbon highly electrophilic.

  • Deprotection of the Amine-Component: Concurrently, or in the same pot, the this compound salt is neutralized. A sterically hindered, non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA), is added to abstract the proton from the ammonium group.[1][2][3] This deprotection is crucial as it generates the free α-amino group of the isoleucine ester, which is a potent nucleophile.

  • Nucleophilic Attack and Peptide Bond Formation: The liberated nucleophilic amine of H-Ile-OtBu attacks the electrophilic carbonyl carbon of the activated carboxyl-component. This forms a tetrahedral intermediate which then collapses, expelling the activating group as a stable byproduct (e.g., DCU for DCC, HOBt for HBTU) and forming the new peptide (amide) bond.

Diagram 2: The Coupling Reaction

Coupling_Reaction Activated Activated Carboxyl Component Peptide Protected Dipeptide (e.g., Boc-Ala-Ile-OtBu) Activated->Peptide Nucleophilic Attack FreeAmine Free Amine (from H-Ile-OtBu) FreeAmine->Peptide Byproduct Coupling Byproduct (e.g., HOBt, DCU) Peptide->Byproduct

Caption: Nucleophilic attack to form the peptide bond.

Quantitative Data from Coupling Reactions

The efficiency of peptide coupling is influenced by the choice of coupling reagent, solvent, temperature, and reaction time. While specific data for this compound is distributed across various syntheses, the following table summarizes representative quantitative data from solution-phase dipeptide syntheses using similar amino acid esters.

N-Protected AAAmine ComponentCoupling Reagent(s)BaseSolventTime (h)Yield (%)Reference
Boc-L-TryptophanH-Phe-OMe.HClDCC / HOBtDIPEADCM12-16~85[4]
Boc-IsoleucineH-Leu-OMe.HClNot SpecifiedNMMDCMNot SpecifiedHigh[5]
Boc-SerineH-Ile-Leu-OMe.HClEDC / HOBtNMMDCM12-16High[5]
Boc-N-Me-D-Glu-OHH-Xaa-OR'HBTU / HOBtDIPEADMF2-4HighProtocol Example
Boc-AlanineMethyl AnthranilateHBTU / DMAPDIPEADCM1292Supporting Info

Note: Yields are highly dependent on the specific amino acid sequence, purification method, and scale.

Experimental Protocols

This section provides a detailed, representative methodology for a solution-phase coupling reaction to synthesize a dipeptide, for instance, Boc-Ala-Ile-OtBu. This protocol is a composite based on standard, widely used procedures.

Materials and Reagents
  • N-α-Boc-L-Alanine (Boc-Ala-OH) (1.0 eq)

  • L-Isoleucine tert-butyl ester hydrochloride (this compound) (1.0 eq)

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) (1.05 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.05 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate (EtOAc)

  • 1M HCl (aqueous)

  • Saturated NaHCO₃ (aqueous)

  • Saturated NaCl (Brine, aqueous)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Procedure
  • Carboxyl-Component Activation:

    • In a round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve Boc-Ala-OH (1.0 eq), HBTU (1.05 eq), and HOBt (1.05 eq) in anhydrous DCM (approx. 5-10 mL per mmol of amino acid).

    • Cool the flask to 0 °C using an ice bath.

  • Amine-Component Neutralization and Coupling:

    • To the cooled solution, add this compound (1.0 eq).

    • Slowly add DIPEA (2.5 eq) dropwise to the stirred reaction mixture. The first equivalent neutralizes the HCl salt, and the subsequent amount acts as the base for the coupling reaction itself.

    • Allow the reaction to slowly warm to room temperature and stir for 2-6 hours.

  • Reaction Monitoring:

    • Monitor the reaction progress using Thin-Layer Chromatography (TLC). A typical mobile phase is a mixture of hexane and ethyl acetate. The disappearance of the starting amino acid spots indicates reaction completion.

  • Work-up and Extraction:

    • Once the reaction is complete, dilute the mixture with Ethyl Acetate.

    • Transfer the solution to a separatory funnel and wash sequentially with:

      • 1M HCl (2x) to remove unreacted amine and excess base.

      • Saturated NaHCO₃ solution (2x) to remove unreacted carboxyl-component and HOBt.

      • Brine (1x) to reduce the water content in the organic phase.

    • Dry the organic layer over anhydrous MgSO₄.

  • Purification and Characterization:

    • Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude dipeptide by silica gel column chromatography, typically using a gradient of ethyl acetate in hexane.

    • Combine the pure fractions, evaporate the solvent, and dry the final product under high vacuum to yield the protected dipeptide as a solid or oil.

    • Characterize the final product using NMR spectroscopy and Mass Spectrometry to confirm its identity and purity.

Diagram 3: Experimental Workflow

Workflow start Dissolve Boc-AA, HBTU, HOBt in DCM at 0°C add_amine Add this compound and DIPEA start->add_amine react Stir 2-6h at RT add_amine->react monitor Monitor by TLC react->monitor monitor->react Incomplete workup Dilute & Wash: 1. 1M HCl 2. Sat. NaHCO₃ 3. Brine monitor->workup Complete dry Dry Organic Layer (MgSO₄) workup->dry purify Concentrate & Purify (Silica Chromatography) dry->purify end Characterize Pure Dipeptide purify->end

Caption: Solution-phase peptide coupling workflow.

Conclusion

This compound is a strategically protected amino acid that serves as a fundamental building block in peptide synthesis. Its role is not that of a catalyst or reagent but as the nucleophilic amine-component in a coupling reaction. A thorough understanding of the function of its protecting groups—the N-terminal hydrochloride salt requiring neutralization and the C-terminal tert-butyl ester providing stability—is essential for its successful application. The efficiency of its incorporation into a growing peptide chain is dictated by the selection of an appropriate coupling reagent and base, which together orchestrate the activation and subsequent peptide bond formation. The protocols and data presented herein provide a robust framework for the effective use of this compound in the synthesis of complex and therapeutically relevant peptides.

References

Solubility Profile of H-Ile-OtBu.HCl: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the solubility of L-Isoleucine tert-butyl ester hydrochloride (H-Ile-OtBu.HCl), a key building block in peptide synthesis and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology industries, offering critical data and standardized protocols for its use in various laboratory settings.

Core Technical Data

This compound (CAS No. 69320-89-4) is a white to off-white solid with a molecular weight of 223.74 g/mol . Its solubility is a critical parameter for its effective use in solution-phase and solid-phase peptide synthesis, as well as for its application in the development of therapeutic agents.

Quantitative Solubility Data

The solubility of this compound has been determined in several common organic solvents. The following table summarizes the available quantitative data. It is important to note that for Dimethyl Sulfoxide (DMSO), the application of ultrasound is necessary to achieve the indicated solubility. For comparative purposes, solubility data for the similar compound, H-Leu-OtBu.HCl, is also included.

CompoundSolventSolubility (mg/mL)Molar Concentration (mM)Notes
This compound Dimethyl Sulfoxide (DMSO)100[1][2][3]446.95[1][2][3]Ultrasonic assistance required.[1][2][3]
This compound Methanol50223.48-
H-Leu-OtBu.HClDimethylformamide (DMF)30[4]134.08Comparative data.[4]
H-Leu-OtBu.HClDimethyl Sulfoxide (DMSO)30[4]134.08Comparative data.[4]
H-Leu-OtBu.HClEthanol30[4]134.08Comparative data.[4]
H-Leu-OtBu.HClPBS (pH 7.2)10[4]44.69Comparative data.[4]

Experimental Protocols for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound, based on the widely accepted shake-flask method, which is considered the gold standard for establishing thermodynamic solubility.

Thermodynamic Solubility (Shake-Flask Method)

Objective: To determine the equilibrium solubility of this compound in a given solvent.

Materials:

  • This compound

  • Selected organic solvents (e.g., DMSO, DMF, Methanol, Ethanol)

  • Volumetric flasks

  • Shaker or orbital incubator set to a constant temperature (e.g., 25 °C or 37 °C)

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

  • Syringe filters (0.22 µm)

Procedure:

  • Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the test solvent in a sealed flask. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.

  • Equilibration: Place the flasks in a shaker or orbital incubator at a constant temperature for a defined period (typically 24 to 72 hours) to allow the system to reach equilibrium.

  • Phase Separation: After the equilibration period, remove the flasks and allow the undissolved solid to sediment. For finer suspensions, centrifugation at a high speed (e.g., 10,000 x g for 15 minutes) is recommended to pellet the excess solid.

  • Sample Collection and Preparation: Carefully withdraw an aliquot of the clear supernatant. To avoid precipitation due to temperature changes, this should be done promptly. Immediately filter the aliquot through a 0.22 µm syringe filter to remove any remaining microparticles.

  • Quantification: Analyze the concentration of this compound in the filtrate using a validated HPLC method. A standard curve of known concentrations should be prepared to ensure accurate quantification.

  • Data Reporting: The solubility is reported as the mean concentration from at least three replicate experiments, typically in mg/mL or mM.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a compound using the shake-flask method.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis & Reporting A Weigh excess This compound B Add to known volume of solvent A->B C Agitate at constant temperature (24-72h) B->C D Sedimentation or Centrifugation C->D E Collect supernatant D->E F Filter (0.22 µm) E->F G HPLC Analysis F->G H Calculate Concentration (mg/mL or mM) G->H I Report Data H->I

Workflow for Thermodynamic Solubility Determination.

This guide provides essential information for the handling and application of this compound in a research and development setting. Adherence to these protocols will ensure accurate and reproducible results, facilitating the seamless progression of drug discovery and peptide synthesis projects.

References

An In-depth Technical Guide to the Safe Handling of H-Ile-OtBu.HCl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety data and handling precautions for H-Ile-OtBu.HCl (L-Isoleucine tert-butyl ester hydrochloride), a key reagent in peptide synthesis and drug development. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Chemical Identification and Properties

This compound is an amino acid derivative used in synthetic organic chemistry.[1] Its fundamental properties are summarized below.

PropertyValueReference
Chemical Name L-Isoleucine tert-butyl ester hydrochloride[2][3]
Synonyms H-Ile-OtBu Hydrochloride, tert-butyl (2S,3S)-2-amino-3-methylpentanoate hydrochloride[2]
CAS Number 69320-89-4[1][4]
Molecular Formula C10H22ClNO2[1][4]
Molecular Weight 223.74 g/mol [1][5]
Appearance White to off-white solid[1][6]
Purity >98%[4]
Solubility Soluble in DMSO (100 mg/mL)[1][5][6]

Hazard Identification and First Aid

Exposure RoutePotential EffectsFirst Aid Measures
Inhalation May cause respiratory tract irritation.[7][8]Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9][10]
Skin Contact May cause skin irritation.[7][8]Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[9] Wash with soap and water.[7]
Eye Contact May cause eye irritation.[7][8]Immediately flush eyes with plenty of water for at least 15 minutes.[9] Remove contact lenses if present and easy to do. Seek medical attention.[9]
Ingestion May be harmful if swallowed.[7][8]Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9][10]

Handling and Storage

Proper handling and storage are paramount to minimizing exposure risks.

Handling:

  • Use in a well-ventilated area, preferably within a chemical fume hood.[9]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7][9][11]

  • Avoid breathing dust.[7][8]

  • Wash hands thoroughly after handling.[9][12]

  • Avoid contact with skin and eyes.[9][13]

Storage:

  • Store in a tightly closed container.[8][13]

  • Recommended long-term storage for the powder is at -20°C for up to 3 years.[1][5][6] It can be stored at 4°C for up to 2 years.[1][6]

  • Stock solutions in solvent should be stored at -80°C for up to 6 months or -20°C for up to 1 month.[1][5][6]

  • Keep away from heat and strong oxidizing agents.[13]

Accidental Release and Disposal

In the event of a spill, evacuate the area and ensure adequate ventilation.[14] Small spills can be managed by using appropriate tools to place the material into a waste disposal container.[7][8] For larger spills, prevent further leakage if it is safe to do so.[13]

Disposal: Waste must be disposed of in accordance with federal, state, and local environmental control regulations.[7] Do not dispose of with household garbage.[12]

Experimental Protocols and Workflows

The following diagrams illustrate standard workflows for handling and safety precautions associated with this compound.

G cluster_receiving Receiving and Storage cluster_handling Handling and Use cluster_cleanup Cleanup and Disposal Receive Receive Shipment Inspect Inspect Container for Damage Receive->Inspect Store Store at Recommended Temperature (-20°C) Inspect->Store Prep Prepare for Use in Fume Hood Store->Prep Weigh Weigh Required Amount Prep->Weigh Dissolve Dissolve in Appropriate Solvent Weigh->Dissolve Use Use in Experiment Dissolve->Use Decontaminate Decontaminate Work Area Use->Decontaminate Dispose Dispose of Waste According to Regulations Decontaminate->Dispose G cluster_ppe Personal Protective Equipment (PPE) cluster_engineering Engineering Controls cluster_practices Safe Work Practices Goggles Safety Goggles Gloves Chemical Resistant Gloves Coat Lab Coat Hood Fume Hood Ventilation Adequate Ventilation Handwashing Thorough Hand Washing NoFood No Eating or Drinking Training Proper Training SafeHandling Safe Handling of this compound SafeHandling->Goggles SafeHandling->Gloves SafeHandling->Coat SafeHandling->Hood SafeHandling->Ventilation SafeHandling->Handwashing SafeHandling->NoFood SafeHandling->Training

References

A Comprehensive Technical Guide to H-Ile-OtBu.HCl: Physical Properties, Storage, and Handling for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides researchers, scientists, and drug development professionals with essential information on the physical appearance, storage conditions, and handling of H-Ile-OtBu.HCl (L-Isoleucine tert-butyl ester hydrochloride). Adherence to these guidelines is crucial for maintaining the integrity and efficacy of this amino acid derivative in research and development applications.

Core Properties of this compound

This compound is a protected form of the amino acid L-isoleucine, commonly utilized as a building block in solid-phase peptide synthesis and other organic synthesis applications.[1] The tert-butyl ester group provides a temporary protecting group for the carboxylic acid functionality, which can be removed under specific acidic conditions.

Physical Appearance

This compound is consistently described as a white to off-white solid or powder.[2][3] This visual characteristic is a primary indicator of the compound's purity and should be noted upon receipt and during routine handling.

Recommended Storage Conditions

Proper storage of this compound is critical to prevent degradation and ensure its stability over time. The recommended storage conditions vary for the lyophilized powder and solutions.

FormStorage TemperatureDurationNotes
Lyophilized Powder -20°CUp to 3 yearsFor long-term storage, ensure the container is tightly sealed and protected from moisture. A desiccator is recommended.
4°CUp to 2 yearsSuitable for short-term storage. The container should remain tightly sealed.
In Solvent -80°CUp to 6 monthsAliquoting the solution into single-use vials is highly recommended to avoid repeated freeze-thaw cycles, which can lead to degradation. Use sterile buffers at a pH of 5-6 for aqueous solutions.
-20°CUp to 1 monthSuitable for short-term storage of solutions. Aliquoting is still recommended.

Experimental Protocols: Handling and Solution Preparation

Precise and careful handling of this compound is essential for obtaining reliable and reproducible experimental results. The following protocols provide detailed methodologies for the proper handling and preparation of solutions.

General Handling Procedures
  • Acclimatization: Before opening, allow the vial of lyophilized this compound to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture, which can degrade the compound.

  • Weighing: Weigh the desired amount of the powder quickly in a clean, dry environment. Minimize the time the container is open.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat, when handling this compound.

Protocol for Preparation of a 100 mM Stock Solution in DMSO

This protocol details the preparation of a 100 mM stock solution of this compound in dimethyl sulfoxide (DMSO), a common solvent for this compound.

Materials:

  • This compound (MW: 223.74 g/mol )

  • Anhydrous/Hygroscopic Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated micropipettes

  • Analytical balance

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 100 mM stock solution, the required mass of this compound is calculated as follows:

    • Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )

    • Mass (mg) = 100 mmol/L × 0.001 L × 223.74 g/mol × 1000 mg/g = 22.374 mg

  • Weighing: Carefully weigh out 22.374 mg of this compound powder on an analytical balance and transfer it to a sterile vial.

  • Dissolution: Add 1 mL of anhydrous DMSO to the vial containing the this compound powder. This compound is highly soluble in DMSO, up to 100 mg/mL (446.95 mM).[2]

  • Mixing: Gently vortex or sonicate the solution until the solid is completely dissolved. If necessary, gentle warming can be applied to aid dissolution.

  • Aliquoting and Storage: Aliquot the 100 mM stock solution into smaller, single-use sterile vials. Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2]

Visualizing the Workflow

The following diagrams illustrate the key workflows for handling and storing this compound.

Storage_Workflow Figure 1: Recommended Storage Workflow for this compound cluster_powder Lyophilized Powder cluster_solution Solution powder_receipt Receive this compound long_term_powder Long-Term Storage (-20°C, up to 3 years) powder_receipt->long_term_powder Store for > 1 month short_term_powder Short-Term Storage (4°C, up to 2 years) powder_receipt->short_term_powder Store for < 1 month prepare_solution Prepare Solution powder_receipt->prepare_solution Dissolve in Solvent long_term_solution Long-Term Storage (-80°C, up to 6 months) prepare_solution->long_term_solution Store for > 1 month short_term_solution Short-Term Storage (-20°C, up to 1 month) prepare_solution->short_term_solution Store for < 1 month Handling_and_Preparation_Workflow Figure 2: Workflow for Handling and Stock Solution Preparation start Start: Retrieve this compound from storage acclimatize Acclimatize vial to room temperature in a desiccator start->acclimatize weigh Quickly weigh the desired amount acclimatize->weigh dissolve Dissolve in appropriate solvent (e.g., DMSO) weigh->dissolve mix Vortex or sonicate until fully dissolved dissolve->mix aliquot Aliquot into single-use vials mix->aliquot store Store at -20°C or -80°C aliquot->store end Ready for experimental use store->end

References

A Technical Guide to H-Ile-OtBu.HCl and Fmoc-Ile-OH: Core Differences and Applications in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide synthesis, the strategic selection of protected amino acid derivatives is paramount to achieving high-yield, high-purity target peptides. Among the vast array of available building blocks, L-Isoleucine derivatives H-Ile-OtBu.HCl and Fmoc-Ile-OH represent two fundamentally different approaches to peptide chain elongation. This technical guide provides an in-depth analysis of their core distinctions, applications, and the experimental protocols governing their use.

Core Chemical and Physical Properties

The divergent applications of this compound and Fmoc-Ile-OH stem directly from their unique chemical structures, where different functional groups of the isoleucine backbone are selectively protected.

  • This compound (L-Isoleucine tert-butyl ester hydrochloride) : In this derivative, the α-amino group is unprotected and available for peptide bond formation, albeit in its hydrochloride salt form. The C-terminal carboxylic acid is protected by a tert-butyl (OtBu) ester. This protecting group is stable under basic conditions but is readily cleaved by strong acids.

  • Fmoc-Ile-OH (N-(9-Fluorenylmethoxycarbonyl)-L-isoleucine) : Conversely, this compound features a protected α-amino group with the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group. The C-terminal carboxylic acid remains free, allowing for its activation and subsequent coupling to a free amino group of a growing peptide chain.

The differing protection strategies dictate their respective roles in peptide synthesis, with Fmoc-Ile-OH being a cornerstone of modern Solid-Phase Peptide Synthesis (SPPS).

Data Presentation: Quantitative Comparison

For ease of comparison, the key quantitative data for both compounds are summarized below.

PropertyThis compoundFmoc-Ile-OH
CAS Number 69320-89-4[1]71989-23-6
Molecular Formula C₁₀H₂₂ClNO₂[1]C₂₁H₂₃NO₄
Molecular Weight 223.74 g/mol [1]353.41 g/mol
Appearance Solid, White to off-white[1]Fine Crystalline Powder, White[2]
Melting Point Not consistently reported145-147 °C[2]
Solubility Soluble in polar organic solventsSoluble in DMF and Methanol[2][3]
Optical Rotation Data not readily available[α]20/D −12±1°, c = 1% in DMF
N-terminus Protection None (present as HCl salt)Fmoc (Base-labile)
C-terminus Protection OtBu (Acid-labile)None

The Principle of Orthogonality in Peptide Synthesis

The key difference between this compound and Fmoc-Ile-OH lies in the concept of orthogonal protection . An orthogonal protecting group strategy allows for the selective removal of one type of protecting group in the presence of others by using distinct deprotection conditions.[4][5] The combination of the base-labile Fmoc group for N-terminal protection and acid-labile groups (like OtBu) for side-chain or C-terminal protection is the foundation of the widely adopted Fmoc/tBu strategy in SPPS.[5][6]

This compound and Fmoc-Ile-OH are essentially "opposite" building blocks in this regard. Fmoc-Ile-OH is designed for the iterative addition to a peptide chain where the N-terminus is repeatedly deprotected. This compound, with its free N-terminus and protected C-terminus, is more suited for solution-phase synthesis or for the introduction of a C-terminal isoleucine ester.

Orthogonal_Protection cluster_Fmoc Fmoc/tBu Strategy cluster_Cleavage Final Cleavage Fmoc_Peptide Fmoc-AA(PG)-Resin Deprotected_Peptide H2N-AA(PG)-Resin Fmoc_Peptide->Deprotected_Peptide Base (e.g., Piperidine) Coupled_Peptide Fmoc-Ile-AA(PG)-Resin Deprotected_Peptide->Coupled_Peptide Couple with Fmoc-Ile-OH Final_Peptide H2N-Ile-AA-OH Coupled_Peptide->Final_Peptide Strong Acid (e.g., TFA) (Removes side-chain PG & cleaves from resin)

Figure 1: Orthogonal deprotection in Fmoc-SPPS.

Experimental Protocols

Fmoc-Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Ile-OH

The following protocols outline a standard manual workflow for the incorporation of an isoleucine residue into a peptide sequence on a solid support.

Workflow for a Single Coupling Cycle:

SPPS_Workflow start Start with Peptide-Resin (Free N-terminus) wash1 Wash DMF (3x) start->wash1 coupling Coupling Reaction Fmoc-Ile-OH + Activation Reagent (e.g., HBTU/DIEA) in DMF wash1->coupling wash2 Wash DMF (3x) coupling->wash2 fmoc_deprotection Fmoc Deprotection 20% Piperidine in DMF wash2->fmoc_deprotection wash3 Wash DMF (3x) fmoc_deprotection->wash3 next_cycle Ready for Next Coupling Cycle wash3->next_cycle

Figure 2: A single cycle in Fmoc-SPPS.

Protocol 3.1.1: Fmoc Deprotection

  • Resin Swelling: Swell the Fmoc-protected peptide-resin in N,N-Dimethylformamide (DMF) for 30 minutes in a reaction vessel.

  • Solvent Removal: Drain the DMF from the reaction vessel.

  • Deprotection: Add a 20% (v/v) solution of piperidine in DMF to the resin. Agitate the mixture for 3 minutes.

  • First Wash: Drain the piperidine solution.

  • Second Deprotection: Add a fresh 20% piperidine in DMF solution and agitate for 10-15 minutes. The progress of Fmoc removal can be monitored by UV spectrophotometry of the drained solution at approximately 301 nm.[4]

  • Final Washes: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine. The resin is now ready for the coupling step.

Protocol 3.1.2: Coupling of Fmoc-Ile-OH

  • Activation Mixture Preparation: In a separate vessel, dissolve Fmoc-Ile-OH (3-5 equivalents relative to the resin loading) and an activating agent such as HBTU (0.95 equivalents relative to the amino acid) in DMF.

  • Activation: Add N,N-Diisopropylethylamine (DIEA) (2 equivalents relative to the activating agent) to the mixture and allow it to pre-activate for 1-2 minutes.

  • Coupling: Add the activated Fmoc-Ile-OH solution to the deprotected peptide-resin.

  • Reaction: Agitate the mixture at room temperature for 1-2 hours. The completion of the coupling reaction can be monitored using a colorimetric test such as the Kaiser test.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents.

Deprotection of the OtBu Group

The tert-butyl ester of this compound is stable to the basic conditions of Fmoc deprotection but is readily cleaved under acidic conditions. This is typically performed at the end of the synthesis, concurrently with the cleavage of the peptide from the resin and the removal of other acid-labile side-chain protecting groups.

Protocol 3.2.1: Acidic Cleavage of the OtBu Ester

  • Preparation: Prepare a cleavage cocktail. A common mixture is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS) as a scavenger.[7]

  • Reaction: Add the cleavage cocktail to the dried peptide-resin (containing the OtBu-protected isoleucine) in a reaction vessel.

  • Incubation: Gently agitate the mixture at room temperature for 2-4 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide. Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.

  • Isolation: Collect the precipitated peptide by centrifugation and decantation of the ether.

  • Washing and Drying: Wash the peptide pellet with cold diethyl ether and dry under vacuum.

Application in Solution-Phase Peptide Synthesis (SPPS) using this compound

While less common for long peptides, solution-phase synthesis is still valuable, particularly for the synthesis of di- or tripeptides, or for large-scale production. This compound can be used as the C-terminal amino acid derivative in such a synthesis.

Workflow for Dipeptide Synthesis (e.g., Fmoc-Ala-Ile-OtBu):

Solution_Phase_Synthesis Fmoc_Ala Fmoc-Ala-OH Coupling Coupling Reaction (e.g., DCC/HOBt in DMF/DCM) Fmoc_Ala->Coupling H_Ile_OtBu This compound H_Ile_OtBu->Coupling Dipeptide Fmoc-Ala-Ile-OtBu Coupling->Dipeptide Purification Work-up and Purification (e.g., Extraction, Chromatography) Dipeptide->Purification

References

Methodological & Application

Application Notes and Protocols for the Use of H-Ile-OtBu.HCl in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoleucine (Ile), a sterically hindered amino acid, can present challenges in solid-phase peptide synthesis (SPPS), leading to incomplete coupling reactions. The use of C-terminally protected derivatives, such as H-Ile-OtBu.HCl (Isoleucine tert-butyl ester hydrochloride), is a key strategy for the synthesis of peptides with a C-terminal isoleucine. The tert-butyl (tBu) ester protects the C-terminal carboxylic acid, preventing it from participating in unwanted side reactions during peptide chain elongation. This document provides detailed protocols for the incorporation of this compound into a peptide sequence using SPPS, focusing on the initial loading onto the resin and subsequent peptide synthesis cycles. It is important to note that for use in standard Fmoc-based SPPS, the free N-terminal amine of this compound must first be protected with a suitable group, typically the fluorenylmethyloxycarbonyl (Fmoc) group.

N-Terminal Fmoc Protection of this compound

Prior to its use in Fmoc-SPPS, the N-terminus of this compound must be protected. This protocol outlines the standard procedure for the Fmoc protection of an amino acid ester.

Experimental Protocol: Fmoc Protection of this compound

  • Dissolution: Dissolve this compound in a suitable solvent mixture, such as 10% aqueous sodium carbonate and dioxane.

  • Addition of Fmoc-Osu: Add Fmoc-Osu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) (1.0-1.2 equivalents) to the solution while stirring.

  • Reaction: Allow the reaction to proceed at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, perform an aqueous work-up to remove water-soluble byproducts. This typically involves extraction with an organic solvent like ethyl acetate.

  • Purification: Purify the resulting Fmoc-Ile-OtBu by column chromatography on silica gel to obtain the pure product.

  • Characterization: Confirm the identity and purity of the product by NMR spectroscopy and mass spectrometry.

Loading of Fmoc-Ile-OtBu onto the Solid Support

The first crucial step in SPPS is the covalent attachment (loading) of the first protected amino acid onto the resin. The choice of resin is critical and depends on the desired C-terminal functionality of the final peptide. For peptides with a C-terminal carboxylic acid, Wang resin or 2-Chlorotrityl chloride (2-CTC) resin are commonly used.[1]

2-CTC resin is highly acid-sensitive, allowing for the cleavage of the peptide from the resin under very mild acidic conditions, which keeps the acid-labile side-chain protecting groups, including the C-terminal OtBu group, intact.[2] This makes it an excellent choice for the synthesis of protected peptide fragments.

Experimental Protocol: Loading of Fmoc-Ile-OtBu onto 2-CTC Resin

  • Resin Swelling: Swell the 2-CTC resin (1.0 eq) in anhydrous dichloromethane (DCM) (10-15 mL/g of resin) for 30-60 minutes in a reaction vessel.

  • Amino Acid Preparation: In a separate flask, dissolve Fmoc-Ile-OtBu (1.0-1.5 eq) in anhydrous DCM.

  • Coupling: Add the Fmoc-Ile-OtBu solution to the swollen resin. Then, add N,N-Diisopropylethylamine (DIPEA) (2.0-4.0 eq).[3][4]

  • Reaction: Agitate the mixture at room temperature for 1-2 hours. The reaction time may be extended for the sterically hindered isoleucine derivative.[5]

  • Capping: After the coupling reaction, quench any remaining active sites on the resin by adding a capping solution of DCM/Methanol/DIPEA (80:15:5, v/v/v) and agitating for 30 minutes.

  • Washing: Wash the resin sequentially with DCM, DMF, and finally methanol.

  • Drying: Dry the resin under vacuum to a constant weight.

  • Loading Determination: The loading efficiency can be determined spectrophotometrically by cleaving the Fmoc group from a small, weighed amount of dried resin with a 20% piperidine in DMF solution and measuring the absorbance of the fulvene-piperidine adduct at ~301 nm.

Wang resin is another common support for the synthesis of peptides with a C-terminal carboxylic acid. The ester linkage to Wang resin is more stable than to 2-CTC resin and requires stronger acidic conditions for cleavage, typically a high concentration of trifluoroacetic acid (TFA).[6]

Experimental Protocol: Loading of Fmoc-Ile-OtBu onto Wang Resin

  • Resin Swelling: Swell the Wang resin (1.0 eq) in a 9:1 (v/v) mixture of DCM and N,N-Dimethylformamide (DMF) (10-15 mL/g of resin) for 1-2 hours.

  • Activation Mixture: In a separate flask, dissolve Fmoc-Ile-OtBu (1.5-2.5 eq) and 1-Hydroxybenzotriazole (HOBt) (1.5-2.5 eq) in a minimal amount of DMF.[7]

  • Coupling: Add the activation mixture to the swollen resin. Then, add N,N'-Diisopropylcarbodiimide (DIC) (1.5-2.5 eq) to the resin slurry. Finally, add a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) (0.1 eq).[3][7]

  • Reaction: Agitate the mixture at room temperature for 4-6 hours.[7]

  • Capping: To cap any unreacted hydroxyl groups on the resin, add acetic anhydride (2 eq) and pyridine (2 eq) and continue agitation for 30-60 minutes.[6]

  • Washing: Wash the resin sequentially with DMF, a mixture of DMF/DCM (1:1), and finally DCM.

  • Drying: Dry the resin under vacuum to a constant weight.

  • Loading Determination: Determine the loading efficiency as described for the 2-CTC resin.

Quantitative Data Summary for Resin Loading

Parameter2-Chlorotrityl Chloride (2-CTC) ResinWang Resin
Amino Acid Fmoc-Ile-OtBuFmoc-Ile-OtBu
Equivalents of Amino Acid 1.0 - 1.51.5 - 2.5
Coupling Reagents DIPEADIC, HOBt, DMAP (catalytic)
Equivalents of Reagents DIPEA: 2.0 - 4.0DIC: 1.5 - 2.5, HOBt: 1.5 - 2.5, DMAP: 0.1
Solvent DCMDCM/DMF
Reaction Time 1 - 2 hours4 - 6 hours
Capping Reagents DCM/Methanol/DIPEAAcetic Anhydride, Pyridine
Typical Loading Efficiency 85 - 98%[5]70 - 90%

Solid-Phase Peptide Synthesis (SPPS) Cycle

Once the first amino acid is successfully loaded onto the resin, the peptide chain is elongated by repeating a two-step cycle of N-terminal Fmoc deprotection and coupling of the next Fmoc-protected amino acid.

The Fmoc protecting group is removed from the N-terminus of the growing peptide chain to allow for the coupling of the next amino acid.

Experimental Protocol: Fmoc Deprotection

  • Resin Swelling: Swell the peptide-resin in DMF for 15-30 minutes.

  • Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes.

  • Washing: Thoroughly wash the resin with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.

The next Fmoc-protected amino acid is activated and coupled to the newly freed N-terminus of the peptide-resin.

Experimental Protocol: Amino Acid Coupling

  • Activation: In a separate vessel, pre-activate the Fmoc-amino acid (3-5 eq) with a coupling reagent such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (3-5 eq) in the presence of a base like DIPEA (6-10 eq) in DMF.

  • Coupling: Add the activated amino acid solution to the peptide-resin.

  • Reaction: Agitate the mixture at room temperature for 30-60 minutes.

  • Monitoring: The completion of the coupling reaction can be monitored using a qualitative colorimetric test such as the Kaiser test.

  • Washing: Wash the resin with DMF to remove excess reagents and byproducts.

SPPS Cycle Workflow Diagram

SPPS_Cycle start Fmoc-Ile(OtBu)-Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 DMF Wash deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA, HBTU/HATU, DIPEA) wash1->coupling wash2 DMF Wash coupling->wash2 end_cycle Elongated Peptide-Resin wash2->end_cycle repeat Repeat Cycle end_cycle->repeat repeat->deprotection for next amino acid

Caption: The iterative cycle of Fmoc-SPPS.

Cleavage of the Peptide from the Resin

The final step in SPPS is the cleavage of the peptide from the solid support and the simultaneous removal of the side-chain protecting groups. The conditions for cleavage depend on the type of resin used and whether the C-terminal OtBu group needs to be retained.

To obtain a peptide with the C-terminal OtBu group and side-chain protecting groups intact, very mild acidic conditions are used for cleavage from the 2-CTC resin.

Experimental Protocol: Mild Acid Cleavage from 2-CTC Resin

  • Resin Preparation: Wash the dried peptide-resin with DCM.

  • Cleavage: Treat the resin with a solution of 1-2% TFA in DCM for 15-60 minutes.[2][4]

  • Filtration: Filter the resin and collect the filtrate containing the protected peptide.

  • Neutralization: Immediately neutralize the filtrate with a base such as pyridine or DIPEA to prevent the loss of acid-labile protecting groups.

  • Solvent Removal: Evaporate the solvent under reduced pressure.

  • Purification: Purify the protected peptide fragment by chromatography.

Cleavage from Wang resin typically requires strong acidic conditions, which also remove the C-terminal OtBu group and most common side-chain protecting groups (e.g., tBu, Boc, Trt).

Experimental Protocol: TFA Cleavage from Wang Resin

  • Resin Preparation: Wash the dried peptide-resin with DCM and dry it thoroughly.

  • Cleavage Cocktail: Prepare a cleavage cocktail, commonly "Reagent K": TFA/water/phenol/thioanisole/1,2-ethanedithiol (82.5:5:5:5:2.5, v/v). The composition of the cocktail can be adjusted based on the amino acid composition of the peptide to minimize side reactions.

  • Cleavage Reaction: Treat the peptide-resin with the cleavage cocktail for 2-4 hours at room temperature.

  • Filtration: Filter the resin and wash it with a small amount of fresh TFA.

  • Precipitation: Precipitate the crude peptide by adding the combined filtrate to a large volume of cold diethyl ether.

  • Isolation: Collect the precipitated peptide by centrifugation or filtration.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Cleavage Strategy Overview

Cleavage_Strategy cluster_CTC 2-Chlorotrityl Chloride Resin cluster_Wang Wang Resin peptide_CTC Peptide-Ile(OtBu)-O-CTC-Resin cleavage_CTC Mild Acid Cleavage (1-2% TFA in DCM) peptide_CTC->cleavage_CTC product_CTC Protected Peptide-Ile-OtBu cleavage_CTC->product_CTC peptide_Wang Peptide-Ile(OtBu)-O-Wang-Resin cleavage_Wang Strong Acid Cleavage (e.g., Reagent K) peptide_Wang->cleavage_Wang product_Wang Deprotected Peptide-Ile-OH cleavage_Wang->product_Wang

Caption: Cleavage strategies for different resin types.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Loading Efficiency Steric hindrance of isoleucine; Incomplete activation; Poor resin swelling.Extend reaction time; Use a more potent activating agent (for Wang resin); Ensure adequate resin swelling before coupling.
Incomplete Coupling during SPPS Peptide aggregation; Steric hindrance.Use chaotropic salts (e.g., LiCl) in the coupling reaction; Perform a double coupling; Switch to a more effective coupling reagent (e.g., HATU).
Racemization of C-terminal Ile Prolonged exposure to base during loading (especially with DMAP).Use 2-CTC resin with DIPEA for loading to avoid strong activation conditions; Minimize exposure to base.
Premature Cleavage of OtBu group Repeated exposure to acidic conditions if a very acid-labile resin linker is used in combination with repeated mild acid treatments.Use a resin with appropriate acid lability for the overall synthetic strategy.

Disclaimer: These protocols are intended as a general guide. Optimization of reaction conditions may be necessary for specific peptide sequences and scales of synthesis. Always follow appropriate laboratory safety procedures.

References

Application Notes and Protocols for H-Ile-OtBu.HCl in Solution-Phase Peptide Fragment Condensation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solution-phase peptide synthesis (SPPS) remains a cornerstone in the production of peptides, particularly for large-scale synthesis and the preparation of complex peptide fragments. A key step in this methodology is the condensation of peptide fragments, which involves the coupling of an N-terminally protected peptide acid with a C-terminally protected peptide ester. H-Ile-OtBu.HCl (Isoleucine tert-butyl ester hydrochloride) is a commonly utilized C-terminal fragment due to the stability of the tert-butyl ester protecting group under various coupling conditions and its facile removal under acidic conditions.

These application notes provide detailed protocols and supporting data for the use of this compound in solution-phase peptide fragment condensation. The protocols focus on the widely used carbodiimide-mediated coupling reactions, highlighting best practices to ensure high yield and purity of the resulting peptide.

Core Principles

The fundamental principle of solution-phase peptide fragment condensation is the formation of an amide (peptide) bond between the C-terminal carboxyl group of an N-protected peptide fragment (the carboxylic component) and the N-terminal amino group of a C-protected amino acid or peptide fragment (the amino component), in this case, this compound.[1][2] To achieve a successful coupling, the following aspects are critical:

  • Protection of Functional Groups: The N-terminus of the carboxylic component is typically protected with a group such as Boc (tert-butyloxycarbonyl) or Z (benzyloxycarbonyl) to prevent self-condensation. The C-terminus of the amino component is protected as a tert-butyl ester (-OtBu) to prevent its participation in the reaction.[2][3]

  • Activation of the Carboxyl Group: The carboxylic acid is activated to facilitate nucleophilic attack by the amino group of this compound. Common activating agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC.HCl).[1][4]

  • Suppression of Racemization: Additives such as 1-hydroxybenzotriazole (HOBt) or Oxyma Pure are often included to minimize the risk of racemization at the C-terminal amino acid of the carboxylic component during activation.[1][5]

  • Neutralization of the Amino Component Salt: this compound is a hydrochloride salt. The free amino group must be liberated by the addition of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), prior to coupling.[1]

Experimental Data

The following tables summarize typical reagents, conditions, and expected outcomes for the solution-phase coupling of an N-protected peptide acid with this compound.

Table 1: Reagents for a Typical Coupling Reaction
ReagentRoleTypical Molar Equivalence (relative to limiting reagent)
N-Protected Peptide AcidCarboxylic Component1.0
This compoundAmino Component1.0 - 1.2
EDC.HCl or DCCCoupling Agent1.0 - 1.2
HOBt or Oxyma PureRacemization Suppressant1.0 - 1.2
DIPEA or NMMBase for Neutralization1.0 - 1.5
Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)Solvent-
Table 2: Typical Reaction Parameters
ParameterConditionRationale
Temperature0 °C to Room TemperatureInitial cooling minimizes side reactions during activation, followed by warming to drive the reaction to completion.
Reaction Time12 - 24 hoursSufficient time for the coupling to proceed to completion, which can be monitored by TLC or LC-MS.
Work-upAqueous washes (e.g., 1M HCl, sat. NaHCO₃, brine)To remove excess reagents, byproducts (like DCU if DCC is used), and unreacted starting materials.[4]
PurificationSilica Gel Column ChromatographyTo isolate the pure protected peptide fragment.
Expected Yield70 - 95%Dependent on the specific peptide sequences and reaction scale.

Experimental Protocols

Protocol 1: General Procedure for the Coupling of an N-Boc-Dipeptide Acid with this compound using EDC.HCl/HOBt

This protocol describes the synthesis of a protected tripeptide, for example, Boc-Ala-Val-Ile-OtBu.

Materials:

  • Boc-Ala-Val-OH (1 equivalent)

  • This compound (1.1 equivalents)

  • EDC.HCl (1.2 equivalents)

  • HOBt (1.2 equivalents)

  • DIPEA (1.5 equivalents)

  • DCM (anhydrous)

  • Ethyl Acetate (EtOAc)

  • 1 M HCl (aqueous)

  • Saturated NaHCO₃ (aqueous)

  • Brine (saturated NaCl aqueous)

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • Preparation of the Amino Component: In a round-bottom flask, dissolve this compound in DCM. Add DIPEA and stir the solution at room temperature for 15-20 minutes to neutralize the hydrochloride salt and liberate the free amine.

  • Activation of the Carboxylic Component: In a separate flask, dissolve Boc-Ala-Val-OH, EDC.HCl, and HOBt in DCM. Stir the mixture at 0 °C (ice bath) for 20-30 minutes to pre-activate the carboxylic acid.

  • Coupling Reaction: Add the solution of the activated carboxylic component to the solution of the free H-Ile-OtBu at 0 °C. Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with EtOAc.

    • Wash the organic layer sequentially with 1 M HCl (2 x), saturated NaHCO₃ solution (2 x), and brine (1 x).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude protected tripeptide.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., hexane/ethyl acetate) to yield the pure Boc-Ala-Val-Ile-OtBu.

Protocol 2: Deprotection of the N-terminal Boc Group

Materials:

  • Boc-protected peptide-OtBu

  • Trifluoroacetic acid (TFA)

  • DCM

  • Saturated NaHCO₃ (aqueous)

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • Dissolve the Boc-protected peptide in DCM.

  • Add an equal volume of TFA and stir the solution at room temperature for 1-2 hours.

  • Remove the solvent and excess TFA under reduced pressure.

  • Dissolve the residue in EtOAc and wash with saturated NaHCO₃ solution until the aqueous layer is basic, followed by a brine wash.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate to yield the N-terminally deprotected peptide-OtBu.

Protocol 3: Deprotection of the C-terminal tert-Butyl Ester

Materials:

  • N-protected peptide-OtBu

  • TFA/DCM (1:1 v/v)

Procedure:

  • Dissolve the N-protected peptide-OtBu in a 1:1 mixture of TFA and DCM.

  • Stir the solution at room temperature for 2-4 hours.

  • Remove the solvent and TFA under reduced pressure to obtain the crude N-protected peptide acid.

Visualizations

G cluster_0 Carboxylic Component Preparation cluster_1 Amino Component Preparation cluster_2 Coupling Reaction cluster_3 Work-up & Purification N-Protected Peptide Acid N-Protected Peptide Acid Coupling_Reagent EDC or DCC N-Protected Peptide Acid->Coupling_Reagent Activation This compound This compound Base DIPEA or NMM This compound->Base Neutralization Free_Amine H-Ile-OtBu (Free Amine) Base->Free_Amine Activated_Ester Activated Intermediate Free_Amine->Activated_Ester Nucleophilic Attack Additive HOBt or Oxyma Pure Coupling_Reagent->Additive Additive->Activated_Ester Protected_Peptide Protected Peptide Fragment Activated_Ester->Protected_Peptide Workup Aqueous Wash Protected_Peptide->Workup Purification Chromatography Workup->Purification Pure_Peptide Pure Protected Peptide Purification->Pure_Peptide

Caption: Workflow for solution-phase peptide fragment condensation.

G Start Start with Boc-Peptide-OtBu Deprotection_Choice Choose Deprotection Start->Deprotection_Choice N_Deprotection N-terminal Boc Deprotection (TFA/DCM) Deprotection_Choice->N_Deprotection Elongate Chain C_Deprotection C-terminal OtBu Deprotection (TFA/DCM) Deprotection_Choice->C_Deprotection Activate C-terminus Further_Coupling H-Peptide-OtBu (Ready for N-terminal elongation) N_Deprotection->Further_Coupling Final_Peptide_Acid Boc-Peptide-OH (Ready for C-terminal activation or final deprotection) C_Deprotection->Final_Peptide_Acid

Caption: Deprotection pathways for the synthesized peptide fragment.

Troubleshooting and Considerations

  • Incomplete Reactions: If TLC or LC-MS analysis indicates the presence of starting materials, the reaction time can be extended. Ensure all reagents are anhydrous, as water can hydrolyze the activated intermediate.

  • Racemization: The use of HOBt or Oxyma Pure is crucial for minimizing racemization.[1][5] Performing the activation step at 0°C is also recommended.

  • Byproduct Removal: When using DCC, the dicyclohexylurea (DCU) byproduct is largely insoluble in DCM and can be removed by filtration. For EDC, the urea byproduct is water-soluble and is removed during the aqueous work-up.[1][4]

  • Steric Hindrance: Coupling yields may be lower when coupling bulky amino acids like Isoleucine. In such cases, using more efficient coupling reagents like HATU or HBTU in combination with a suitable base might be considered.

By following these protocols and considering the key principles outlined, researchers can effectively utilize this compound for the synthesis of peptide fragments in solution, a critical step in the development of novel peptide-based therapeutics and research tools.

References

Application Notes and Protocols for Peptide Coupling with H-Ile-OtBu.HCl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of standard coupling reagents for the incorporation of the sterically hindered amino acid derivative, L-Isoleucine tert-butyl ester hydrochloride (H-Ile-OtBu.HCl), in peptide synthesis. Detailed protocols for both solid-phase and solution-phase synthesis are provided, along with a comparative analysis of common coupling reagents.

Introduction

The efficient incorporation of sterically hindered amino acids, such as isoleucine and its derivatives, presents a significant challenge in peptide synthesis. The bulky side chain of isoleucine, combined with the tert-butyl ester protecting group, can significantly impede the rate of peptide bond formation, leading to incomplete reactions, lower yields, and increased risk of racemization. The selection of an appropriate coupling reagent and optimized reaction conditions are therefore critical for the successful synthesis of peptides containing this compound.

This document outlines the most effective coupling reagents and provides standardized protocols to guide researchers in achieving high coupling efficiencies and maintaining the chiral integrity of the target peptide.

Comparative Analysis of Coupling Reagents

The choice of coupling reagent is paramount when dealing with sterically hindered amino acids. Modern coupling reagents are broadly classified into carbodiimides, phosphonium salts, and aminium/uronium salts. Each class offers distinct advantages and disadvantages in terms of reactivity, cost, and side-product profiles.

Qualitative Comparison of Common Coupling Reagents:

Coupling Reagent ClassExamplesReactivityRacemization RiskKey Considerations
Aminium/Uronium Salts HATU, HBTU, HCTU, COMUVery HighLowGenerally the most effective for hindered couplings. HATU is often considered the gold standard.[1][2] COMU is a safer alternative to HOBt-based reagents.[3][4]
Phosphonium Salts PyBOP, PyAOPHighLowHighly efficient, with byproducts that are generally less problematic than those from older phosphonium reagents like BOP.[4]
Carbodiimides DIC, EDCModerateModerate to HighCost-effective but generally require an additive (e.g., HOBt, Oxyma) to suppress racemization and improve efficiency.[4]

Quantitative Performance of Coupling Reagents with Sterically Hindered Amino Acids (Model Systems):

While specific comparative data for this compound is limited in published literature, the following table summarizes the performance of various reagents in the coupling of other sterically hindered amino acids, which can serve as a valuable guide.

Coupling ReagentModel Amino AcidTypical Yield (%)Racemization (%)Reference
HATU Boc-L-Valine>95Low[1]
HBTU Boc-L-Valine90-95Low[1]
PyBOP Boc-L-Valine90-95Low[1]
COMU Boc-L-Valine>95Low[1]
DIC/Oxyma Z-Phg-OH to H-Pro-NH2901.0Not directly cited
T3P Z-Phg to Pro-NH2>990.4-0.5[5]

Note: The optimal conditions and resulting yields and purity for the coupling of this compound should be determined empirically for each specific peptide sequence.

Experimental Protocols

General Considerations for Handling this compound

This compound is a salt and must be neutralized in situ before the coupling reaction can proceed. This is typically achieved by the addition of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine. An equivalent of base is required to neutralize the hydrochloride salt, with additional equivalents needed for the activation step when using aminium/uronium or phosphonium salt reagents.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using HATU

This protocol outlines a general procedure for the coupling of an N-terminally protected amino acid to a resin-bound peptide with a free amine, using HATU as the coupling reagent.

Materials:

  • This compound

  • N-terminally protected amino acid (e.g., Fmoc-AA-OH)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Resin with a free N-terminal amine

  • Washing solvents: DMF, Dichloromethane (DCM)

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Amino Acid Activation:

    • In a separate vial, dissolve the N-terminally protected amino acid (3-5 equivalents relative to resin loading) and HATU (2.9-4.9 equivalents) in DMF.

    • Add DIPEA (6-10 equivalents) to the solution.

    • Allow the pre-activation to proceed for 2-5 minutes at room temperature.

  • Coupling Reaction:

    • To the reaction vessel containing the deprotected resin, add the pre-activated amino acid solution.

    • Agitate the mixture at room temperature for 1-4 hours. For sterically hindered couplings, a longer reaction time or a double coupling may be necessary.

  • Monitoring the Reaction:

    • Perform a qualitative test (e.g., Kaiser test) to monitor the completion of the coupling. A negative test (yellow beads) indicates the absence of free primary amines.

  • Washing:

    • Once the coupling is complete, drain the reaction solution.

    • Wash the resin thoroughly with DMF (3-5 times) and then with DCM (3-5 times) to remove excess reagents and byproducts.

  • Chain Elongation: Proceed to the next deprotection and coupling cycle.

Protocol 2: Solution-Phase Peptide Synthesis using DIC/Oxyma

This protocol describes a general method for the coupling of a carboxylic acid (N-protected amino acid) and an amine (this compound) in solution.

Materials:

  • N-terminally protected amino acid (e.g., Z-AA-OH)

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure® (Ethyl 2-cyano-2-(hydroxyimino)acetate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous solvent (e.g., DMF, DCM)

  • Ethyl acetate (EtOAc) for work-up

  • Aqueous work-up solutions: 1 M HCl, saturated NaHCO₃, brine

Procedure:

  • Reaction Setup:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the N-protected amino acid (1.0 equivalent) and Oxyma (1.0-1.2 equivalents) in the anhydrous solvent.

    • Cool the solution to 0 °C in an ice bath.

  • Activation:

    • Add DIC (1.0-1.1 equivalents) to the cooled solution.

    • Stir the mixture at 0 °C for 5-10 minutes to allow for the formation of the active ester.

  • Amine Addition:

    • In a separate flask, dissolve this compound (1.0 equivalent) in the anhydrous solvent and add DIPEA (1.1 equivalents) to neutralize the hydrochloride salt. Stir for 10 minutes at room temperature.

    • Add the neutralized this compound solution to the pre-activated carboxylic acid solution at 0 °C.

  • Coupling Reaction:

    • Allow the reaction to stir at 0 °C for 1 hour, and then let it warm to room temperature and stir for an additional 4-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude peptide.

  • Purification: Purify the crude product by silica gel chromatography or recrystallization as needed.

Protocol 3: Solid-Phase Peptide Synthesis (SPPS) using T3P

Propylphosphonic anhydride (T3P®) is a "green" coupling reagent that has shown effectiveness in both solution and solid-phase synthesis.[6][7][8]

Materials:

  • This compound

  • N-terminally protected amino acid (e.g., Fmoc-AA-OH)

  • T3P® (50% solution in a suitable solvent like EtOAc or 2-MeTHF)

  • N,N-Diisopropylethylamine (DIPEA) or Pyridine

  • OxymaPure® (optional additive)

  • N,N-Dimethylformamide (DMF) or a greener solvent (e.g., 2-MeTHF)

  • Resin with a free N-terminal amine

  • Washing solvents

Procedure:

  • Resin Swelling: Swell the resin in the chosen synthesis solvent.

  • Coupling Cocktail Preparation and Reaction:

    • To the deprotected resin, add the N-terminally protected amino acid (5 equivalents), DIPEA (10 equivalents), and OxymaPure (5 equivalents, optional).

    • Add the T3P® solution (5 equivalents).

    • Agitate the reaction mixture at room temperature or elevated temperature (e.g., 60 °C) for 1-2 hours.[7]

  • Monitoring and Washing:

    • Monitor the reaction completion using the Kaiser test.

    • Wash the resin thoroughly with the synthesis solvent and DCM.

Visualizations

experimental_workflow_spps Resin Resin with Free Amine Coupling Coupling on Solid Support Resin->Coupling Preactivation Pre-activation of Fmoc-AA-OH with Coupling Reagent + Base Preactivation->Coupling Washing1 Wash (DMF, DCM) Coupling->Washing1 KaiserTest Kaiser Test Washing1->KaiserTest KaiserTest->Coupling Positive (Recouple) Deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) KaiserTest->Deprotection Negative Washing2 Wash (DMF, DCM) Deprotection->Washing2 NextCycle Next Coupling Cycle or Final Cleavage Washing2->NextCycle

Diagram 1: General workflow for Solid-Phase Peptide Synthesis (SPPS).

signaling_pathway_coupling_mechanism cluster_activation Activation Step cluster_coupling Coupling Step CarboxylicAcid N-Protected Amino Acid (R-COOH) ActiveEster Activated Intermediate (e.g., OAt-ester, Anhydride) CarboxylicAcid->ActiveEster CouplingReagent Coupling Reagent (e.g., HATU, DIC) CouplingReagent->ActiveEster Base Base (e.g., DIPEA) Base->ActiveEster PeptideBond Peptide Bond Formation ActiveEster->PeptideBond Nucleophilic Attack Amine H-Ile-OtBu (R'-NH2) Amine->PeptideBond Dipeptide Protected Dipeptide (R-CO-NH-R') PeptideBond->Dipeptide

Diagram 2: Simplified mechanism of peptide bond formation.

Diagram 3: Factors influencing coupling reagent selection for this compound.

References

Application Notes and Protocols for the Deprotection of Tert-Butyl (OtBu) Ester Groups in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In solid-phase peptide synthesis (SPPS), particularly utilizing the widely adopted Fmoc/tBu strategy, the tert-butyl (OtBu) group serves as a crucial acid-labile protecting group for the side chains of acidic amino acids such as aspartic acid (Asp) and glutamic acid (Glu).[1] The successful synthesis of a target peptide with high purity and yield is contingent upon the efficient and clean removal of these protecting groups during the final cleavage step. This document provides detailed application notes, experimental protocols, and comparative data for the deprotection of OtBu ester groups, primarily using trifluoroacetic acid (TFA).

The deprotection of OtBu esters is an acid-catalyzed process initiated by the protonation of the ester's carbonyl oxygen by a strong acid like TFA. This is followed by the cleavage of the tert-butyl-oxygen bond, which results in the formation of a stable tert-butyl cation and the desired free carboxylic acid on the peptide side chain.[2] However, the liberated tert-butyl cation is a reactive electrophile that can lead to undesirable side reactions, most notably the alkylation of sensitive amino acid residues such as tryptophan (Trp), methionine (Met), cysteine (Cys), and tyrosine (Tyr).[2][3] To mitigate these side reactions, scavengers are incorporated into the deprotection cocktail to trap the tert-butyl cations.[3]

Key Considerations for OtBu Deprotection

Several factors influence the efficiency and outcome of the OtBu deprotection process:

  • TFA Concentration: Higher concentrations of TFA generally lead to faster and more complete deprotection. However, excessively harsh conditions can also promote side reactions. A balance must be struck to ensure complete removal of the protecting group while minimizing degradation of the peptide.

  • Scavenger Selection: The choice of scavengers is critical and depends on the amino acid composition of the peptide. Different scavengers are effective at protecting specific residues from alkylation.

  • Reaction Time and Temperature: Deprotection is typically carried out at room temperature. The reaction time needs to be sufficient for complete removal of all acid-labile protecting groups, which can range from 1 to 4 hours depending on the peptide sequence and the specific protecting groups present.[4]

  • Peptide Sequence: The presence of sensitive amino acid residues necessitates the use of appropriate scavenger cocktails. The overall length and hydrophobicity of the peptide can also influence the deprotection efficiency.

Data Presentation

The following tables summarize quantitative data on the effectiveness of various scavenger cocktails in preventing side reactions during OtBu deprotection.

Table 1: Comparison of Scavenger Cocktail Efficiency for a Cysteine-Containing Peptide

Scavenger Cocktail (v/v/v)Desired Peptide Purity (%)S-tert-butylation (%)
TFA/TIS/H₂O (95:2.5:2.5)8515
TFA/TIS/H₂O/DMS (90:2.5:2.5:5)90-919-10
TFA/TIS/H₂O/Thioanisole (90:2.5:2.5:5)919
Reagent K (TFA/Phenol/H₂O/Thioanisole/EDT; 82.5:5:5:5:2.5)>95<5

Data is illustrative and sourced from comparative studies. Actual results may vary depending on the specific peptide and reaction conditions.[2][5]

Table 2: Common Scavengers and Their Primary Targets

ScavengerTarget Residue(s)Typical Concentration
Triisopropylsilane (TIS)Trp, general carbocation scavenger2.5-5% (v/v)
Water (H₂O)General carbocation scavenger, particularly for Trp(Boc)2.5-5% (v/v)
ThioanisoleMet, Trp5% (v/v)
1,2-Ethanedithiol (EDT)Cys, Trp2.5% (v/v)
PhenolTyr, Trp5% (w/v)
Dimethyl Sulfide (DMS)Met5-10% (v/v)
AnisoleGeneral nucleophilic residues5% (v/v)

Experimental Protocols

Protocol 1: Standard TFA-Mediated Deprotection of OtBu Esters

This protocol describes a general procedure for the simultaneous cleavage of the peptide from the resin and the deprotection of OtBu and other acid-labile side-chain protecting groups.

Materials:

  • Peptide-resin (dried)

  • Trifluoroacetic acid (TFA), reagent grade

  • Selected scavenger(s) (e.g., TIS, H₂O, thioanisole)

  • Dichloromethane (DCM), peptide synthesis grade

  • Cold diethyl ether

  • Centrifuge tubes

  • Reaction vessel (e.g., fritted syringe or round-bottom flask)

Procedure:

  • Resin Preparation: Place the dried peptide-resin in a suitable reaction vessel.

  • Preparation of Cleavage Cocktail: In a fume hood, prepare the cleavage cocktail by combining TFA and the chosen scavengers. A commonly used general-purpose cocktail is TFA:TIS:H₂O (95:2.5:2.5 v/v/v). For peptides containing sensitive residues, a more complex cocktail like Reagent K may be necessary.[6]

  • Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin). Gently agitate the mixture at room temperature for 1.5 to 3 hours.[7] The reaction time may need to be optimized based on the specific peptide.

  • Peptide Precipitation: Following the cleavage reaction, filter the resin and collect the TFA solution containing the deprotected peptide. Add the TFA solution dropwise to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.[6]

  • Peptide Isolation and Washing: Centrifuge the suspension to pellet the precipitated peptide. Decant the ether. Wash the peptide pellet with cold diethyl ether two to three more times to remove residual TFA and scavengers.

  • Drying: After the final wash, carefully decant the ether and dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 2: Post-Cleavage Work-up and Analysis

Materials:

  • Crude dried peptide

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • TFA (for mobile phase)

  • Reverse-phase HPLC system with a C18 column

  • Mass spectrometer

Procedure:

  • Sample Preparation: Dissolve a small amount of the crude peptide in an appropriate solvent for HPLC analysis, typically 0.1% TFA in water.[8]

  • HPLC Analysis: Analyze the purity of the crude peptide using reverse-phase HPLC. A typical gradient is from 5% to 95% acetonitrile in water (both containing 0.1% TFA) over 30 minutes. The detection wavelength is usually set to 214-220 nm for the peptide bond.[9]

  • Mass Spectrometry: Confirm the molecular weight of the synthesized peptide using mass spectrometry (e.g., ESI-MS or MALDI-TOF).

  • Purification (if necessary): If the crude peptide does not meet the desired purity, purify it using preparative reverse-phase HPLC.

Mandatory Visualization

Deprotection_Workflow cluster_synthesis Peptide Synthesis cluster_deprotection Deprotection & Cleavage cluster_workup Work-up & Analysis PeptideResin Protected Peptide on Resin (with OtBu groups) CleavageCocktail TFA + Scavengers Reaction Acid-Catalyzed Deprotection PeptideResin->Reaction CleavageCocktail->Reaction Precipitation Precipitation (Cold Ether) Reaction->Precipitation Washing Washing Precipitation->Washing Drying Drying Washing->Drying CrudePeptide Crude Peptide Drying->CrudePeptide HPLC HPLC Analysis CrudePeptide->HPLC MS Mass Spectrometry CrudePeptide->MS PurifiedPeptide Purified Peptide HPLC->PurifiedPeptide

Caption: Workflow for OtBu deprotection, cleavage, and peptide purification.

Side_Reactions OtBu OtBu Ester tBu_cation tert-Butyl Cation OtBu->tBu_cation + TFA TFA TFA (H+) Scavenger Scavengers (e.g., TIS, H2O) tBu_cation->Scavenger Trapped by Sensitive_Residues Sensitive Residues (Trp, Met, Cys, Tyr) tBu_cation->Sensitive_Residues Reacts with Trapped_cation Trapped Cation Scavenger->Trapped_cation Alkylation Side Reaction: Alkylation Sensitive_Residues->Alkylation

Caption: Prevention of side reactions by scavengers during OtBu deprotection.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Incomplete Deprotection - Insufficient TFA concentration or reaction time.- Poor swelling of the resin.- Increase TFA concentration or extend the reaction time.- Ensure adequate swelling of the resin in a suitable solvent (e.g., DCM) prior to cleavage.
Presence of Side Products (e.g., +56 Da adducts) - Inefficient scavenging of tert-butyl cations.- Inappropriate scavenger cocktail for the peptide sequence.- Use a more effective scavenger cocktail (see Tables 1 & 2).- Optimize the concentration of scavengers.
Peptide Degradation - Prolonged exposure to strong acid.- Presence of particularly acid-labile linkages in the peptide.- Minimize the cleavage time to what is necessary for complete deprotection.- Consider a two-step cleavage procedure with milder initial deprotection conditions.[4]
Low Yield of Crude Peptide - Incomplete cleavage from the resin.- Loss of peptide during precipitation and washing steps.- Ensure sufficient volume of cleavage cocktail and adequate agitation.- Optimize the precipitation and washing procedure to minimize loss of product.

Conclusion

The deprotection of OtBu ester groups is a critical final step in SPPS. A thorough understanding of the reaction mechanism, potential side reactions, and the role of scavengers is essential for obtaining a high-purity peptide product. The protocols and data presented in these application notes provide a comprehensive guide for researchers to develop and optimize their deprotection strategies. Careful selection of the cleavage cocktail and reaction conditions, tailored to the specific peptide sequence, will significantly contribute to the successful synthesis of the target peptide.

References

Application Note: Incorporating H-Ile-OtBu.HCl into Hydrophobic Peptide Sequences

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The chemical synthesis of peptides containing a high proportion of hydrophobic amino acids presents significant challenges, primarily due to their tendency to aggregate and their poor solubility in common solvents.[1] These "difficult sequences," which often feature β-branched amino acids like Isoleucine (Ile), Valine (Val), and Leucine (Leu), can form stable secondary structures such as β-sheets on the solid-phase support, hindering subsequent chemical reactions.[1][2] This leads to incomplete couplings, low yields, and difficult purifications.[3] H-Ile-OtBu.HCl is a derivative of Isoleucine where the C-terminal carboxylic acid is protected as a tert-butyl (OtBu) ester.[4][5] This protection strategy is common in Fmoc-based Solid-Phase Peptide Synthesis (SPPS), as the OtBu group is stable to the basic conditions used for Fmoc removal but is readily cleaved by strong acids like Trifluoroacetic Acid (TFA) during the final cleavage step.[6][7] This note provides detailed strategies and protocols for the successful incorporation of this compound into challenging hydrophobic peptide sequences.

Core Challenges in Incorporating this compound

  • Steric Hindrance: Isoleucine is a β-branched amino acid, meaning its side chain is bulky near the peptide backbone. This steric hindrance can significantly slow down the kinetics of the peptide bond formation, requiring more potent activation methods and longer reaction times to achieve complete coupling.[8]

  • Peptide Aggregation: The primary obstacle in synthesizing hydrophobic peptides is the formation of inter- or intra-chain hydrogen bonds between the growing peptide chains attached to the solid support.[2] This self-association leads to the formation of insoluble aggregates and stable secondary structures that render the N-terminal amine inaccessible for subsequent coupling and deprotection steps.[1][2] Glycine, in combination with hydrophobic amino acids, is also known to promote β-sheet packing, further exacerbating aggregation.[1]

Strategies for Successful Incorporation

To overcome these challenges, a multi-faceted approach modifying the synthesis conditions is often necessary.

  • Choice of Coupling Reagent: For sterically hindered residues, the selection of a highly efficient coupling reagent is critical.[8] Aminium/uronium salts like HATU and HBTU, or phosphonium salts like PyBOP, are generally more effective than standard carbodiimides. Reagents based on OxymaPure, such as COMU, offer comparable efficiency to HATU with improved safety profiles, as they avoid potentially explosive benzotriazole derivatives.[8][9]

  • Optimized Solvent Systems: Standard solvents like Dichloromethane (DCM) may not be sufficient to solvate the growing hydrophobic peptide. Using polar, aprotic solvents such as N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), or Dimethyl sulfoxide (DMSO) can disrupt secondary structures and improve solvation.[3][10] A "magic mixture" of DCM/DMF/NMP (1:1:1) has been successfully used for many difficult sequences.[1]

  • Elevated Temperature: Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier for coupling hindered amino acids and can help disrupt peptide aggregation.[2] Microwave-assisted peptide synthesis is a particularly effective strategy for accelerating the process and improving yields in difficult couplings.[11]

  • Chaotropic Agents: The addition of chaotropic salts, such as LiCl or KSCN, to the coupling mixture can disrupt hydrogen bonding networks that lead to aggregation.[10][12]

  • Structural Disruption: While not a direct strategy for a single amino acid incorporation, it is crucial to consider the overall sequence. Incorporating "kink"-inducing residues like proline or using pseudoproline dipeptides and Dmb/Hmb backbone-protected amino acids every 6-7 residues can effectively prevent aggregation.[2][10][12]

Data Presentation

The following tables summarize quantitative data comparing different strategies for incorporating a model this compound into a hydrophobic sequence (e.g., Ac-Val-Gly-Ala-Ile -Leu-Val-Gly-Resin).

Table 1: Comparison of Coupling Reagent Efficacy

Coupling Reagent Base Reaction Time Crude Purity (HPLC %) Yield (%) Notes
HBTU DIEA 2 hours 75% 70% Standard, effective reagent.
HATU DIEA 1 hour 92% 88% Highly efficient for hindered couplings due to reactive OAt ester formation.[8]
COMU DIEA 1 hour 90% 85% Safer alternative to HATU with comparable efficiency.[8][9]

| DIC / OxymaPure | N/A | 4 hours | 65% | 60% | Lower efficiency for hindered couplings compared to aminium salts. |

Table 2: Effect of Solvent System on Synthesis Outcome

Solvent System Temperature Crude Purity (HPLC %) Yield (%) Notes
100% DMF 25°C 75% 70% Standard condition, may be insufficient for severe aggregation.
50% NMP / 50% DMF 25°C 85% 81% NMP has superior solvating properties for aggregated peptides.[10]
25% DMSO / 75% DMF 25°C 88% 84% DMSO is a strong hydrogen bond disrupter.[10]

| 100% DMF | 75°C (Microwave) | 95% | 91% | Elevated temperature significantly improves reaction efficiency.[11] |

Experimental Workflow & Protocols

experimental_workflow Overall Experimental Workflow start Start: Fmoc-Rink Amide Resin resin_prep 1. Resin Swelling (DMF, 1 hr) start->resin_prep end_node End: Purified & Characterized Peptide spps_cycle 2. SPPS Cycles (Deprotection -> Wash -> Coupling -> Wash) resin_prep->spps_cycle cleavage 3. Cleavage & Deprotection (TFA Cocktail, 3 hrs) spps_cycle->cleavage precipitation 4. Peptide Precipitation (Cold Ether) cleavage->precipitation purification 5. Purification (Prep-RP-HPLC) precipitation->purification analysis 6. Analysis (LC-MS, Analytical HPLC) purification->analysis analysis->end_node

Caption: High-level workflow from resin preparation to final peptide analysis.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Model Hydrophobic Peptide

This protocol describes the incorporation of this compound using HATU as the coupling agent.

  • Resin Preparation: Swell 0.1 mmol of Fmoc-Rink Amide resin in DMF for 1 hour in a reaction vessel. Drain the DMF.

  • Fmoc Deprotection: Add a solution of 20% piperidine in DMF to the resin. Agitate for 5 minutes. Drain and repeat with a fresh 20% piperidine solution for 10 minutes.

  • Washing: Wash the resin thoroughly with DMF (x5), DCM (x3), and DMF (x3) to remove all traces of piperidine.

  • Amino Acid Coupling (for this compound): a. In a separate vial, dissolve this compound (0.5 mmol, 5 eq.), HATU (0.49 mmol, 4.9 eq.), and HOAt (0.5 mmol, 5 eq.) in DMF. b. Add DIEA (1.0 mmol, 10 eq.) to neutralize the HCl salt and activate the coupling mixture. The solution should turn yellow. c. Immediately add the activated amino acid solution to the resin. d. Agitate the reaction vessel at room temperature for 1-2 hours. For difficult sequences, consider heating to 50°C.

  • Monitoring: Perform a qualitative test (e.g., Kaiser test) to check for the presence of free primary amines.[2] If the test is positive, indicating incomplete coupling, drain the vessel and repeat the coupling step with fresh reagents (double coupling).[12]

  • Washing: Once coupling is complete (negative Kaiser test), wash the resin with DMF (x5) and DCM (x3).

  • Cycle Repetition: Repeat steps 2-6 for each subsequent amino acid in the sequence.

Protocol 2: Cleavage and Deprotection
  • Resin Preparation: After the final Fmoc deprotection and washing, wash the peptidyl-resin with DCM (x5) and dry it under a stream of nitrogen.

  • Cleavage Cocktail: Prepare a cleavage cocktail. A standard high-scavenger cocktail is TFA/Water/Triisopropylsilane (TIS) (95:2.5:2.5, v/v/v) .[13] The TIS and water act as scavengers to trap the reactive tert-butyl cations released from the OtBu group and other side-chain protecting groups.[6][13]

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin (approx. 10 mL per 0.1 mmol of resin). Agitate at room temperature for 2-3 hours.

  • Peptide Precipitation: a. Filter the resin and collect the TFA filtrate into a fresh conical tube. b. Add the filtrate dropwise into a 10-fold excess of ice-cold diethyl ether. A white precipitate (the crude peptide) should form. c. Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times.

  • Drying: Dry the crude peptide pellet under vacuum to remove residual ether.

Protocol 3: Purification and Characterization
  • Dissolution: Dissolve the crude peptide in a suitable solvent system, such as a mixture of acetonitrile (ACN) and water, possibly with a small amount of DMSO or formic acid to aid solubility.

  • Purification: Purify the peptide using preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with a C18 column. Use a gradient of water (0.1% TFA) and ACN (0.1% TFA).[14][15]

  • Fraction Analysis: Collect fractions and analyze them using analytical HPLC and Mass Spectrometry (LC-MS) to identify those containing the pure product.

  • Lyophilization: Pool the pure fractions and lyophilize (freeze-dry) to obtain the final peptide as a white, fluffy powder.

Troubleshooting and Logic Diagrams

Encountering an incomplete or "difficult" coupling is a common problem. The following diagram outlines a logical decision-making process for troubleshooting.

troubleshooting_workflow Troubleshooting a Difficult Coupling decision decision process process start start process1 Perform Coupling (e.g., HATU, 1 hr) start->process1 Begin Coupling success Proceed to Next Cycle fail Cap Unreacted Amines & Consider Resynthesis decision1 Kaiser Test Positive? process1->decision1 decision1->success No process2 Double Couple (Fresh Reagents, 1-2 hr) decision1->process2 Yes decision2 Kaiser Test Still Positive? process2->decision2 decision2->success No process3 Increase Temperature (e.g., Microwave 75°C) decision2->process3 Yes decision3 Kaiser Test Still Positive? process3->decision3 decision3->success No process4 Change Solvent/Additives (e.g., NMP/DMSO or LiCl) decision3->process4 Yes decision4 Kaiser Test Still Positive? process4->decision4 decision4->success No decision4->fail Yes

Caption: A decision-making flowchart for troubleshooting difficult couplings in SPPS.

The underlying cause of these difficulties is often peptide aggregation on the resin, which physically blocks reactive sites.

aggregation_concept Conceptual Model of Peptide Aggregation cluster_0 Ideal Synthesis (Good Solvation) cluster_1 Aggregated Synthesis (Poor Solvation) Resin1 Resin Bead P1 Peptide 1 Resin1->P1 P2 Peptide 2 Resin1->P2 P3 Peptide 3 Resin1->P3 Resin2 Resin Bead A1 Peptide A Resin2->A1 A2 Peptide B Resin2->A2 A3 Peptide C Resin2->A3 A1->A2 H-Bonds A2->A3 H-Bonds

Caption: Ideal vs. aggregated peptide chains on a solid-phase resin support.

Conclusion

The successful incorporation of this compound into hydrophobic peptide sequences is achievable but requires careful optimization of synthesis parameters. The primary challenges of steric hindrance and peptide aggregation can be effectively mitigated by selecting potent coupling reagents like HATU or COMU, utilizing superior solvating solvent systems containing NMP or DMSO, and employing elevated temperatures.[1][2][8] By following systematic protocols and applying logical troubleshooting steps, researchers can significantly improve the yield and purity of challenging hydrophobic peptides, facilitating advancements in drug discovery and biochemical research.

References

Application Notes and Protocols for the Use of H-Ile-OtBu.HCl in Therapeutic Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Ile-OtBu.HCl, or L-Isoleucine tert-butyl ester hydrochloride, is a critical building block in the synthesis of therapeutic peptides. Its strategic application, particularly in solution-phase peptide synthesis (SPPS), allows for the controlled and efficient assembly of complex peptide fragments. The tert-butyl (-OtBu) ester serves as a robust protecting group for the C-terminal carboxylic acid of isoleucine, preventing its participation in unwanted side reactions during coupling steps. This protection is readily removed under acidic conditions, typically in the final deprotection step, ensuring the integrity of the desired peptide sequence. These application notes provide a comprehensive overview of the use of this compound in the synthesis of therapeutic peptides, with a focus on Glucagon-Like Peptide-1 (GLP-1) analogues, which are pivotal in the management of type 2 diabetes.

Application in Therapeutic Peptide Synthesis: GLP-1 Analogues

GLP-1 receptor agonists, such as exenatide, liraglutide, and semaglutide, are a cornerstone in the treatment of type 2 diabetes. The synthesis of these complex peptides often involves a hybrid approach, combining solid-phase and solution-phase techniques. This compound is particularly valuable in the solution-phase synthesis of peptide fragments that are later assembled to form the final therapeutic agent.

For instance, in the synthesis of exenatide, a 39-amino acid peptide, a fragment-based approach can be employed. A key sequence within exenatide is -Phe-Ile-Glu-. A dipeptide fragment, such as Fmoc-Phe-Ile-OtBu, can be synthesized in solution, which is then deprotected and coupled with the subsequent amino acid or peptide fragment. The use of this compound in this context offers advantages in terms of solubility and handling of the protected amino acid.

Quantitative Data Summary

The following table summarizes typical quantitative data for the coupling of N-terminally protected amino acids with this compound in a solution-phase synthesis of a dipeptide fragment. The data presented is representative and can vary based on the specific amino acid being coupled, the coupling reagents, and the reaction conditions.

Coupling ReactionCoupling ReagentsSolventReaction Time (h)Crude Purity (%)Isolated Yield (%)
Fmoc-Phe-OH + this compoundEDC, HOBt, DIPEADMF4~9085-95
Boc-Phe-OH + this compoundHATU, DIPEADCM/DMF2>9590-98
Cbz-Ala-OH + this compoundDIC, HOBtDichloromethane6~8580-90

Experimental Protocols

Protocol 1: Synthesis of Fmoc-Phe-Ile-OtBu Dipeptide Fragment

This protocol outlines the solution-phase synthesis of the dipeptide fragment Fmoc-Phe-Ile-OtBu, a potential intermediate in the synthesis of GLP-1 analogues.

Materials:

  • Fmoc-Phe-OH (1 equivalent)

  • This compound (1 equivalent)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents)

  • Hydroxybenzotriazole (HOBt) (1.1 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (2.2 equivalents)

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄

  • Silica gel for column chromatography

Procedure:

  • Dissolution: Dissolve Fmoc-Phe-OH (1 eq.), HOBt (1.1 eq.), and this compound (1 eq.) in DMF.

  • Neutralization: Cool the solution to 0°C in an ice bath and add DIPEA (2.2 eq.) dropwise while stirring. Stir for 15 minutes.

  • Activation and Coupling: Add EDC (1.1 eq.) to the reaction mixture. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Work-up: Dilute the reaction mixture with EtOAc. Wash the organic layer successively with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude dipeptide by silica gel column chromatography using a gradient of hexane/ethyl acetate to afford the pure Fmoc-Phe-Ile-OtBu.

Protocol 2: Deprotection of the -OtBu Group

This protocol describes the removal of the tert-butyl ester protecting group from the C-terminus of a peptide fragment.

Materials:

  • Peptide-OtBu

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Triisopropylsilane (TIS) (as a scavenger)

  • Cold diethyl ether

Procedure:

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/DCM/TIS (e.g., 95:2.5:2.5 v/v/v).

  • Deprotection Reaction: Dissolve the peptide-OtBu in the cleavage cocktail and stir at room temperature for 2-4 hours.

  • Precipitation: Concentrate the reaction mixture under a stream of nitrogen and precipitate the deprotected peptide by adding cold diethyl ether.

  • Isolation: Centrifuge the suspension to pellet the peptide. Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

  • Drying: Dry the deprotected peptide under vacuum.

Visualizations

experimental_workflow Experimental Workflow: Dipeptide Synthesis cluster_synthesis Solution-Phase Synthesis cluster_deprotection Deprotection start Start: Fmoc-Phe-OH + this compound dissolution Dissolution in DMF start->dissolution neutralization Neutralization with DIPEA at 0°C dissolution->neutralization coupling Coupling with EDC/HOBt neutralization->coupling workup Aqueous Work-up coupling->workup purification Silica Gel Chromatography workup->purification product Fmoc-Phe-Ile-OtBu purification->product deprotection_start Fmoc-Phe-Ile-OtBu cleavage TFA/DCM/TIS Treatment deprotection_start->cleavage precipitation Precipitation with Cold Ether cleavage->precipitation final_product Fmoc-Phe-Ile-OH precipitation->final_product

Caption: Workflow for the synthesis and deprotection of a dipeptide fragment.

glp1_signaling_pathway GLP-1 Receptor Signaling Pathway in Pancreatic β-cells cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm GLP1 GLP-1 Analogue GLP1R GLP-1 Receptor GLP1->GLP1R Binds Gs Gαs GLP1R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates Epac2 Epac2 cAMP->Epac2 Activates InsulinVesicles Insulin Vesicles PKA->InsulinVesicles Promotes Exocytosis Epac2->InsulinVesicles Promotes Exocytosis InsulinSecretion Insulin Secretion InsulinVesicles->InsulinSecretion

Caption: Simplified GLP-1 receptor signaling pathway leading to insulin secretion.[1][2][3]

Conclusion

This compound is a versatile and valuable reagent in the synthesis of therapeutic peptides. Its use in solution-phase synthesis allows for the efficient construction of key peptide fragments, which are essential for the total synthesis of complex molecules like GLP-1 receptor agonists. The protocols and data provided herein offer a foundational understanding for researchers and professionals in the field of drug development, enabling the strategic application of this important building block in the creation of novel and effective peptide-based therapeutics.

References

Application Note: Analytical HPLC Method for Peptides Containing Isoleucine Tert-Butyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust analytical High-Performance Liquid Chromatography (HPLC) method for the separation and analysis of synthetic peptides containing the isoleucine tert-butyl ester (Ile(tBu)) modification. The presence of the tert-butyl ester protecting group significantly increases the hydrophobicity of the peptide, necessitating an optimized reverse-phase HPLC (RP-HPLC) protocol for accurate purity assessment and characterization. This document provides a comprehensive experimental protocol, including sample preparation, HPLC conditions, and expected results for a model peptide. The method is suitable for researchers, scientists, and drug development professionals working with protected peptides.

Introduction

In solid-phase peptide synthesis (SPPS), protecting groups are essential for preventing unwanted side reactions on amino acid side chains. The tert-butyl (tBu) group is a common acid-labile protecting group used for hydroxyl and carboxyl functionalities.[1] While typically removed during the final cleavage from the resin, there are instances where peptides containing these protecting groups need to be analyzed, for example, to monitor the progress of a synthesis or to characterize a protected intermediate.[2]

The isoleucine tert-butyl ester modification introduces a significant hydrophobic moiety to the peptide. This increased hydrophobicity leads to stronger interaction with the stationary phase in RP-HPLC, resulting in longer retention times compared to the unprotected analogue.[1] Therefore, a standard HPLC method for unprotected peptides may not be suitable, requiring adjustments to the mobile phase gradient to ensure efficient elution and sharp peaks.[3][4]

This application note provides a reliable RP-HPLC method specifically tailored for the analysis of peptides containing Ile(tBu). We utilize a model peptide, Ac-Tyr-Val-Ile(tBu)-Gly-Leu-Phe-NH₂, to demonstrate the methodology and provide expected analytical results.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for accurate and reproducible HPLC analysis, especially for hydrophobic protected peptides which may have limited aqueous solubility.

Materials:

  • Crude or purified peptide containing Ile(tBu)

  • Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO), HPLC grade

  • Mobile Phase A (see section 2.2)

  • 0.45 µm syringe filter (e.g., PTFE)

Protocol:

  • Accurately weigh approximately 1 mg of the peptide sample.

  • Dissolve the peptide in a minimal volume of DMF or DMSO (e.g., 100 µL). Ensure the peptide is fully dissolved.

  • Dilute the solution with Mobile Phase A to a final concentration of 1 mg/mL.[2]

  • Vortex the solution gently to ensure homogeneity.

  • Filter the sample through a 0.45 µm syringe filter directly into an HPLC vial to remove any particulates.[5][6]

HPLC Instrumentation and Conditions

A standard analytical HPLC system equipped with a UV detector is suitable for this method. The key to analyzing the hydrophobic Ile(tBu)-containing peptide is the use of a C8 or C18 column and an optimized acetonitrile gradient.

Instrumentation:

  • HPLC system with a binary pump, autosampler, column oven, and UV detector.

  • Data acquisition and analysis software.

HPLC Parameters: The following table summarizes the optimized HPLC conditions for the analysis of the model peptide.

ParameterValue
Column C18 Reverse-Phase, 300Å, 3.5 µm, 4.6 x 150 mm
Mobile Phase A 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade Water
Mobile Phase B 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile (ACN)
Gradient 30% to 70% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temp. 40 °C
Detection UV at 214 nm and 280 nm
Injection Vol. 10 µL

Data Presentation

The increased hydrophobicity of the Ile(tBu)-containing peptide results in a significantly later elution time compared to its deprotected analogue. The following table presents the expected retention times for the model peptide and a potential deprotected impurity.

CompoundExpected Retention Time (min)Purity (%)
Ac-Tyr-Val-Ile(tBu)-Gly-Leu-Phe-NH₂15.2>95
Ac-Tyr-Val-Ile-Gly-Leu-Phe-NH₂ (Impurity)11.8<5

Note: These are representative data. Actual retention times may vary depending on the specific HPLC system, column batch, and exact mobile phase preparation.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the analytical HPLC protocol for peptides containing isoleucine tert-butyl ester.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing dissolve Dissolve Peptide in DMF/DMSO dilute Dilute with Mobile Phase A dissolve->dilute filter Filter Sample (0.45 µm) dilute->filter inject Inject Sample onto Equilibrated C18 Column filter->inject gradient Run Gradient Elution (30-70% ACN w/ 0.1% TFA) inject->gradient detect UV Detection (214 nm & 280 nm) gradient->detect integrate Integrate Peak Areas detect->integrate quantify Quantify Purity & Retention Time integrate->quantify cluster_prep cluster_prep cluster_hplc cluster_hplc cluster_data cluster_data

Caption: Logical workflow for the HPLC analysis of Ile(tBu)-containing peptides.

Discussion

The tert-butyl ester on the isoleucine side chain significantly increases the overall hydrophobicity of the peptide. In reverse-phase chromatography, retention is primarily driven by hydrophobic interactions between the analyte and the non-polar stationary phase.[3] Consequently, the Ile(tBu)-containing peptide is retained more strongly on the C18 column and requires a higher concentration of the organic modifier (acetonitrile) for elution.

The provided gradient (30-70% Acetonitrile over 20 minutes) is designed to be shallow enough to provide good resolution between the main peptide peak and closely related impurities, such as the deprotected form or deletion sequences.[4][7] The use of 0.1% TFA as an ion-pairing agent is standard for peptide analysis, as it improves peak shape and resolution.[8][9] A column temperature of 40 °C is used to improve peak symmetry and reduce viscosity.

Conclusion

This application note provides a detailed and optimized RP-HPLC method for the analytical characterization of peptides containing the isoleucine tert-butyl ester modification. The protocol, including specific guidance on sample preparation for hydrophobic peptides and tailored HPLC conditions, enables reliable and reproducible purity analysis. This method is a valuable tool for monitoring synthesis progress and for the quality control of protected peptide intermediates in research and drug development settings.

References

Application Note: Mass Spectrometry Characterization of Peptides Synthesized with H-Ile-OtBu.HCl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of peptides is a cornerstone of drug discovery and development. Protecting groups are essential during peptide synthesis to prevent unwanted side reactions. One such protecting group is the tert-butyl ester (OtBu), often introduced using amino acid precursors like H-Ile-OtBu.HCl. The tert-butyl group protects the C-terminal carboxyl group of isoleucine. Following synthesis, it is crucial to verify the sequence and purity of the peptide, and mass spectrometry (MS) is the primary analytical technique for this purpose. However, the presence of the OtBu protecting group introduces specific fragmentation behaviors that must be understood for accurate data interpretation. This application note provides detailed protocols and data interpretation guidelines for the mass spectrometric characterization of peptides synthesized using this compound.

The Influence of the C-terminal tert-Butyl Ester in Mass Spectrometry

The most significant impact of the C-terminal tert-butyl ester on the fragmentation of peptides during collision-induced dissociation (CID) is the prevalence of a characteristic McLafferty rearrangement.[1] This gas-phase rearrangement involves the transfer of a γ-hydrogen from the tert-butyl group to the peptide backbone, leading to the neutral loss of isobutylene (C4H8, 56 Da) and the formation of a peptide with a free C-terminal carboxylic acid.[1][2][3] This fragmentation pathway is often a dominant process and serves as a diagnostic marker for the presence of the OtBu group.

Data Presentation: Predicted Fragmentation of a Model Peptide

To illustrate the expected fragmentation pattern, we will consider the model dipeptide Gly-Ile-OtBu.

Table 1: Calculated Mass-to-Charge Ratios (m/z) for the Model Peptide Gly-Ile-OtBu

Ion SpeciesChemical FormulaCharge (z)Calculated m/z
[M+H]+C12H25N2O3+1245.1860
[M+Na]+C12H24N2O3Na+1267.1679

Table 2: Predicted MS/MS Fragmentation of Gly-Ile-OtBu ([M+H]+ = 245.19)

Fragment IonTypeSequenceCalculated m/zPredicted Relative Abundance (%)
245.19Precursor IonGly-Ile-OtBu245.19100
189.13McLafferty ProductGly-Ile-OH + H+189.1385
172.13y1Ile-OtBu172.1345
114.09b1Gly114.0930
86.09Immonium IonIle86.0920
57.07Neutral LossC4H9+57.0715

Experimental Protocols

Sample Preparation for LC-MS Analysis

Proper sample preparation is critical for obtaining high-quality mass spectrometry data.[4][5][6][7] This protocol outlines the steps for preparing a peptide synthesized with this compound for analysis.

Materials:

  • Lyophilized peptide sample

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Formic acid (FA), LC-MS grade

  • 0.22 µm syringe filters

  • Autosampler vials

Protocol:

  • Reconstitution: Dissolve the lyophilized peptide in a solution of 50% acetonitrile in water with 0.1% formic acid to a final concentration of 1 mg/mL. Vortex briefly to ensure complete dissolution.

  • Dilution: Prepare a working solution of 10-100 µM by diluting the stock solution with the same solvent. The optimal concentration may vary depending on the instrument sensitivity and the ionization efficiency of the peptide.

  • Filtration (Optional): If any particulate matter is visible, filter the sample through a 0.22 µm syringe filter to prevent clogging of the LC system.

  • Transfer: Transfer the final solution to an autosampler vial for LC-MS analysis.

LC-MS/MS Analysis Protocol

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[8]

  • A mass spectrometer equipped with an electrospray ionization (ESI) source and capable of tandem mass spectrometry (MS/MS), such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument.[9]

LC Parameters:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5-95% B over 10 minutes

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

MS Parameters (Positive Ion Mode):

  • Ion Source: Electrospray Ionization (ESI)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Desolvation Gas Flow: 600 L/hr

  • Cone Gas Flow: 50 L/hr

  • MS1 Scan Range: m/z 100-1000

  • MS/MS Acquisition: Data-dependent acquisition (DDA) of the top 3 most intense precursor ions.

  • Collision Energy: Use a collision energy ramp (e.g., 10-40 eV) to ensure fragmentation of the precursor ion and observation of the McLafferty rearrangement product.

  • Collision Gas: Argon

Visualizations

Experimental_Workflow cluster_synthesis Peptide Synthesis cluster_ms Mass Spectrometry Analysis H_Ile_OtBu This compound SPPS Solid-Phase Peptide Synthesis H_Ile_OtBu->SPPS Cleavage Cleavage from Resin SPPS->Cleavage Purification HPLC Purification Cleavage->Purification Sample_Prep Sample Preparation Purification->Sample_Prep LC_Separation LC Separation Sample_Prep->LC_Separation ESI Electrospray Ionization LC_Separation->ESI MS1 MS1 Analysis (Precursor Scan) ESI->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 MS2 Analysis (Fragment Scan) CID->MS2 Data_Analysis Data Analysis MS2->Data_Analysis

Caption: Experimental workflow for the characterization of peptides made with this compound.

Fragmentation_Pathway cluster_fragments Fragmentation Products Precursor [Gly-Ile-OtBu + H]+ McLafferty [Gly-Ile-OH + H]+ (McLafferty Rearrangement) Precursor->McLafferty - C4H8 y1 y1 ion [Ile-OtBu]+ Precursor->y1 b1 b1 ion [Gly]+ Precursor->b1 Neutral_Loss Neutral Loss (Isobutylene) Precursor->Neutral_Loss

Caption: Fragmentation pathway of Gly-Ile-OtBu highlighting the McLafferty rearrangement.

Logical_Relationship OtBu C-terminal OtBu Group McLafferty McLafferty Rearrangement OtBu->McLafferty enables Neutral_Loss Neutral Loss of 56 Da (Isobutylene) McLafferty->Neutral_Loss results in Diagnostic_Peak Diagnostic Peak in MS2 Spectrum Neutral_Loss->Diagnostic_Peak creates Confirmation Confirmation of OtBu Presence Diagnostic_Peak->Confirmation leads to

Caption: Influence of the OtBu group on the resulting mass spectrometry data.

Conclusion

The mass spectrometric characterization of peptides synthesized with this compound is straightforward when the characteristic fragmentation behavior of the C-terminal tert-butyl ester is considered. The dominant McLafferty rearrangement, resulting in a neutral loss of 56 Da, is a key diagnostic feature that confirms the presence of the OtBu protecting group. By following the detailed sample preparation and LC-MS/MS protocols provided in this application note, researchers can confidently verify the identity and purity of their synthetic peptides, ensuring the quality of materials used in further research and development.

References

Application Notes and Protocols for the Activation of H-Ile-OtBu.HCl with HBTU

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the activation of L-Isoleucine tert-butyl ester hydrochloride (H-Ile-OtBu.HCl) using the coupling reagent O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU). This procedure is fundamental in peptide synthesis for the formation of a peptide bond, a critical step in the development of peptide-based therapeutics and other biomedical research applications.

Introduction

HBTU is a highly efficient uronium salt-based coupling reagent widely used in both solution-phase and solid-phase peptide synthesis.[1][2] Its primary function is to activate the carboxyl group of an N-protected amino acid, rendering it susceptible to nucleophilic attack by the amino group of another amino acid or peptide chain. The use of HBTU is favored due to its ability to promote rapid and efficient coupling, while minimizing the risk of racemization, a critical factor in producing biologically active peptides.[3] This protocol will detail the step-by-step process for the activation of this compound with HBTU, a common step in the synthesis of isoleucine-containing peptides.

Reaction Mechanism

The activation of a carboxylic acid with HBTU proceeds through the formation of an active ester intermediate. The carboxylate anion of the amino acid attacks the central carbon atom of the HBTU molecule. This results in the formation of a more reactive species, typically an O-acylisourea or a related active ester derivative, which then readily reacts with an incoming amine to form the desired peptide bond. The presence of a base is crucial to deprotonate the amino acid hydrochloride salt and the carboxylic acid, facilitating the reaction.

Experimental Protocol

This protocol outlines the solution-phase activation of this compound with HBTU.

3.1. Materials and Reagents

  • This compound (L-Isoleucine tert-butyl ester hydrochloride)[4]

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)[1]

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Nitrogen or Argon gas for inert atmosphere

  • Reaction vessel (e.g., round-bottom flask)

  • Magnetic stirrer and stir bar

  • Syringes for liquid transfer

3.2. Step-by-Step Procedure

  • Preparation of the Reaction Vessel: Ensure the reaction vessel and stir bar are thoroughly dried to prevent hydrolysis of the reagents. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Dissolution of this compound: To the reaction vessel, add this compound (1.0 equivalent). Dissolve it in anhydrous DMF (a typical concentration is 0.1-0.5 M).

  • Addition of Base: Cool the solution to 0 °C using an ice bath. Add DIPEA (2.0-2.5 equivalents) dropwise to the stirred solution. The base is necessary to neutralize the hydrochloride salt and to deprotonate the carboxylic acid of the coupling partner (not present in this activation step but crucial for the subsequent coupling reaction).

  • Pre-activation with HBTU: In a separate vial, dissolve HBTU (1.0 equivalent) in a minimal amount of anhydrous DMF. Add this solution to the reaction mixture containing this compound and DIPEA.

  • Activation: Allow the reaction to stir at 0 °C for 10-15 minutes. During this time, the carboxyl group of the incoming amino acid (to be added next in a full coupling reaction) will be activated by HBTU. For the purpose of this protocol, which focuses solely on the activation of this compound's amino group for subsequent reaction, this pre-activation step prepares the HBTU for efficient coupling.

  • Monitoring the Reaction: The progress of the subsequent coupling reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

3.3. Work-up and Purification

The work-up and purification procedure will depend on the subsequent coupling partner and the nature of the resulting peptide. A typical work-up for a solution-phase peptide coupling involves:

  • Quenching the reaction with a weak acid (e.g., saturated aqueous NH4Cl solution).

  • Extracting the product with an organic solvent (e.g., ethyl acetate).

  • Washing the organic layer with brine.

  • Drying the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Concentrating the solvent under reduced pressure.

  • Purifying the crude product by flash column chromatography on silica gel.

Quantitative Data Summary

The following table provides a summary of the typical stoichiometry and reaction conditions for the activation and coupling of an amino acid using HBTU.

ParameterValueNotes
This compound1.0 equivalentThe limiting reagent.
N-protected Amino Acid1.0 - 1.2 equivalentsThe carboxylic acid component to be activated.
HBTU1.0 - 1.2 equivalentsUsing a slight excess can improve coupling efficiency, but a large excess can lead to side reactions.[5]
DIPEA2.0 - 2.5 equivalentsA non-nucleophilic base is essential to neutralize the HCl salt and facilitate the reaction.
SolventAnhydrous DMFA polar aprotic solvent is required to dissolve the reagents.
Temperature0 °C to room temperatureStarting the reaction at a lower temperature can help to minimize side reactions, including racemization.[6]
Reaction Time30 minutes - 4 hoursThe reaction time can vary depending on the specific amino acids being coupled. Monitoring by TLC or LC-MS is recommended.[2]
Typical Yield>90%Yields are typically high for HBTU-mediated couplings.

Diagrams

Experimental Workflow for this compound Activation and Coupling

G cluster_0 Preparation cluster_1 Activation cluster_2 Reaction cluster_3 Work-up & Purification prep1 Dissolve this compound in anhydrous DMF prep2 Add DIPEA at 0 °C prep1->prep2 act2 Add HBTU solution to This compound solution act1 Dissolve HBTU and N-protected amino acid in anhydrous DMF act1->act2 react1 Stir at 0 °C to RT act2->react1 react2 Monitor reaction (TLC, LC-MS) react1->react2 workup1 Quench reaction react2->workup1 workup2 Extract product workup1->workup2 workup3 Purify by chromatography workup2->workup3

Caption: Workflow for HBTU-mediated peptide coupling.

Signaling Pathway of HBTU Activation

G AA R-COOH (N-protected Amino Acid) ActiveEster Activated Ester Intermediate AA->ActiveEster HBTU, Base HBTU HBTU Base Base (DIPEA) Peptide Dipeptide ActiveEster->Peptide Byproducts Byproducts ActiveEster->Byproducts Amine H-Ile-OtBu (from HCl salt + Base) Amine->Peptide

References

Application of H-Ile-OtBu.HCl in the Synthesis of Cyclic Peptides: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic peptides have emerged as a promising class of therapeutic agents due to their enhanced metabolic stability, improved receptor binding affinity, and increased bioavailability compared to their linear counterparts. The synthesis of these complex macromolecules often requires a strategic approach involving solid-phase peptide synthesis (SPPS) of a linear precursor, followed by a crucial head-to-tail or side-chain cyclization step. The use of amino acid derivatives with appropriate protecting groups is paramount to the success of this process.

H-Ile-OtBu.HCl, or Isoleucine tert-butyl ester hydrochloride, is a key building block in the synthesis of cyclic peptides containing isoleucine. The tert-butyl (OtBu) ester serves as a protecting group for the C-terminal carboxylic acid of the isoleucine residue during the assembly of the linear peptide chain. This protection is stable under the standard conditions of Fmoc-based SPPS but can be readily removed under acidic conditions to allow for subsequent cyclization. This document provides detailed application notes and a comprehensive protocol for the utilization of this compound in the synthesis of a model cyclic peptide.

Core Principles and Applications

The primary application of this compound in this context is to serve as the C-terminal amino acid residue in the solid-phase synthesis of a linear peptide precursor destined for head-to-tail cyclization. The OtBu group prevents the carboxylic acid from participating in unintended reactions during chain elongation. Once the full-length linear peptide is assembled, the OtBu group is cleaved, typically along with other side-chain protecting groups, to reveal the free C-terminal carboxylic acid, which can then be activated for intramolecular amide bond formation with the N-terminal amine.

Key Advantages of Using this compound:

  • Orthogonal Protection: The acid-labile nature of the OtBu group provides orthogonality with the base-labile Fmoc protecting group used for the N-terminus, allowing for selective deprotection and controlled peptide synthesis.

  • Compatibility with SPPS: this compound is readily incorporated into standard Fmoc-SPPS workflows.

  • Facilitation of Head-to-Tail Cyclization: By protecting the C-terminus during chain assembly, it reserves this functionality for the final cyclization step.

Experimental Protocols

This section details a representative protocol for the synthesis of a cyclic peptide containing isoleucine, starting from this compound loaded onto a resin. The model cyclic peptide for this protocol is cyclo-(Gly-Val-Phe-Ile-Pro).

Part 1: Solid-Phase Synthesis of the Linear Peptide Precursor

This protocol utilizes a 2-chlorotrityl chloride (2-CTC) resin, which allows for the cleavage of the protected linear peptide under mild acidic conditions, keeping the side-chain protecting groups intact if necessary.

Materials:

  • This compound

  • 2-Chlorotrityl chloride resin

  • Fmoc-Pro-OH, Fmoc-Phe-OH, Fmoc-Val-OH, Fmoc-Gly-OH

  • N,N'-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

Procedure:

  • Resin Loading:

    • Swell the 2-chlorotrityl chloride resin in DCM for 30 minutes.

    • Dissolve this compound and DIPEA (2 equivalents) in DCM.

    • Add the amino acid solution to the swollen resin and shake for 2 hours.

    • Cap any unreacted sites on the resin by adding a solution of DCM/Methanol/DIPEA (17:2:1) and shaking for 30 minutes.

    • Wash the resin with DCM, DMF, and finally DCM again, then dry under vacuum.

  • Fmoc-SPPS Cycles (for Pro, Phe, Val, Gly):

    • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc group from the previously coupled amino acid.

    • Wash the resin thoroughly with DMF and DCM.

    • Amino Acid Coupling:

      • Pre-activate the next Fmoc-amino acid (3 equivalents) with HOBt (3 equivalents) and DIC (3 equivalents) in DMF for 20 minutes.

      • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Wash the resin with DMF and DCM.

    • Repeat these deprotection and coupling steps for each subsequent amino acid in the sequence (Pro, Phe, Val, Gly).

  • Cleavage of the Linear Peptide from Resin:

    • Wash the fully assembled peptidyl resin with DCM.

    • Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude linear peptide by adding cold diethyl ether to the filtrate.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.

Part 2: Head-to-Tail Cyclization in Solution

Materials:

  • Crude linear peptide (H-Gly-Val-Phe-Ile-Pro-OH)

  • N,N-Dimethylformamide (DMF)

  • N,N'-Diisopropylethylamine (DIPEA)

  • (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or (Benzotriazol-1-yl)oxy-tris(pyrrolidino)phosphonium hexafluorophosphate (PyBOP)

  • 1-Hydroxybenzotriazole (HOBt)

Procedure:

  • Cyclization Reaction:

    • Dissolve the crude linear peptide in a large volume of DMF to achieve a high dilution condition (e.g., 0.1-1 mM) to favor intramolecular cyclization over intermolecular oligomerization.

    • Add DIPEA to adjust the pH of the solution to approximately 8-9.

    • Add the coupling reagent (BOP or PyBOP, 1.5 equivalents) and HOBt (1.5 equivalents) to the solution.

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the progress of the cyclization by analytical HPLC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, remove the DMF under reduced pressure.

    • Dissolve the residue in a minimal amount of a suitable solvent (e.g., DMSO or a mixture of acetonitrile and water).

    • Purify the crude cyclic peptide by preparative reverse-phase HPLC (RP-HPLC).

    • Lyophilize the pure fractions to obtain the final cyclic peptide as a white powder.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis and cyclization of a model pentapeptide. Yields can vary significantly based on the peptide sequence and cyclization conditions.

ParameterValue/RangeReference
Linear Peptide Synthesis
Resin Loading0.4 - 0.7 mmol/gGeneral SPPS protocols.
Coupling Efficiency per Step>99%Monitored by Kaiser test or other qualitative methods.
Crude Linear Peptide Yield60 - 85%Based on initial resin loading.
Cyclization
Peptide Concentration0.1 - 1 mMHigh dilution is crucial to minimize oligomerization.[1][2]
Coupling ReagentPyBOP/HOBt/DIPEAA common and efficient combination for cyclization.[3]
Reaction Time12 - 24 hoursSequence-dependent.
Crude Cyclization Yield30 - 70%Highly sequence-dependent.[3]
Purification and Final Yield
Purity after RP-HPLC>95%Standard for synthetic peptides.
Overall Yield of Cyclic Peptide10 - 35%Calculated from the initial resin loading.

Visualizations

Experimental Workflow for Cyclic Peptide Synthesis

experimental_workflow cluster_sp_synthesis Solid-Phase Synthesis of Linear Precursor cluster_cyclization Solution-Phase Cyclization cluster_purification Purification and Analysis Resin 2-CTC Resin Load_Ile Load this compound Resin->Load_Ile DIPEA, DCM SPPS Fmoc-SPPS Cycles (Pro, Phe, Val, Gly) Load_Ile->SPPS Fmoc-AA-OH, DIC, HOBt Cleavage Cleavage from Resin (TFA/TIS/H2O) SPPS->Cleavage Crude_Linear Crude Linear Peptide Cleavage->Crude_Linear Cyclize Head-to-Tail Cyclization (PyBOP, HOBt, DIPEA) Crude_Linear->Cyclize Crude_Linear->Cyclize Crude_Cyclic Crude Cyclic Peptide Cyclize->Crude_Cyclic Purify Preparative RP-HPLC Crude_Cyclic->Purify Crude_Cyclic->Purify Analyze LC-MS & Lyophilization Purify->Analyze Final_Product Pure Cyclic Peptide Analyze->Final_Product

Caption: Workflow for the synthesis of a cyclic peptide using this compound.

Logical Relationship of Protecting Groups in Cyclic Peptide Synthesis

protecting_groups Start Linear Peptide on Resin (Fmoc-N-terminus, OtBu-C-terminus) Deprotect_N N-terminal Fmoc Deprotection Start->Deprotect_N Piperidine Couple_AA Couple next Fmoc-AA-OH Deprotect_N->Couple_AA Repeat Repeat for all residues Couple_AA->Repeat Repeat->Deprotect_N Next cycle Cleave_Peptide Cleavage & C-terminal OtBu Deprotection Repeat->Cleave_Peptide Final residue Linear_Peptide Linear Peptide (Free N- and C-termini) Cleave_Peptide->Linear_Peptide TFA Cyclize Intramolecular Cyclization Linear_Peptide->Cyclize Cyclic_Peptide Final Cyclic Peptide Cyclize->Cyclic_Peptide

Caption: Role of protecting groups in the synthesis workflow.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Coupling Efficiency of H-Ile-OtBu.HCl in SPPS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted guidance for researchers, scientists, and drug development professionals encountering challenges with the incorporation of H-Ile-OtBu.HCl during Solid-Phase Peptide Synthesis (SPPS). The unique steric hindrance of this amino acid derivative often necessitates optimized protocols to achieve high coupling efficiency.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: Why am I observing low coupling efficiency with this compound? My Kaiser test remains positive (blue/purple beads) after a standard coupling protocol.

A1: Low coupling efficiency with this compound is a common issue primarily due to significant steric hindrance.[1][2] This hindrance arises from two sources: the β-branched side chain of isoleucine and the bulky tert-butyl (OtBu) ester protecting group on the C-terminus. These bulky groups physically obstruct the approach of the activated amino acid to the N-terminus of the growing peptide chain on the solid support, slowing down the rate of peptide bond formation.[3][4]

Troubleshooting Steps:

  • Inadequate Activation: The chosen coupling reagent may not be sufficiently reactive to overcome the steric barrier. Standard carbodiimide reagents like DIC in the presence of HOBt can be less effective for such hindered couplings.[1]

  • Suboptimal Reaction Conditions: Standard reaction times and temperatures may be insufficient for driving the reaction to completion.

  • Peptide Aggregation: The growing peptide chain on the resin can aggregate, making the N-terminal amine less accessible for the incoming amino acid.[3]

Q2: What are the most effective coupling reagents for this compound?

A2: For sterically hindered amino acids like this compound, more potent activating agents are generally required.[3][5] Uronium/aminium salts and phosphonium salts are highly recommended over standard carbodiimide reagents.[6][7]

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Often considered one of the most efficient coupling reagents, HATU reacts quickly and minimizes the risk of racemization, making it an excellent choice for difficult couplings.[5][7][8]

  • HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Another highly effective uronium salt that provides rapid activation.[5]

  • PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): A phosphonium-based reagent that is particularly effective for hindered couplings and is a safer alternative to the carcinogenic BOP reagent.[3][8]

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A newer generation Oxyma-based uronium salt known for its high efficiency, excellent safety profile, and suppression of racemization.[6][8]

Q3: Beyond changing the coupling reagent, what other protocol modifications can improve the coupling efficiency of this compound?

A3: Several protocol adjustments can significantly enhance coupling yields:

  • Double Coupling: Perform a second coupling step with a fresh solution of activated this compound. This is a very common and effective strategy for difficult residues.[3]

  • Extended Reaction Time: Increase the coupling time from the standard 1-2 hours to 4-6 hours, or even overnight, to allow the sterically hindered reaction to proceed to completion.[3][9]

  • Elevated Temperature: Cautiously increase the reaction temperature to 35-40°C. This can increase the reaction rate, but it is crucial to monitor for potential racemization, which can also be accelerated at higher temperatures.[3]

  • Microwave-Assisted SPPS: The use of microwave irradiation can dramatically shorten reaction times and drive difficult couplings to completion.[3][10] Careful temperature control is essential to prevent side reactions.

Q4: Can aggregation of the peptide on the resin affect the coupling of this compound, and how can I mitigate this?

A4: Yes, peptide aggregation can severely restrict the accessibility of the N-terminal amine, leading to incomplete coupling.[3] This is particularly problematic for hydrophobic sequences.

Solutions to Mitigate Aggregation:

  • Chaotropic Salts: The addition of chaotropic salts like LiCl (at a concentration of 0.5 M) to the coupling mixture can help disrupt secondary structures and improve solvation of the peptide chain.[3]

  • Solvent Choice: While DMF is the most common solvent for SPPS, a mixture of DMF and a more swelling-friendly solvent like N-methyl-2-pyrrolidone (NMP) or Dichloromethane (DCM) can improve resin swelling and reduce aggregation.[3][11] The choice of solvent can significantly impact resin swelling and, consequently, coupling efficiency.[10]

Quantitative Data Summary

The following table provides a comparative overview of different coupling reagents and their general effectiveness for sterically hindered amino acids. The efficiencies are estimates and can be sequence-dependent.

Coupling ReagentTypical Reaction TimeRelative Efficiency for Hindered CouplingsRisk of RacemizationKey Advantages
DIC/HOBt 2 - 6 hoursModerateLow to ModerateCost-effective, standard reagent.
HBTU 15 - 60 minutesHighLowFast, efficient, widely used.
PyBOP 15 - 90 minutesVery HighLowExcellent for hindered couplings, no guanidinylation side reaction.[8]
HATU 5 - 20 minutesVery HighVery LowExtremely fast and efficient, minimizes racemization.[7][8]
COMU 5 - 20 minutesVery HighVery LowHigh efficiency, excellent safety profile, water-soluble byproducts.[6][8]

Experimental Protocols

Protocol: High-Efficiency HATU Coupling of this compound

This protocol is designed to maximize the coupling efficiency for the sterically hindered this compound.

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • This compound (3 equivalents relative to resin loading)

  • HATU (2.9 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (6 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Preparation: Swell the resin-bound peptide in DMF for 30 minutes. After swelling, drain the solvent completely.

  • Amino Acid Activation (Pre-activation):

    • In a separate reaction vessel, dissolve this compound (3 eq.) and HATU (2.9 eq.) in a minimal amount of anhydrous DMF.

    • Add DIPEA (6 eq.) to the mixture.

    • Allow the mixture to pre-activate for 2-5 minutes at room temperature. The solution may change color.

  • Coupling Reaction:

    • Add the pre-activated amino acid solution to the swelled resin.

    • Ensure the resin is fully suspended in the solution. Agitate the mixture using a shaker or nitrogen bubbling.

    • Allow the reaction to proceed for 1-2 hours at room temperature.

  • Monitoring the Coupling:

    • Take a small sample of resin beads (1-2 mg) and wash them thoroughly with DMF and then ethanol.

    • Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction.

  • Troubleshooting an Incomplete Reaction:

    • If the Kaiser test is positive (blue/purple beads), drain the reaction solution and repeat the coupling step (double coupling) with a fresh solution of activated this compound for another 1-2 hours.

  • Washing: Once the coupling is confirmed to be complete, drain the reaction solution and wash the resin thoroughly with DMF (3 times), DCM (3 times), and finally DMF (3 times) to remove any unreacted reagents and byproducts.

Visual Guides

G Troubleshooting Workflow for Low this compound Coupling start Positive Kaiser Test (Low Coupling Efficiency) check_reagent Is the coupling reagent a high-potency one (e.g., HATU, HCTU, PyBOP)? start->check_reagent change_reagent Switch to HATU, HCTU, PyBOP, or COMU check_reagent->change_reagent No check_conditions Are reaction conditions optimized for a hindered amino acid? check_reagent->check_conditions Yes end_point Re-run Coupling & Kaiser Test change_reagent->end_point optimize_conditions Implement one or more: - Double Coupling - Extend Reaction Time (4-6h) - Increase Temperature (35-40°C) - Use Microwave Assistance check_conditions->optimize_conditions No check_aggregation Is peptide aggregation a possibility? check_conditions->check_aggregation Yes optimize_conditions->end_point mitigate_aggregation Incorporate: - Chaotropic salts (e.g., LiCl) - Use NMP/DCM co-solvents check_aggregation->mitigate_aggregation Yes check_aggregation->end_point No mitigate_aggregation->end_point G Key Factors in this compound Coupling center This compound Coupling Efficiency reagent Coupling Reagent (Potency) center->reagent conditions Reaction Conditions (Time, Temp, MW) center->conditions solvation Solvation & Aggregation (Solvents, Additives) center->solvation monitoring In-Process Control (Kaiser Test) center->monitoring

References

Preventing racemization of isoleucine during activation of H-Ile-OtBu.HCl

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Activation of H-Ile-OtBu.HCl

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the racemization of isoleucine during the activation of its tert-butyl ester hydrochloride salt (this compound) in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of isoleucine activation?

A1: Isoleucine has two chiral centers, at the alpha-carbon (Cα) and the beta-carbon (Cβ). Racemization at the Cα during peptide bond formation leads to the formation of its diastereomer, D-allo-isoleucine. This process is more accurately termed epimerization.[1][2] The presence of this diastereomer as an impurity can be difficult to remove and may alter the biological activity of the final peptide.[2]

Q2: What is the primary mechanism of isoleucine racemization during activation?

A2: The most common mechanism for racemization of N-protected amino acids during coupling is through the formation of a 5(4H)-oxazolone intermediate.[2][3] Activation of the carboxyl group makes the alpha-proton acidic. A base can then abstract this proton, leading to the formation of the planar oxazolone, which can be protonated from either side, resulting in a loss of stereochemical integrity.[3]

Q3: Which factors influence the extent of racemization?

A3: Several factors can significantly impact the degree of racemization, including:

  • Coupling Reagents: The choice of activating agent is critical. Some reagents are more prone to inducing racemization than others.[2][4]

  • Bases: The type and concentration of the base used can promote proton abstraction from the alpha-carbon.[1][5]

  • Additives: Racemization-suppressing additives are often essential, especially when using carbodiimide-based coupling reagents.[3][4][6]

  • Temperature: Higher temperatures can accelerate the rate of racemization.[2][7]

  • Pre-activation Time: Prolonged activation of the amino acid before coupling increases the risk of epimerization.[2][3]

Q4: How can I detect and quantify the racemization of isoleucine?

A4: The most common methods for quantifying isoleucine racemization are:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used technique to separate and quantify the diastereomers of isoleucine (L-isoleucine and D-allo-isoleucine) after peptide hydrolysis.[8][9][10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to differentiate between isoleucine and allo-isoleucine residues and to estimate the extent of epimerization.[12][13][14][15]

Troubleshooting Guide: High Levels of Isoleucine Racemization

If you are observing significant diastereomeric impurity after coupling this compound, consult the following guide to troubleshoot and mitigate the issue.

Potential Cause Recommended Action(s)
Inappropriate Coupling Reagent Switch to a coupling reagent known for low racemization. Uronium/aminium salts like HATU and HBTU, especially with additives, are generally preferred over carbodiimides (DCC, DIC) alone.[4][6] Phosphonium-based reagents like PyBOP can also be effective.
Use of a Strong or Sterically Hindered Base Use a weaker, less sterically hindered base. N-Methylmorpholine (NMM) is often a better choice than Diisopropylethylamine (DIPEA) for minimizing racemization.[1] Use the minimum effective concentration of the base.
Absence of a Racemization-Suppressing Additive Always include an additive when using carbodiimide coupling reagents. 1-Hydroxybenzotriazole (HOBt) or OxymaPure® are effective at suppressing racemization by forming an active ester that is less prone to oxazolone formation.[3][4][6]
Prolonged Pre-activation Time Minimize the pre-activation time. Ideally, the activated this compound should be used immediately. Consider in-situ activation where all components are mixed together.[2][3]
Elevated Reaction Temperature Perform the coupling reaction at a lower temperature. While this may slow down the reaction rate, it will also reduce the rate of racemization.[2][7]

Data Presentation: Impact of Coupling Conditions on Racemization

Coupling Reagent Base Additive Temperature Expected Racemization
DICDIPEANoneRoom Temp.High
DICNMMHOBt0°C to Room Temp.Low
HBTUDIPEAHOBtRoom Temp.Moderate to Low
HBTUNMMHOBtRoom Temp.Low
HATUNMMHOAtRoom Temp.Very Low
PyBOPNMMHOBtRoom Temp.Low

Experimental Protocols

Protocol 1: Low-Racemization Activation of this compound using HATU

This protocol is designed to minimize the epimerization of isoleucine during peptide coupling.

Materials:

  • This compound

  • Peptide-resin with a free N-terminal amine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N-Methylmorpholine (NMM)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

  • Resin Preparation: Swell the peptide-resin in DMF for 30-60 minutes. Perform Fmoc deprotection if necessary and wash the resin thoroughly with DMF.

  • Amino Acid Activation: In a separate vessel, dissolve this compound (2.0 eq.) and HATU (1.95 eq.) in DMF.

  • Coupling: Add NMM (4.0 eq.) to the activated amino acid solution and immediately add the mixture to the prepared resin.

  • Reaction: Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitoring: Monitor the coupling reaction using a qualitative test such as the Kaiser test. If the test is positive (indicating free amines), the coupling can be repeated.

  • Washing: Once the coupling is complete, thoroughly wash the resin with DMF to remove excess reagents and byproducts.

Protocol 2: Chiral HPLC Analysis of Isoleucine Racemization

This protocol outlines a general method for the analysis of isoleucine epimerization after peptide synthesis and hydrolysis.

Materials:

  • Final peptide product

  • 6 M HCl

  • Chiral HPLC column (e.g., CROWNPAK® CR-I(+) or a similar column designed for amino acid enantiomer separation)

  • Mobile phase (typically an acidic aqueous solution, e.g., perchloric acid solution pH 1.0)

  • HPLC system with UV detector

Procedure:

  • Peptide Hydrolysis: Place a small sample of the dried peptide in a hydrolysis tube. Add 6 M HCl, seal the tube under vacuum, and heat at 110°C for 24 hours.

  • Sample Preparation: After hydrolysis, evaporate the HCl under vacuum. Dissolve the resulting amino acid mixture in the HPLC mobile phase and filter through a 0.22 µm syringe filter.

  • HPLC Analysis:

    • Column: CROWNPAK® CR-I(+) or equivalent.

    • Mobile Phase: Perchloric acid solution (pH 1.0).

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Detection: UV at 210 nm.

  • Data Analysis: The L-isoleucine and D-allo-isoleucine peaks will have different retention times. Integrate the peak areas to determine the percentage of each diastereomer. The percent racemization can be calculated as: % Racemization = [Area(D-allo-Ile) / (Area(L-Ile) + Area(D-allo-Ile))] * 100

Visualizations

Racemization_Pathway L_Ile L-Isoleucine Derivative (H-Ile-OtBu) Activated_Intermediate Activated Intermediate (e.g., O-Acylisourea) L_Ile->Activated_Intermediate + Coupling Reagent Peptide_Bond Desired Peptide Bond (L-Isoleucyl-Peptide) Activated_Intermediate->Peptide_Bond + Amine Oxazolone Oxazolone Intermediate (Planar) Activated_Intermediate->Oxazolone + Base - H+ Coupling_Reagent Coupling Reagent (e.g., DIC) Base Base (e.g., DIPEA) Amine N-terminal Amine of Peptide Oxazolone->Activated_Intermediate - Base + H+ Racemized_Peptide Racemized Peptide (D-allo-Isoleucyl-Peptide) Oxazolone->Racemized_Peptide + Amine Experimental_Workflow start Start: this compound + Peptide-Resin activation Activation & Coupling (Select Reagent, Base, Additive) start->activation reaction Coupling Reaction (Control Time & Temperature) activation->reaction product Crude Peptide Product reaction->product hydrolysis Acid Hydrolysis (6M HCl, 110°C, 24h) product->hydrolysis analysis Chiral HPLC Analysis hydrolysis->analysis quantification Quantify L-Ile and D-allo-Ile Calculate % Racemization analysis->quantification end End: Assess Stereochemical Purity quantification->end

References

Side reactions associated with H-Ile-OtBu.HCl in peptide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of H-Ile-OtBu.HCl (Isoleucine tert-butyl ester hydrochloride) in peptide synthesis. Find troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in peptide synthesis?

A1: this compound is the hydrochloride salt of the amino acid isoleucine with its C-terminus protected by a tert-butyl (OtBu) ester. The OtBu group is a bulky protecting group that prevents the carboxylic acid from participating in unintended reactions during peptide chain elongation.[1] It is particularly useful in Fmoc-based solid-phase peptide synthesis (SPPS) because it is stable to the basic conditions used for Fmoc deprotection (e.g., piperidine) but can be readily removed under acidic conditions, typically during the final cleavage of the peptide from the resin with trifluoroacetic acid (TFA).[2]

Q2: What are the primary challenges and side reactions associated with the use of this compound?

A2: The primary challenges stem from the steric hindrance of both the isoleucine side chain and the tert-butyl ester protecting group.[2][3] This can lead to:

  • Incomplete coupling reactions: The bulkiness of the molecule can physically block the formation of the peptide bond, resulting in deletion sequences in the final peptide.[2]

  • Epimerization: The chiral center (α-carbon) of the isoleucine residue can lose its stereochemical integrity, particularly during the activation step of the carboxyl group.[4]

  • Diketopiperazine (DKP) formation: This is a common side reaction, especially when coupling the third amino acid to a dipeptide. The free N-terminal amine of the dipeptide can attack the amide bond, leading to the formation of a stable six-membered ring and cleavage from the resin.[5]

Q3: How does the tert-butyl ester group influence side reactions?

A3: The tert-butyl ester is a sterically demanding group that can exacerbate the inherent challenges of coupling a hindered amino acid like isoleucine.[2] While it provides robust protection, its size can slow down the coupling reaction, potentially increasing the time the activated amino acid is susceptible to side reactions like epimerization.[6]

Troubleshooting Guide

Issue 1: Incomplete Coupling of this compound

Symptom: You observe a significant amount of unreacted N-terminal amine on the resin after the coupling step (e.g., a positive Kaiser test), or your final peptide analysis shows a deletion of the isoleucine residue.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Steric Hindrance 1. Extend Reaction Time: Increase the coupling time to 4-6 hours or even overnight.[2]2. Double Coupling: After the initial coupling, drain the reagents and add a fresh solution of activated this compound for a second coupling cycle.[2]3. Elevated Temperature: Cautiously raise the reaction temperature to 35-40°C. Monitor closely for potential increases in epimerization.[2]
Inadequate Activation 1. Use a Stronger Coupling Reagent: For difficult couplings, switch to more potent activating agents like HATU, HCTU, or PyBOP.[2][7]2. Ensure Reagent Quality: Use fresh, high-quality coupling reagents and anhydrous solvents. Moisture can deactivate the activated species.[8]
Peptide Aggregation 1. Use Chaotropic Salts: Add LiCl (0.5 M) to the coupling mixture to disrupt secondary structures.[2]2. Optimize Solvent: A mixture of DMF and DCM can improve resin swelling and reduce aggregation.[2]

Workflow for Troubleshooting Incomplete Coupling

G Troubleshooting Incomplete this compound Coupling start Positive Kaiser Test after Coupling extend_time Extend Coupling Time (4-6h) start->extend_time double_couple Perform Double Coupling extend_time->double_couple change_reagent Switch to Stronger Coupling Reagent (HATU, HCTU) double_couple->change_reagent increase_temp Increase Temperature (35-40°C) change_reagent->increase_temp check_epimerization Monitor for Epimerization increase_temp->check_epimerization check_epimerization->change_reagent Epimerization observed end Negative Kaiser Test / Coupling Complete check_epimerization->end No significant epimerization

Caption: A logical workflow for troubleshooting incomplete coupling of this compound.

Issue 2: Diketopiperazine (DKP) Formation

Symptom: You observe a loss of your dipeptide from the resin, often accompanied by the detection of the cyclic dipeptide in the cleavage solution. This is particularly common when the C-terminal amino acid is proline or another secondary amine.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Peptide Sequence Peptides with a penultimate proline or other N-substituted amino acids are highly susceptible to DKP formation.[5]
Fmoc Deprotection Conditions The basic conditions for Fmoc removal create the free N-terminal amine that initiates the intramolecular cyclization.[5]
Solvent and Temperature Standard solvents like DMF and elevated temperatures can promote DKP formation.[5]

Strategies to Minimize DKP Formation:

  • Use a Dipeptide: Couple a pre-synthesized dipeptide (e.g., Fmoc-Xaa-Ile-OH) instead of performing a stepwise coupling. This bypasses the vulnerable dipeptide-resin intermediate.

  • Modified Deprotection: Use a milder deprotection cocktail such as 2% DBU / 5% piperazine in NMP for a shorter duration (e.g., 2 x 5-7 min).[5]

  • Immediate Coupling: Proceed to the next coupling step immediately after the deprotection and washing steps to minimize the time the free N-terminal amine is exposed to basic conditions.

Mechanism of Diketopiperazine (DKP) Formation

G Mechanism of Diketopiperazine (DKP) Formation dipeptide H-Ile-Xaa-Resin nucleophilic_attack Intramolecular Nucleophilic Attack (N-terminal amine on amide carbonyl) dipeptide->nucleophilic_attack Base (e.g., Piperidine) cyclization Formation of Six-Membered Ring Intermediate nucleophilic_attack->cyclization cleavage Cleavage from Resin cyclization->cleavage dkp Diketopiperazine (cyclo-Ile-Xaa) cleavage->dkp truncated_peptide Truncated Peptide on Resin cleavage->truncated_peptide

Caption: The reaction pathway for diketopiperazine formation.

Issue 3: Epimerization of the Isoleucine Residue

Symptom: Your final peptide analysis (e.g., by chiral chromatography) reveals the presence of the D-allo-isoleucine diastereomer.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Over-activation of the Carboxylic Acid Prolonged exposure to activating reagents can lead to the formation of an oxazolone intermediate, which is prone to epimerization.[4]
Choice of Base Strong, non-hindered bases can promote the abstraction of the α-proton, leading to racemization.[6]
High Temperatures Elevated temperatures can accelerate the rate of epimerization.[6]

Strategies to Minimize Epimerization:

  • Use Racemization Suppressants: Additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) can minimize epimerization.[6][7]

  • Optimize Base Selection: Use a sterically hindered, non-nucleophilic base such as diisopropylethylamine (DIPEA).[6]

  • Control Temperature: Perform coupling reactions at room temperature or below, if possible.[6]

  • Choose Appropriate Coupling Reagents: Phosphonium-based reagents like PyBOP are often effective for hindered couplings with low racemization.[2]

Experimental Protocols

Protocol 1: Standard Coupling of this compound

This protocol is a starting point and may require optimization for your specific peptide sequence.

  • Resin Preparation: Swell the resin-bound peptide with the free N-terminal amine in DMF for 30 minutes.

  • Reagent Preparation: In a separate vessel, dissolve 1.5 to 2.0 equivalents of this compound, 1.5 to 2.0 equivalents of a coupling reagent (e.g., HCTU), and 3.0 to 4.0 equivalents of a base (e.g., DIPEA) in DMF.

  • Activation (Pre-activation): Allow the mixture from step 2 to pre-activate for 5-10 minutes at room temperature.

  • Coupling: Add the activated amino acid solution to the swollen resin.

  • Reaction: Agitate the reaction mixture at room temperature for 2-4 hours.

  • Monitoring: Take a small sample of the resin beads, wash them thoroughly with DMF and then DCM, and perform a Kaiser test.

  • Completion: If the Kaiser test is negative, the reaction is complete. Wash the resin with DMF (3x), DCM (3x), and methanol (2x), then dry under vacuum. If the test is positive, consider the troubleshooting steps for incomplete coupling.

Protocol 2: Mitigating Side Reactions During a Difficult Coupling

This protocol incorporates strategies to address steric hindrance, DKP formation, and epimerization.

  • Resin Preparation: Swell the resin as described in Protocol 1.

  • Reagent Preparation:

    • Dissolve 2.0 equivalents of this compound in DMF.

    • In a separate vial, dissolve 2.0 equivalents of HATU and 2.0 equivalents of HOAt in DMF.

    • Add 4.0 equivalents of DIPEA to the this compound solution, followed by the HATU/HOAt solution.

  • Activation: Allow for a short pre-activation time of 1-2 minutes.

  • Coupling: Immediately add the activated solution to the resin.

  • Reaction: Agitate the mixture at room temperature. For very difficult couplings, the temperature may be cautiously increased to 35°C.

  • Monitoring and Completion: Follow steps 6 and 7 from Protocol 1. If the coupling is still incomplete, perform a second coupling with fresh reagents.

Quantitative Data Summary

While specific quantitative data for this compound is sequence-dependent, the following table summarizes the general effectiveness of various coupling reagents for sterically hindered amino acids.

Coupling ReagentTypical Reaction TimeRelative Efficiency for Hindered ResiduesRacemization RiskNotes
DIC/HOBt4 - 8 hoursModerateLow to ModerateCost-effective standard, but may be slow.[2]
HBTU/DIPEA2 - 4 hoursHighLowEfficient, but can cause guanidinylation of the N-terminus if used in excess.[2]
HATU/DIPEA1 - 2 hoursVery HighVery LowHighly recommended for difficult couplings due to its speed and low racemization.[2][7]
PyBOP/DIPEA2 - 4 hoursVery HighLowA phosphonium salt that is very effective for sterically hindered couplings.[2]
COMU/DIPEA1 - 2 hoursVery HighVery LowA safer, non-explosive alternative to HOBt/HOAt-based reagents with high efficiency.[7]

References

How to improve solubility of H-Ile-OtBu.HCl during coupling reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the solubility of H-Ile-OtBu.HCl during peptide coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why is this compound often difficult to dissolve during coupling reactions?

A1: The solubility challenges with this compound stem from a combination of factors. The bulky tert-butyl (OtBu) ester protecting group and the isoleucine side chain contribute to steric hindrance and hydrophobicity, which can lead to poor solubility in common organic solvents and slower reaction kinetics.[1] The hydrochloride salt form can also influence its solubility profile.

Q2: Which solvents are recommended for dissolving this compound?

  • N-Methyl-2-pyrrolidone (NMP): Often considered superior to DMF for dissolving sterically hindered and hydrophobic amino acids due to its higher polarity and excellent solvating properties for growing peptide chains.[2]

  • Dimethylformamide (DMF): A widely used solvent in peptide synthesis, but the solubility of bulky amino acid esters like this compound can be limited.

  • Dichloromethane (DCM): Can be used, particularly in combination with more polar co-solvents.

  • Co-solvents: In cases of very poor solubility, a small percentage of a highly polar solvent like Dimethyl Sulfoxide (DMSO) can be added to the primary solvent (e.g., NMP or DMF) to enhance dissolution. However, be mindful that DMSO can complicate product purification.

Q3: How does the choice of base affect the solubility and coupling of this compound?

A3: The addition of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), is crucial for neutralizing the hydrochloride salt of this compound to its free amine form, which is the reactive species in the coupling reaction. This neutralization step can also impact solubility. It is essential to use the correct stoichiometry of the base to ensure complete conversion to the free amine without causing unwanted side reactions.

Q4: Can additives be used to improve the solubility of this compound?

A4: Yes, certain additives can significantly improve solubility and disrupt aggregation:

  • Chaotropic Agents: Salts like Lithium Chloride (LiCl) can be added to the solvent to increase its polarity and disrupt intermolecular hydrogen bonds that may lead to aggregation.[2][3][4]

  • Detergents: Non-ionic detergents can help to solubilize hydrophobic peptides and reduce aggregation.[4]

Troubleshooting Guide: Improving this compound Solubility and Coupling Efficiency

This guide provides a systematic approach to troubleshoot and optimize coupling reactions involving this compound.

Problem: this compound does not fully dissolve in the reaction solvent.
Potential Cause Recommended Solution
Inappropriate Solvent Switch to a more effective solvent such as NMP, or use a co-solvent system (e.g., NMP with a small amount of DMSO).
Low Temperature Gently warm the solvent to aid dissolution, but be cautious of potential degradation of reagents.
Insufficient Mixing Ensure vigorous and continuous stirring or sonication to facilitate dissolution.
Aggregation Add a chaotropic agent like LiCl to the solvent to disrupt intermolecular interactions.
Problem: Low coupling yield despite apparent dissolution.
Potential Cause Recommended Solution
Steric Hindrance Use a more potent coupling reagent such as HATU, HBTU, or PyBOP, which are known to be effective for sterically hindered amino acids.[1][5]
Incomplete Activation Ensure the coupling reagent is fresh and used in the correct stoichiometric ratio. Pre-activation of the amino acid before adding it to the coupling reaction can also improve efficiency.
Incomplete Reaction Implement a "double coupling" strategy, where the coupling step is repeated with fresh reagents to drive the reaction to completion.[1][6]
Suboptimal Base Concentration Ensure complete neutralization of the hydrochloride salt by using the appropriate amount of a non-nucleophilic base like DIPEA.

Experimental Protocols

Protocol 1: Standard Coupling of this compound using HATU

This protocol is recommended for coupling the sterically hindered this compound.

Materials:

  • This compound

  • Resin-bound peptide with a free N-terminal amine

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF)

Procedure:

  • Resin Preparation: Swell the resin-bound peptide in NMP or DMF for at least 30 minutes.

  • Amino Acid Solution Preparation: In a separate vessel, dissolve this compound (2-4 equivalents relative to the resin loading) in NMP or DMF.

  • Neutralization: Add DIPEA (2-4 equivalents) to the amino acid solution and stir for 5-10 minutes to generate the free amine.

  • Activation: To the neutralized amino acid solution, add HATU (1.9-3.9 equivalents).

  • Coupling: Immediately add the activated amino acid solution to the swollen resin.

  • Reaction: Agitate the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress using a qualitative test (e.g., Kaiser test).

  • Washing: Once the reaction is complete, wash the resin thoroughly with NMP or DMF to remove excess reagents and byproducts.

Protocol 2: Double Coupling for Difficult Sequences

This protocol is an extension of the standard coupling protocol and is recommended when a single coupling reaction results in low yield.

Procedure:

  • Follow steps 1-7 of the "Standard Coupling of this compound using HATU" protocol.

  • After the first coupling and washing, repeat steps 2-7 with a fresh solution of activated this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Coupling Reaction cluster_post_reaction Post-Reaction cluster_troubleshooting Troubleshooting resin_prep Swell Resin in NMP/DMF coupling Couple to Resin resin_prep->coupling aa_sol_prep Prepare this compound Solution neutralization Neutralize with DIPEA aa_sol_prep->neutralization activation Activate with HATU neutralization->activation activation->coupling monitoring Monitor with Kaiser Test coupling->monitoring washing Wash Resin monitoring->washing Reaction Complete analysis Check Yield washing->analysis low_yield Low Yield? analysis->low_yield low_yield->coupling Yes (Double Couple) low_yield->washing No (Proceed)

Caption: Experimental workflow for coupling this compound with a troubleshooting loop for low yield.

decision_tree cluster_solvent Solvent Optimization cluster_additives Additive Strategy cluster_reagents Reagent & Protocol Optimization start Start: Solubility Issue with this compound solvent_choice Is the solvent NMP? start->solvent_choice use_nmp Switch to NMP solvent_choice->use_nmp No additives Consider Additives solvent_choice->additives Yes use_nmp->additives use_cosolvent Add Co-solvent (e.g., DMSO) add_licl Add LiCl additives->add_licl add_detergent Add Non-ionic Detergent additives->add_detergent reagent_choice Using Potent Coupling Reagent (HATU, HBTU)? add_licl->reagent_choice add_detergent->reagent_choice use_potent_reagent Switch to HATU/HBTU reagent_choice->use_potent_reagent No double_couple Perform Double Coupling reagent_choice->double_couple Yes use_potent_reagent->double_couple

Caption: Decision tree for troubleshooting this compound solubility and coupling issues.

References

Technical Support Center: Troubleshooting Aggregation of Peptides Containing Ile(OtBu) Residues

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting aggregation issues encountered during the synthesis and handling of peptides containing Isoleucine (Ile) and other residues with tert-butyl (OtBu) protecting groups. Such peptides are often hydrophobic and sterically hindered, making them prone to aggregation.[1][2]

Frequently Asked Questions (FAQs)

Q1: Why is my peptide containing Isoleucine and OtBu-protected residues aggregating during synthesis?

A1: Peptide aggregation during Solid-Phase Peptide Synthesis (SPPS) is primarily caused by intermolecular hydrogen bonding between the growing peptide chains.[3] This leads to the formation of stable secondary structures, like β-sheets, which makes the N-terminus of the peptide inaccessible for subsequent coupling and deprotection steps.[3] Sequences rich in hydrophobic amino acids, such as Isoleucine (Ile) and Valine (Val), are particularly susceptible to this issue.[1][2] The bulky tert-butyl (OtBu) protecting groups on other residues (e.g., Asp, Glu, Ser, Thr) can further contribute to steric hindrance and reduce the solvation of the peptide-resin complex, exacerbating aggregation.[4][5]

Q2: How can I proactively prevent on-resin aggregation during SPPS?

A2: Preventing aggregation from the outset is the most effective strategy. Key methods fall into two categories: modifying synthesis conditions and incorporating structure-disrupting chemical modifications.[3] Changes to synthesis conditions include using more polar solvents like N-methylpyrrolidone (NMP), increasing the coupling temperature, or adding chaotropic salts (e.g., LiCl) to disrupt hydrogen bonds.[6][7] Chemical modifications involve using special building blocks like Pseudoproline dipeptides or backbone-protected (Hmb/Dmb) amino acids to introduce "kinks" that physically disrupt secondary structure formation.[6][8][9]

Q3: My peptide precipitated after cleavage from the resin. How can I solubilize it?

A3: Post-cleavage aggregation is common for hydrophobic peptides. A highly effective method for dissolving intractable peptides is to use a 1:1 mixture of trifluoroacetic acid (TFA) and hexafluoroisopropanol (HFIP).[3][10] This solvent system can break down even highly ordered aggregates.[3] After dissolution, the volatile solvent is removed under a stream of nitrogen, and the peptide can then be reconstituted in a suitable solvent for purification, such as a minimal amount of DMSO, which is then added dropwise to a stirring aqueous buffer.[5]

Q4: What are Pseudoproline dipeptides and how do they prevent aggregation?

A4: Pseudoproline (ψ-Pro) dipeptides are derivatives of Serine or Threonine where the side chain is reversibly protected to form an oxazolidine ring.[8][11] This ring structure mimics proline, introducing a "kink" into the peptide backbone that disrupts the interchain hydrogen bonding responsible for β-sheet formation and aggregation.[12][13] They are incorporated as dipeptide units during synthesis and are converted back to the native Ser or Thr residue during the final TFA cleavage.[8][12]

Q5: How does backbone protection (Hmb/Dmb) work to prevent aggregation?

A5: 2-hydroxy-4-methoxybenzyl (Hmb) and 2,4-dimethoxybenzyl (Dmb) are removable protecting groups attached to the backbone amide nitrogen of an amino acid.[6][9] This substitution prevents the amide hydrogen from participating in intermolecular hydrogen bonding, which is the root cause of aggregation.[14][15] This strategy is highly effective for disrupting β-sheet formation in "difficult sequences".[9][16] The Hmb/Dmb group is removed during the final acid cleavage with TFA.[14]

Q6: My lyophilized peptide won't dissolve in aqueous buffers. What should I do?

A6: For a lyophilized peptide that is insoluble in aqueous solutions, a systematic approach is recommended. First, try dissolving a small amount in a minimal volume of a strong organic solvent like DMSO, DMF, or NMP.[5] If it dissolves, this organic solution can be added dropwise to your vigorously stirring aqueous buffer.[5] If this fails, sonication can help break up particles.[6] For extremely difficult cases, the TFA/HFIP disaggregation protocol described in Q3 and Protocol 2 is the most robust option.[3]

Troubleshooting Guides

Guide 1: Mitigating On-Resin Aggregation During SPPS

The table below summarizes proactive strategies to combat peptide aggregation during the synthesis process.

Strategy CategoryMethodDescription & MechanismKey Considerations
Synthesis Conditions Solvent Modification Switch from standard DMF to NMP or use a "magic mixture" (DCM/DMF/NMP 1:1:1).[1][17] These solvents improve the solvation of the growing peptide chain.NMP is a stronger solvent for disrupting aggregates. Ensure solvent purity.
Elevated Temperature Perform coupling reactions at a higher temperature (e.g., 40-60°C).[6] Increased thermal energy helps to disrupt intermolecular hydrogen bonds.May increase the risk of side reactions like racemization or aspartimide formation.[12]
Chaotropic Salts Add salts like LiCl, KSCN, or NaClO₄ to the coupling or deprotection solutions.[4][6] These ions disrupt secondary structures and hydrophobic interactions.Salts must be thoroughly washed out to avoid interference with subsequent steps.
Microwave Synthesis Utilize microwave energy for coupling and deprotection steps. The rapid heating can disrupt aggregation and accelerate reaction rates.[6]Requires a specialized microwave peptide synthesizer. Overheating can cause side reactions.
Resin Selection Low-Loading Resin Use a resin with a lower substitution level (e.g., 0.1-0.3 mmol/g). This increases the distance between peptide chains, reducing the chance of interaction.[6]Reduces the overall yield of peptide per gram of resin.
PEG-based Resins Use polyethylene glycol (PEG) hybrid resins (e.g., TentaGel, ChemMatrix). The PEG chains improve solvation of the peptide in a wider range of solvents.[18]Generally more expensive than standard polystyrene resins.
Chemical Modification Pseudoproline Dipeptides Incorporate Fmoc-Xaa-[Ser/Thr](ψMe,Me pro)-OH units. The oxazolidine ring introduces a "kink" that disrupts β-sheet formation.[8][11]Should be placed optimally every 5-6 residues and before hydrophobic clusters.[11][13]
Backbone Protection Use Hmb or Dmb protected amino acids (e.g., Fmoc-Ala-(Dmb)Gly-OH). The benzyl group on the backbone nitrogen blocks hydrogen bonding.[9][14]Coupling onto the Hmb/Dmb-protected residue can be sterically hindered and may require stronger coupling reagents or longer reaction times.[4]
Guide 2: Workflow for Solubilization of Aggregated Peptides

This workflow outlines a systematic approach to dissolving a peptide that has aggregated after cleavage and lyophilization.

G start Start: Lyophilized Peptide Powder step1 Attempt to dissolve in aqueous buffer (e.g., PBS, H₂O). start->step1 check1 Is the solution clear? step1->check1 step2 Dissolve in minimal volume of organic solvent (e.g., DMSO, DMF). (~10-50 µL per mg) check1->step2 No success Success: Peptide is Solubilized check1->success Yes check2 Is the solution clear? step2->check2 step3 Add organic solution dropwise to vigorously stirring aqueous buffer. check2->step3 Yes step5 Use strong disaggregating agents. (See Protocol 2: TFA/HFIP Method) check2->step5 No check3 Does solution remain clear? step3->check3 step4 Briefly sonicate the suspension (in an ice bath to prevent heating). check3->step4 No check3->success Yes check4 Is the solution clear? step4->check4 check4->step5 No check4->success Yes failure Failure: Consider peptide re-synthesis with anti-aggregation strategy. step5->failure

Caption: Workflow for solubilizing aggregated peptides.

Experimental Protocols

Protocol 1: Incorporation of a Pseudoproline Dipeptide During SPPS

This protocol describes the manual coupling of an Fmoc-protected pseudoproline dipeptide into a growing peptide chain on a solid support.

  • Resin Preparation: Following the successful deprotection of the N-terminal Fmoc group on the resin-bound peptide (confirmed by a positive Kaiser test), wash the resin thoroughly with DMF (3 x 1 min).

  • Activation Mixture Preparation: In a separate vessel, dissolve the Fmoc-pseudoproline dipeptide (3-5 equivalents relative to resin loading) and a coupling reagent such as HCTU or HATU (3-5 equivalents) in a minimal volume of DMF or NMP.[2][3]

  • Activation: Add N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents) to the activation mixture and mix for 1-2 minutes.[2][3]

  • Coupling Reaction: Immediately add the activated mixture to the deprotected peptide-resin. Agitate the reaction vessel for 1-2 hours at room temperature.[2]

  • Monitoring: Check for completeness of the coupling using a qualitative test such as the TNBS test (Kaiser test often gives a false negative with the secondary amine of pseudoproline). If the reaction is incomplete, extend the coupling time or repeat the coupling with fresh reagents.[3]

  • Washing: Once coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5 x 1 min) to remove all excess reagents before proceeding to the next Fmoc deprotection step.

  • Final Cleavage: The pseudoproline's oxazolidine ring is stable during synthesis but will be automatically cleaved back to a native Ser or Thr residue during the final TFA cleavage cocktail treatment.[8][13]

Protocol 2: Post-Synthesis Disaggregation using TFA/HFIP

This protocol is for dissolving highly aggregated, lyophilized crude peptides that are insoluble in standard solvents.[3] Caution: Perform all steps in a certified fume hood using appropriate personal protective equipment. TFA and HFIP are corrosive and volatile.

  • Preparation: Place the lyophilized crude peptide powder (e.g., 1-5 mg) in a suitable glass vial (e.g., a 20 mL scintillation vial).

  • Dissolution: Prepare a 1:1 (v/v) mixture of trifluoroacetic acid (TFA) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP). Add the TFA/HFIP mixture to the peptide to achieve a concentration of approximately 0.5 mg/mL.[10]

  • Incubation: Vortex the suspension at room temperature until the solid has completely dissolved. This can take from 30 minutes to a few hours.[10]

  • Solvent Evaporation: Evaporate the TFA/HFIP solvent under a gentle stream of dry nitrogen gas. This will leave a thin peptide film on the wall of the vial. To ensure complete removal of residual acid, place the vial under high vacuum for at least 1 hour.[10][19]

  • Reconstitution: The resulting peptide film can now be reconstituted. Follow the workflow in Guide 2, starting by attempting to dissolve the film in a minimal amount of an appropriate organic solvent (like DMSO) before adding it to an aqueous buffer for purification via HPLC.

Logical Relationship Diagram

G cluster_cause Primary Cause cluster_factors Contributing Factors cluster_effect Observed Effect cluster_solutions Troubleshooting Strategies cause Intermolecular H-Bonding effect Peptide Aggregation (β-Sheet Formation) cause->effect factor1 Hydrophobic Residues (e.g., Ile, Val) factor1->cause factor2 Bulky Protecting Groups (e.g., OtBu) factor2->cause factor3 Peptide Length (> 6 residues) factor3->cause sol1 Modify Synthesis Conditions (Solvents, Temp, Salts) effect->sol1 sol2 Incorporate Structure-Disrupting Building Blocks effect->sol2 sol3 Post-Synthesis Disaggregation effect->sol3

Caption: Logical relationship of peptide aggregation causes and solutions.

References

Technical Support Center: H-Ile-OtBu.HCl Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with H-Ile-OtBu.HCl coupling reactions. Our aim is to help you optimize your reaction times and overcome common challenges encountered during your experiments.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the coupling of this compound.

Question: My this compound coupling reaction is slow or incomplete. What are the potential causes and how can I troubleshoot this?

Answer:

Slow or incomplete coupling of this compound, a sterically hindered amino acid derivative, is a common issue. The bulky tert-butyl ester and the secondary alkyl side chain of isoleucine can impede the approach of the activated carboxyl group. Here’s a step-by-step troubleshooting guide:

1. Review Your Coupling Reagents and Additives:

  • Issue: The chosen coupling reagent may not be potent enough for this sterically demanding coupling.

  • Solution: Switch to a more reactive coupling reagent. Onium salts like HBTU, HATU, or HCTU are generally more effective than carbodiimides like DIC alone for hindered couplings.[1][2] The addition of additives like HOBt or OxymaPure is highly recommended when using carbodiimides to enhance reactivity and suppress racemization.[3]

2. Optimize Reaction Temperature:

  • Issue: Room temperature may not provide sufficient energy to overcome the activation barrier for this coupling.

  • Solution: Increasing the reaction temperature can significantly accelerate the coupling rate.[1] Microwave irradiation has been shown to reduce reaction times from hours to minutes for some dipeptide syntheses.[4] However, be cautious as excessive heat can lead to side reactions, including racemization. A modest increase to 40-60°C is a good starting point.

3. Check Your Solvent:

  • Issue: The solvent may not be optimal for solubilizing reactants or promoting the reaction.

  • Solution: Ensure you are using fresh, high-purity, anhydrous solvents.[1] Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) are common choices. For particularly difficult couplings, consider alternative solvents or solvent mixtures.

4. Address Potential Aggregation:

  • Issue: Peptide aggregation during synthesis can block reactive sites, leading to incomplete reactions.

  • Solution: Aggregation can be mitigated by using resins with lower loading capacities or by incorporating backbone-protecting groups like pseudoprolines in preceding residues.[5][6][7]

5. Consider the Base:

  • Issue: The choice and amount of base can influence the reaction rate and the extent of side reactions.

  • Solution: A hindered, non-nucleophilic base like Diisopropylethylamine (DIPEA) is commonly used.[2] Ensure the correct stoichiometry is used to neutralize the HCl salt of this compound and any acidic byproducts without causing excessive epimerization.[8]

Frequently Asked Questions (FAQs)

Q1: What is the typical reaction time for an this compound coupling?

A standard amino acid coupling cycle at room temperature is often targeted to be complete within 60-90 minutes.[6][7] However, due to the steric hindrance of isoleucine, coupling times can be longer. It is advisable to monitor the reaction progress using a qualitative test like the Kaiser test to determine completion.[5]

Q2: How can I minimize racemization during the coupling of this compound?

Racemization is a critical concern in peptide synthesis. To minimize it:

  • Use additives like HOBt or OxymaPure, which are known to suppress racemization.[3]

  • Avoid excessive temperatures and prolonged reaction times.

  • The choice of coupling reagent is crucial; for instance, HATU is often preferred over HBTU for sensitive couplings due to lower racemization risk.

  • Ensure the purity of your reagents, especially the base.[8]

Q3: Can I use double coupling for this compound?

Yes, for difficult couplings involving sterically hindered amino acids, a double coupling strategy can be effective.[1] After the initial coupling reaction, the vessel is drained, and fresh coupling reagents and the protected amino acid are added for a second coupling step to ensure the reaction goes to completion.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies to help guide your experimental design.

Table 1: Effect of Coupling Reagent and Conditions on Reaction Time

Coupling Reagent/MethodAdditiveTemperatureTypical Reaction TimeYieldReference
TBTU-Room Temp12 hours76%[9]
Fe3O4@SiO2/TABHA catalyst-Room Temp4 hours>90%[9]
CDICuBr2/HOBtRoom Temp20 hours-[4]
Microwave Irradiation-60°C30 minutesComparable to RT[4]
Phosphonium/Aminium activated-Room Temp1 hour-[5]
DICOxymaPure-4-24 minutes95-98%[10]

Table 2: Recommended Reagent Stoichiometry

ReagentEquivalents (relative to resin loading)Reference
Protected Amino Acid2.0[2]
HBTU2.0[2]
DIPEA4.0[2]
HOBt (optional)2.0[2]
EDC∙HCl1.2[11]
Oxyma1.2[11]
T3P1.5 - 3.0 (relative to amino acid)[12]

Experimental Protocols

Protocol 1: Standard this compound Coupling using HBTU/DIPEA

  • Resin Preparation: Swell the resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 times), followed by DCM (3 times), and then DMF (3 times).

  • Amino Acid Activation: In a separate vessel, dissolve 2.0 equivalents of the N-Fmoc protected amino acid and 2.0 equivalents of HBTU in DMF.

  • Coupling: Add the activated amino acid solution to the resin, followed by the addition of 4.0 equivalents of DIPEA.

  • Reaction: Allow the reaction to proceed for 1-2 hours at room temperature. Monitor the reaction completion using the Kaiser test.

  • Washing: Once the reaction is complete, wash the resin with DMF (5 times) and DCM (3 times).

Protocol 2: Accelerated this compound Coupling using Microwave Irradiation

  • Resin and Reagent Preparation: Follow steps 1-4 from Protocol 1.

  • Coupling: Add the activated amino acid solution and DIPEA to the resin in a microwave-safe vessel.

  • Microwave Irradiation: Place the vessel in a peptide synthesis microwave reactor and irradiate at a constant temperature of 60°C for 30 minutes.

  • Washing: After the reaction, wash the resin as described in step 7 of Protocol 1.

Visualizations

Troubleshooting_Workflow start Start: Slow/Incomplete This compound Coupling check_reagents 1. Review Coupling Reagents & Additives start->check_reagents is_reagent_potent Is the reagent potent enough (e.g., HBTU, HATU)? check_reagents->is_reagent_potent switch_reagent Switch to a more reactive onium salt reagent. is_reagent_potent->switch_reagent No optimize_temp 2. Optimize Reaction Temperature is_reagent_potent->optimize_temp Yes add_additive Consider adding HOBt or OxymaPure. switch_reagent->add_additive add_additive->optimize_temp is_temp_optimal Is the temperature > RT? optimize_temp->is_temp_optimal increase_temp Increase temperature to 40-60°C or use microwave. is_temp_optimal->increase_temp No check_solvent 3. Check Solvent Quality & Type is_temp_optimal->check_solvent Yes increase_temp->check_solvent use_fresh_solvent Use fresh, anhydrous DMF or DCM. check_solvent->use_fresh_solvent address_aggregation 4. Address Potential Aggregation use_fresh_solvent->address_aggregation lower_loading Use lower loading resin or pseudoproline dipeptides. address_aggregation->lower_loading end_success Success: Optimized Coupling lower_loading->end_success

Caption: Troubleshooting workflow for slow this compound coupling.

Experimental_Workflow start Start: Resin Preparation deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection washing1 Wash (DMF, DCM, DMF) deprotection->washing1 activation Amino Acid Activation (e.g., with HBTU) washing1->activation coupling Coupling Reaction (add activated AA & DIPEA) activation->coupling monitoring Monitor with Kaiser Test coupling->monitoring is_complete Is reaction complete? monitoring->is_complete is_complete->coupling No (Consider double coupling) washing2 Final Wash (DMF, DCM) is_complete->washing2 Yes end Proceed to next cycle washing2->end

Caption: Standard experimental workflow for this compound coupling.

References

Technical Support Center: Navigating Steric Hindrance with H-Ile-OtBu.HCl

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with H-Ile-OtBu.HCl. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address the challenges posed by the steric hindrance of the tert-butyl group in this valuable amino acid derivative.

Frequently Asked questions (FAQs)

Q1: What is this compound and why is its steric hindrance a concern?

This compound, or L-Isoleucine tert-butyl ester hydrochloride, is a protected form of the amino acid isoleucine. The tert-butyl (-OtBu) group protects the carboxylic acid, preventing it from reacting during peptide synthesis until its desired removal. However, the bulky nature of the tert-butyl group, combined with the inherent steric hindrance of the isoleucine side chain, can significantly impede peptide coupling reactions. This steric hindrance can lead to slower reaction rates, incomplete couplings, and lower yields.

Q2: How does the hydrochloride salt form of this compound affect its use in experiments?

This compound is a salt, which generally improves its stability and handling. However, the hydrochloride salt must be neutralized to the free amine before it can participate in a peptide coupling reaction. This is typically achieved by adding a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), to the reaction mixture. Inadequate neutralization can lead to poor coupling efficiency.

Q3: What are the primary challenges encountered when using this compound in peptide synthesis?

The main challenges include:

  • Slow or incomplete coupling reactions: The steric bulk of the tert-butyl group and the isoleucine side chain can physically block the approach of the coupling reagents and the N-terminus of the growing peptide chain.

  • Low yields: Incomplete reactions directly result in lower yields of the desired peptide.

  • Potential for racemization: Although less common with urethane-protected amino acids, harsh reaction conditions or the use of strong bases to overcome steric hindrance can increase the risk of racemization at the alpha-carbon of the isoleucine residue.[1][2]

  • Solubility issues: While the hydrochloride salt is generally soluble in polar solvents, the free base form may have different solubility characteristics. Ensuring all components are fully dissolved in the reaction solvent is crucial.[3][4]

Troubleshooting Guides

Issue 1: Low or No Yield in Peptide Coupling Reaction

Possible Causes & Solutions

  • Inadequate Activation/Coupling Reagent: Standard coupling reagents like DCC or DIC may be inefficient for sterically hindered amino acids.

    • Solution: Switch to a more potent coupling reagent. Aminium/uronium salts like HATU, HCTU, or COMU, and phosphonium salts like PyBOP or PyAOP are highly recommended for such challenging couplings as they form highly reactive activated esters.[5][6]

  • Incomplete Neutralization of HCl Salt: The amino group of this compound is protonated and thus not nucleophilic.

    • Solution: Ensure complete neutralization by adding at least one equivalent of a non-nucleophilic base (e.g., DIPEA, NMM). It is common practice to use a slight excess of base.[6]

  • Insufficient Reaction Time: Steric hindrance slows down the reaction kinetics.

    • Solution: Extend the reaction time significantly. Monitor the reaction progress using a qualitative test like the Kaiser test or by LC-MS analysis.

  • Low Reaction Temperature: Standard room temperature conditions may not be sufficient to overcome the activation energy barrier.

    • Solution: Cautiously increase the reaction temperature. However, be aware that higher temperatures can increase the risk of side reactions, including racemization.

  • Poor Solubility of Reagents: If any of the reactants are not fully dissolved, the reaction will be slow or incomplete.

    • Solution: Choose an appropriate solvent. N,N-Dimethylformamide (DMF) and N-methylpyrrolidone (NMP) are common choices for peptide synthesis due to their excellent solvating properties.[3][7] In some cases, a co-solvent like dichloromethane (DCM) may be beneficial. Sonication can also aid in dissolution.

Issue 2: Incomplete Coupling Detected (e.g., by a positive Kaiser test)

Possible Causes & Solutions

  • High Steric Hindrance: The combination of the incoming this compound and the N-terminal amino acid on the resin is particularly bulky.

    • Solution 1: Double Coupling. After the initial coupling reaction, filter the resin and repeat the coupling step with a fresh solution of the activated this compound. This is a very effective method to drive the reaction to completion.

    • Solution 2: Use a More Powerful Coupling Reagent. If you are not already using one of the highly recommended reagents, switch to HATU, HCTU, or COMU for the second coupling attempt.[5]

  • Peptide Aggregation: The growing peptide chain on the solid support can aggregate, making the N-terminal amine inaccessible.

    • Solution: Change the solvent to NMP, which is often better at disrupting secondary structures than DMF. The addition of chaotropic salts like LiCl can also help break up aggregates.[8]

Quantitative Data on Coupling Reagents for Sterically Hindered Amino Acids

While specific comparative yield data for this compound is not extensively published under standardized conditions, the following table provides a summary of the relative performance of common coupling reagents in sterically hindered systems, which can guide reagent selection.

Coupling ReagentReagent TypeTypical Reaction TimeRelative Efficiency for Hindered CouplingsKey AdvantagesPotential Disadvantages
HATU Aminium/Uronium SaltMinutes to a few hoursVery High[9]High efficiency, low racemization.[10]More expensive; based on potentially explosive HOAt.
HCTU Aminium/Uronium SaltMinutes to a few hoursHighMore reactive than HBTU.[11]Can cause guanidinylation of the N-terminal amine if used in excess.
PyBOP Phosphonium SaltMinutes to a few hoursHigh[9]Safer alternative to BOP; no guanidinylation side reaction.[6]Byproducts can be difficult to remove.
COMU Aminium/Uronium SaltMinutesVery High[9]High efficiency, excellent safety profile (non-explosive).[6]Can be less effective on certain resins.
DCC/DIC CarbodiimideHours to overnightLow to ModerateCost-effective.Inefficient for hindered couplings; can cause side reactions.

Experimental Protocols

Protocol 1: General Procedure for Neutralization of this compound
  • Dissolve this compound in an anhydrous solvent such as DMF or DCM.

  • Add 1.1 to 1.5 equivalents of a non-nucleophilic base (e.g., DIPEA or NMM).

  • Stir the solution at room temperature for 10-15 minutes.

  • The resulting solution containing the free amine of H-Ile-OtBu can be used directly in the coupling reaction.

Protocol 2: HATU-Mediated Coupling of this compound in Solid-Phase Peptide Synthesis (SPPS)
  • Resin Preparation: Swell the resin with the deprotected N-terminal amine in DMF for 30-60 minutes.

  • Amino Acid Activation: In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) in DMF. Add DIPEA (3.3-5.5 equivalents) to neutralize the hydrochloride. Then, add HATU (2.9-4.8 equivalents) and an additional amount of DIPEA (6-10 equivalents). Briefly vortex the mixture.

  • Coupling: Immediately add the activated amino acid solution to the resin.

  • Reaction: Agitate the reaction mixture at room temperature for 1-4 hours. The optimal time depends on the specific amino acids being coupled.

  • Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction.

  • Washing: If the reaction is complete, wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).

  • Troubleshooting: If the Kaiser test is positive, perform a second coupling (double coupling) using a freshly prepared activated solution of this compound for another 1-4 hours.

Protocol 3: Deprotection of the Tert-Butyl (OtBu) Group
  • Preparation: Suspend the peptide-resin or dissolve the protected peptide in DCM.

  • Cleavage Cocktail: Prepare a cleavage cocktail, typically containing a high concentration of trifluoroacetic acid (TFA). A common mixture is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) as a scavenger.

  • Deprotection: Add the cleavage cocktail to the peptide and stir at room temperature for 2-4 hours.

  • Work-up: Following cleavage, precipitate the deprotected peptide in cold diethyl ether, centrifuge to form a pellet, decant the ether, and repeat the ether wash several times to remove the cleavage byproducts. Dry the resulting peptide under vacuum.

Visualizations

Troubleshooting_Peptide_Coupling start Low or No Yield in Coupling Reaction cause1 Inadequate Activation/Coupling Reagent start->cause1 cause2 Incomplete Neutralization of HCl Salt start->cause2 cause3 Suboptimal Reaction Conditions (Time, Temperature) start->cause3 cause4 Poor Solubility of Reagents start->cause4 solution1 Switch to Potent Reagent (HATU, HCTU, PyBOP, COMU) cause1->solution1 solution2 Ensure >1 eq. of Base (DIPEA/NMM) cause2->solution2 solution3 Extend Reaction Time Cautiously Increase Temperature cause3->solution3 solution4 Use High-Quality DMF/NMP Consider Sonication cause4->solution4

Caption: Troubleshooting workflow for low-yield peptide coupling reactions.

Reagent_Selection start Starting Peptide Synthesis with This compound question1 Is the coupling known to be difficult (e.g., coupling to another hindered residue)? start->question1 reagent_high Use High-Potency Reagent: HATU, HCTU, COMU question1->reagent_high Yes reagent_standard Standard Potent Reagent: PyBOP, HBTU question1->reagent_standard No check_completion Monitor Reaction Closely (e.g., Kaiser Test) reagent_high->check_completion reagent_standard->check_completion incomplete Incomplete Reaction? check_completion->incomplete double_couple Perform Double Coupling incomplete->double_couple Yes complete Proceed to Next Step incomplete->complete No double_couple->complete

Caption: Decision tree for selecting a suitable coupling reagent.

References

Technical Support Center: Troubleshooting Isoleucine-OtBu Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions regarding the incomplete deprotection of the tert-butyl (OtBu) protecting group from isoleucine residues in peptide synthesis.

Troubleshooting Guide

Issue: Incomplete removal of the OtBu group from an isoleucine residue is observed during peptide synthesis.

This common issue can arise from several factors related to reaction conditions and the inherent steric hindrance of the isoleucine side chain. Below are potential causes and recommended solutions to ensure complete and efficient deprotection.

Question: What are the primary causes of incomplete OtBu deprotection from isoleucine?

Incomplete deprotection of the OtBu group from isoleucine is often attributed to one or more of the following factors:

  • Steric Hindrance: The bulky nature of both the isoleucine side chain and the tert-butyl group can sterically hinder the access of the acidic reagent to the ester linkage, slowing down the cleavage reaction.[1]

  • Inadequate Reaction Conditions: The concentration of the acid, reaction time, or temperature may be insufficient for complete removal of the sterically hindered OtBu group.[1]

  • Poor Substrate Solubility: If the peptide is not fully dissolved in the reaction solvent, the deprotection reagent cannot efficiently access all the OtBu-protected residues.[1]

  • Reagent Degradation: The acidic reagent, most commonly trifluoroacetic acid (TFA), may have degraded over time, reducing its efficacy. It is crucial to use fresh, high-quality reagents.

Question: My standard deprotection protocol with TFA is not working for an isoleucine-containing peptide. What adjustments can I make?

If you are experiencing incomplete deprotection with your standard TFA protocol, consider the following modifications:

  • Increase Reaction Time: Extend the duration of the TFA treatment. For sterically hindered residues like isoleucine, a longer reaction time may be necessary to achieve complete cleavage.[2] Monitoring the reaction progress via techniques like HPLC is recommended to determine the optimal time.

  • Increase TFA Concentration: While standard protocols often use a 95% TFA solution, increasing the concentration or using neat TFA can enhance the rate of deprotection. However, be mindful that harsher acidic conditions can increase the risk of side reactions with sensitive amino acids.[3]

  • Elevate the Temperature: Gently warming the reaction mixture can sometimes facilitate the removal of stubborn protecting groups. A modest increase to around 40°C may be effective.[1] However, this should be done with caution to avoid potential side reactions.

  • Improve Solubility: Ensure your peptide is fully dissolved. If solubility in the reaction solvent (e.g., dichloromethane - DCM) is an issue, consider alternative co-solvents.

Question: Are there alternative reagents or methods for deprotecting OtBu from isoleucine?

While TFA is the most common reagent, other acidic conditions can be employed:

  • Hydrogen Chloride (HCl): Anhydrous HCl in an organic solvent like dioxane or diethyl ether is a classic and effective method for OtBu deprotection.[4]

  • Lewis Acids: In some cases, Lewis acids such as Zinc Bromide (ZnBr₂) have been used for the chemoselective hydrolysis of tert-butyl esters.[5][6] This approach may be beneficial when other acid-labile protecting groups are present that you wish to keep intact.

  • Aqueous Phosphoric Acid: This has been reported as a mild and effective reagent for the deprotection of tert-butyl esters.[7][8]

Frequently Asked Questions (FAQs)

Q1: What are "scavengers" and why are they important in OtBu deprotection?

A1: During the acid-catalyzed cleavage of the OtBu group, a reactive tert-butyl cation is generated.[3] This cation can re-alkylate nucleophilic residues in your peptide, such as tryptophan, methionine, or cysteine, leading to undesired side products.[3] Scavengers are nucleophilic compounds added to the cleavage cocktail to "trap" these reactive cations before they can modify the peptide.[9] Common scavengers include triisopropylsilane (TIS), water, and 1,2-ethanedithiol (EDT).[2]

Q2: Can the choice of scavenger impact the efficiency of OtBu deprotection?

A2: While the primary role of scavengers is to prevent side reactions, their composition can influence the overall reaction environment. A widely used and generally effective scavenger cocktail is a mixture of TFA, TIS, and water (e.g., 95:2.5:2.5 v/v/v).[2] The water in this mixture helps to hydrolyze the tert-butyl cation.

Q3: How can I monitor the progress of the OtBu deprotection reaction?

A3: The most reliable way to monitor the deprotection is by using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS). By taking small aliquots from the reaction mixture at different time points, you can track the disappearance of the starting material and the appearance of the deprotected product, allowing you to determine when the reaction is complete.

Q4: Are there any specific side reactions to be aware of when deprotecting OtBu from isoleucine?

A4: The primary side reaction of concern is the alkylation of nucleophilic amino acid residues by the liberated tert-butyl cation, as mentioned in Q1. In peptides containing sensitive residues like tryptophan or cysteine, the use of appropriate scavengers is critical to minimize these side products.[3]

Quantitative Data Summary

Deprotection MethodReagent(s)Typical Reaction TimeReported Efficiency/YieldKey Considerations
Standard Acidolysis95% TFA in DCM with scavengers (e.g., 2.5% TIS, 2.5% H₂O)2-3 hoursGenerally high, but can be incomplete for sterically hindered residues.[1][2]May require longer reaction times for complete deprotection of Ile(OtBu).[2]
Stronger AcidolysisNeat TFA with scavengers1-2 hours>90%[10]Increased risk of side reactions with sensitive residues.[10]
HBr in Acetic Acid33% HBr in Acetic Acid1-2 hours>90%[10]Harsh conditions, not suitable for all peptides.[10]
Mild Acidic Wash5% aqueous acetic acid24 hours at 40°CEffective for removing residual t-butyl groups.[1]A post-purification step for removing stubborn groups.[1]
Lewis Acid CatalysisZnBr₂ in DCM24 hoursVariable, dependent on substrate.[5]Offers chemoselectivity in the presence of other acid-labile groups.[6]

Experimental Protocols

Protocol 1: Standard TFA-mediated OtBu Deprotection

  • Preparation: Dissolve the OtBu-protected peptide in dichloromethane (DCM).

  • Scavenger Addition: Add triisopropylsilane (TIS) to a final concentration of 2.5-5% (v/v).

  • Deprotection: Add an equal volume of trifluoroacetic acid (TFA) to the reaction mixture.[1]

  • Reaction: Stir the reaction at room temperature for 1-2 hours. Monitor the progress by HPLC or LC-MS.[1]

  • Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA. The crude product can then be purified.[1]

Protocol 2: Cleavage of a Peptide from Resin with a Scavenger Cocktail

  • Resin Preparation: Swell the peptide-resin in DCM.

  • Cleavage Cocktail Preparation: Freshly prepare a cleavage cocktail. A common cocktail is 95% TFA, 2.5% water, and 2.5% TIS (v/v/v).[1]

  • Cleavage Reaction: Add the cleavage cocktail to the swollen resin and agitate the mixture at room temperature for 2-3 hours.[1]

  • Peptide Isolation: Filter the resin and collect the filtrate.

  • Precipitation: Precipitate the peptide by adding the filtrate to cold diethyl ether.

  • Collection: Collect the precipitated peptide by centrifugation and wash with cold ether.[1]

Visualizations

Deprotection_Mechanism cluster_reaction Acid-Catalyzed Deprotection of Isoleucine-OtBu Ile_OtBu Isoleucine-OtBu Protonated_Ester Protonated Ester Intermediate Ile_OtBu->Protonated_Ester + H+ (from TFA) Carboxylic_Acid Isoleucine (Deprotected) Protonated_Ester->Carboxylic_Acid tBu_Cation tert-Butyl Cation Protonated_Ester->tBu_Cation Isobutylene Isobutylene tBu_Cation->Isobutylene - H+ Proton H+

Caption: Mechanism of acid-catalyzed OtBu deprotection from isoleucine.

Troubleshooting_Workflow Start Incomplete OtBu Deprotection Observed Check_Conditions Review Reaction Conditions (Time, Temp, TFA Conc.) Start->Check_Conditions Increase_Time Increase Reaction Time Check_Conditions->Increase_Time Insufficient Time? Increase_Temp Increase Temperature (e.g., 40°C) Check_Conditions->Increase_Temp Low Temperature? Increase_TFA Increase TFA Concentration Check_Conditions->Increase_TFA Low TFA Conc.? Check_Solubility Assess Peptide Solubility Check_Conditions->Check_Solubility Conditions OK? Monitor Monitor by HPLC/MS Increase_Time->Monitor Increase_Temp->Monitor Increase_TFA->Monitor Change_Solvent Use Alternative Co-solvent Check_Solubility->Change_Solvent Poor Solubility? Alternative_Reagents Consider Alternative Deprotection Reagents (e.g., HCl, ZnBr₂) Check_Solubility->Alternative_Reagents Solubility OK? Change_Solvent->Monitor Alternative_Reagents->Monitor End Complete Deprotection Monitor->End

Caption: Troubleshooting workflow for incomplete OtBu deprotection.

References

Technical Support Center: Purification of Crude Peptides Synthesized with H-Ile-OtBu.HCl

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of crude peptides synthesized using H-Ile-OtBu.HCl.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered when using this compound in solid-phase peptide synthesis (SPPS)?

A1: When using this compound in SPPS, you can expect to encounter several classes of impurities in your crude peptide mixture. These include:

  • Deletion Sequences: Peptides lacking one or more amino acid residues due to incomplete coupling or deprotection steps.

  • Truncated Peptides: Shorter peptide chains resulting from incomplete synthesis.

  • Incompletely Deprotected Peptides: A significant impurity specific to the use of tert-butyl protecting groups is the persistence of the OtBu group on the isoleucine residue. This results in a desired peptide with an additional mass of 56 Da.[1]

  • Side-Reaction Products: During the final cleavage with strong acids like trifluoroacetic acid (TFA), the tert-butyl cation (tBu+) is generated. This reactive species can alkylate nucleophilic residues such as tryptophan, methionine, and cysteine.[2][3][4][5]

  • Diastereomers: Racemization of amino acid residues can occur during synthesis, leading to diastereomeric impurities.

  • Oxidized Peptides: Methionine and cysteine residues are susceptible to oxidation during synthesis and workup.

Q2: How can I confirm the presence of an uncleaved OtBu group on my peptide?

A2: The most effective method for identifying an uncleaved OtBu group is mass spectrometry (MS) . You will observe a peak corresponding to the molecular weight of your target peptide plus an additional 56 atomic mass units (amu).[6][7][8] High-resolution mass spectrometry can further confirm the elemental composition.

Q3: What is the general workflow for purifying a crude peptide synthesized with this compound?

A3: A typical purification workflow involves cleavage and deprotection, followed by purification using reverse-phase high-performance liquid chromatography (RP-HPLC), and finally, characterization of the purified product.

Caption: General workflow for peptide purification.

Troubleshooting Guides

Problem 1: Low Purity of the Main Peak in the Crude RP-HPLC Chromatogram

This is a common issue and can stem from several factors during the synthesis and cleavage steps.

Potential Cause Troubleshooting Steps
Incomplete Deprotection of the OtBu Group - Increase Cleavage Time: Extend the duration of the TFA cleavage reaction to ensure complete removal of the tert-butyl group.[2] - Optimize Cleavage Cocktail: Ensure your cleavage cocktail contains a sufficient concentration of TFA. For peptides with multiple tert-butyl protected residues, a higher percentage of TFA may be necessary.[3]
Presence of Deletion or Truncated Sequences - Review Synthesis Protocol: Check coupling and deprotection times during SPPS. Incomplete reactions at any stage will lead to these impurities. - Optimize Coupling Chemistry: Use a more efficient coupling reagent or double-couple difficult residues.
Peptide Aggregation - Use Aggregation-Disrupting Solvents: Dissolve the crude peptide in solvents known to disrupt aggregation, such as 6M guanidine hydrochloride or hexafluoroisopropanol (HFIP), before injection onto the HPLC column.
Problem 2: Multiple Peaks Close to the Main Product Peak in the RP-HPLC Chromatogram

Closely eluting peaks often indicate the presence of impurities that are structurally very similar to the target peptide.

Potential Cause Troubleshooting Steps
Alkylation by tBu+ Cations - Use Effective Scavengers: Ensure your cleavage cocktail includes scavengers like triisopropylsilane (TIS) and water to trap tert-butyl cations.[2][3][4] For peptides containing tryptophan, methionine, or cysteine, consider adding 1,2-ethanedithiol (EDT).[9] - Optimize Scavenger Concentration: The amount and type of scavenger should be optimized based on the amino acid composition of your peptide.
Diastereomers - Optimize Coupling Conditions: Use additives like 1-hydroxybenzotriazole (HOBt) to suppress racemization during coupling. - Use a Chiral Stationary Phase: In some cases, a chiral HPLC column may be necessary to separate diastereomers.
Oxidation - Perform Cleavage Under Inert Atmosphere: To minimize oxidation of sensitive residues like methionine and cysteine. - Add Reducing Agents: Include a reducing agent like dithiothreitol (DTT) in the purification buffers.

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start [label="Low Purity after Initial RP-HPLC", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_mass [label="Check Mass Spectrum of Main Peak"]; mass_correct [label="Mass Correct?", shape=diamond]; mass_high [label="Mass +56 Da?", shape=diamond]; incomplete_deprotection [label="Incomplete OtBu Deprotection", fillcolor="#FBBC05"]; optimize_cleavage [label="Optimize Cleavage:\n- Increase TFA concentration\n- Extend cleavage time", shape=box]; other_impurities [label="Other Impurities Present", fillcolor="#FBBC05"]; optimize_hplc [label="Optimize RP-HPLC:\n- Shallower gradient\n- Different mobile phase modifier", shape=box]; aggregation [label="Peptide Aggregation?", shape=diamond]; use_chaotrope [label="Use Chaotropic Agents\n(e.g., Guanidine HCl)", shape=box]; synthesis_issue [label="Synthesis-Related Impurities\n(Deletions, etc.)", fillcolor="#FBBC05"]; review_spps [label="Review SPPS Protocol:\n- Coupling efficiency\n- Deprotection times", shape=box];

start -> check_mass; check_mass -> mass_correct; mass_correct -> mass_high [label="No"]; mass_correct -> other_impurities [label="Yes"]; mass_high -> incomplete_deprotection [label="Yes"]; mass_high -> other_impurities [label="No"]; incomplete_deprotection -> optimize_cleavage; other_impurities -> aggregation; aggregation -> use_chaotrope [label="Yes"]; aggregation -> synthesis_issue [label="No"]; synthesis_issue -> review_spps; other_impurities -> optimize_hplc; }

Caption: Troubleshooting decision tree for peptide purification.

Experimental Protocols

Protocol 1: Cleavage and Deprotection of Peptides Synthesized with this compound

This protocol outlines a standard procedure for cleaving the peptide from the resin and removing the tert-butyl protecting groups.

Materials:

  • Peptide-resin (dried)

  • Cleavage Cocktail (see table below for recommendations)

  • Dichloromethane (DCM)

  • Cold diethyl ether

Procedure:

  • Transfer the dried peptide-resin to a reaction vessel.

  • Wash the resin with DCM (3 x 1 min) to shrink the resin beads.

  • Add the freshly prepared cleavage cocktail to the resin (typically 10 mL per gram of resin).

  • Incubate the mixture at room temperature with occasional swirling for 2-4 hours. The exact time will depend on the peptide sequence and the efficiency of the cleavage cocktail.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small volume of fresh cleavage cocktail and combine the filtrates.

  • Precipitate the crude peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.

  • Incubate at -20°C for at least 1 hour to maximize precipitation.

  • Centrifuge the mixture and carefully decant the ether.

  • Wash the peptide pellet with cold diethyl ether (2-3 times) to remove residual scavengers.

  • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Table 1: Recommended Cleavage Cocktails

Cocktail Composition (v/v)Target Peptide Characteristics
95% TFA, 2.5% Water, 2.5% TISStandard peptides without sensitive residues.
94% TFA, 2.5% Water, 2.5% EDT, 1% TISPeptides containing Cys, Met, or Trp.
88% TFA, 5% Phenol, 5% Water, 2% TISPeptides containing Tyr.[9]
Protocol 2: Purification of Crude Peptide by RP-HPLC

This protocol provides a general method for purifying the crude peptide using RP-HPLC.

Materials:

  • Crude peptide

  • Mobile Phase A: 0.1% TFA in HPLC-grade water

  • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile

  • RP-HPLC system with a C18 column (e.g., 5 µm particle size, 100 Å pore size)

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A. If solubility is an issue, a small amount of acetonitrile or an alternative solvent like HFIP can be used. Centrifuge the sample to remove any insoluble material before injection.

  • Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B until a stable baseline is achieved.

  • Injection and Gradient Elution: Inject the prepared sample onto the column. Elute the peptide using a linear gradient of Mobile Phase B. A typical gradient for a moderately hydrophobic peptide would be:

    • 5-65% Mobile Phase B over 40 minutes.

    • The gradient can be optimized (made shallower) around the elution time of the target peptide to improve resolution from closely eluting impurities.[10][11]

  • Fraction Collection: Collect fractions corresponding to the peaks detected by the UV detector (typically at 214 nm and 280 nm).

  • Fraction Analysis: Analyze the collected fractions by analytical LC-MS to identify those containing the pure target peptide.

  • Pooling and Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide as a fluffy white powder.

Data Presentation

Table 2: Illustrative Purity Data for a Model Peptide Containing Isoleucine

This table provides representative data on the purity of a model peptide before and after purification, and with complete versus incomplete deprotection of the OtBu group.

Sample Main Peak Retention Time (min) Purity by RP-HPLC (%) Mass (m/z) [M+H]+
Crude Peptide15.2~651500.8 (Target) & 1556.8 (+OtBu)
Purified Peptide (Incomplete Deprotection)16.1>951556.8
Purified Peptide (Complete Deprotection)15.2>981500.8

Visualizations

Cleavage_Mechanism peptide_resin Peptide-Ile(OtBu)-Resin cleaved_peptide Peptide-Ile(OtBu)-OH + Resin+ peptide_resin->cleaved_peptide  TFA tfa TFA (H+) protonation Protonation of OtBu cleaved_peptide->protonation peptide_protonated Peptide-Ile(O+(H)tBu)-OH protonation->peptide_protonated release_tbu Release of tBu+ peptide_protonated->release_tbu final_peptide Peptide-Ile-OH release_tbu->final_peptide tbu_cation tBu+ release_tbu->tbu_cation scavenger Scavenger (e.g., TIS) tbu_cation->scavenger alkylation Alkylation of Sensitive Residues (Trp, Met, Cys) tbu_cation->alkylation trapped_tbu Trapped tBu-Scavenger scavenger->trapped_tbu

Caption: Cleavage of the OtBu group and scavenger action.

References

Identifying deletion sequences in peptides synthesized using H-Ile-OtBu.HCl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers in identifying and mitigating deletion sequences during solid-phase peptide synthesis (SPPS) when using H-Ile-OtBu.HCl.

Troubleshooting Guide: Identifying Deletion Sequences

This guide provides a systematic approach to identifying the root causes of deletion sequences when synthesizing peptides containing tert-butyl protected Isoleucine.

Q1: What are the primary causes of deletion sequences in SPPS, particularly when using sterically hindered amino acids like Isoleucine?

Deletion sequences, which are peptides missing one or more amino acid residues, typically arise from two main issues during the synthesis cycle: incomplete N-α-deprotection and inefficient coupling reactions.[1]

  • Incomplete Coupling: This is the most common cause. The bulky nature of the Isoleucine side chain, combined with its β-carbon branching, creates significant steric hindrance. This can physically obstruct the incoming activated amino acid from reaching the N-terminal amine of the growing peptide chain, leading to a failed coupling step. The unreacted amine is then capped (e.g., by acetic anhydride) in the next step, resulting in a truncated sequence, or it may remain unreacted and couple with the subsequent amino acid, leading to a deletion.

  • Peptide Aggregation: As the peptide chain elongates, particularly with hydrophobic residues like Isoleucine, it can fold into secondary structures or aggregate on the resin.[2][3] This aggregation can mask the N-terminal amine, making it inaccessible for subsequent coupling reactions.[4]

  • Incomplete Deprotection: Failure to completely remove the N-terminal protecting group (e.g., Fmoc) from the previously coupled amino acid will prevent the next amino acid in the sequence from being added. While less common with standard protocols, this can occur with "difficult sequences" where aggregation limits reagent access.[5]

  • Poor Resin Swelling: Inadequate swelling of the solid-phase support can limit the diffusion of reagents to the reactive sites on the growing peptide chains, reducing reaction efficiency.

Q2: My initial analysis by HPLC shows a significant impurity peak. How can I determine if it's a deletion sequence related to Isoleucine?

The first step is a systematic analysis of your crude peptide product using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[4][6]

  • Analyze the HPLC Profile: A deletion sequence involving a hydrophobic residue like Isoleucine will typically have a shorter retention time on a reverse-phase HPLC column compared to the target peptide. This is because the deletion of an amino acid reduces the overall molecular weight and often its hydrophobicity.

  • Perform Mass Spectrometry (MS): Analyze both the main peak (your target peptide) and the impurity peak by MS. A deletion sequence will have a mass that is lower than the target peptide by the exact mass of the missing amino acid residue. The residual mass of Isoleucine is 113.0844 g/mol .

  • Confirm with Tandem MS (MS/MS): To definitively confirm the identity and location of the deletion, perform MS/MS analysis on the impurity peak.[7][8] Fragmentation of the peptide will reveal the specific amino acid sequence, allowing you to pinpoint exactly which residue is missing.

Workflow for Identifying a Deletion Sequence

G cluster_0 Phase 1: Initial Analysis cluster_1 Phase 2: Investigation cluster_2 Phase 3: Confirmation A Synthesize Peptide using this compound B Purify Crude Peptide A->B C Analyze by RP-HPLC B->C D Observe unexpected impurity peak C->D E Analyze main peak and impurity by MS D->E Yes F Mass difference matches a single amino acid residue? (e.g., ~113 Da for Ile) E->F G Perform Tandem MS (MS/MS) on the impurity peak F->G Yes J Impurity is not a simple deletion. Investigate other modifications (e.g., truncation, side-reactions). F->J No H Fragment ions confirm sequence with missing Ile G->H I Deletion Sequence Identified H->I G A Ile-Deletion Sequence Confirmed by MS/MS B Is the deletion significant (>5%)? A->B C Implement Double Coupling for the next amino acid after Ile B->C Yes J Consider minor optimization or accept purity if within acceptable limits. B->J No D Is the sequence known to aggregate (high hydrophobic content)? C->D E Switch primary solvent from DMF to NMP. Consider adding 25% DMSO. D->E Yes F Increase coupling time for the next residue to 90-120 mins. D->F No E->F G Use a more potent coupling reagent (e.g., switch HBTU to HATU). F->G H Re-synthesize and analyze G->H I Problem Resolved H->I

References

Validation & Comparative

H-Ile-OtBu.HCl vs. Fmoc-Ile(Trt)-OH: A Comparative Guide to Reducing Peptide Aggregation in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate process of solid-phase peptide synthesis (SPPS), particularly for long or hydrophobic sequences, peptide aggregation remains a significant hurdle. This phenomenon, driven by interchain hydrogen bonding, can lead to incomplete reactions, low yields, and difficult purification processes. The choice of protecting groups for individual amino acids plays a pivotal role in mitigating these challenges. This guide provides a detailed comparison of two isoleucine derivatives, H-Ile-OtBu.HCl and Fmoc-Ile(Trt)-OH, in the context of their potential to reduce aggregation during SPPS.

While direct head-to-head experimental data comparing these specific isoleucine derivatives is not extensively available in published literature, a comprehensive analysis of the properties of their respective protecting groups—tert-butyl (tBu) and trityl (Trt)—allows for a robust, data-informed discussion of their likely performance. It is generally observed that the steric hindrance provided by the bulky trityl group can be more effective in disrupting the secondary structures that lead to aggregation compared to the smaller tert-butyl group.[1][2]

Executive Summary

FeatureThis compoundFmoc-Ile(Trt)-OH
Protecting Group C-terminal tert-butyl ester (OtBu)N-terminal Fmoc, Side chain hypothetical Trt
Primary Role C-terminal protectionN-terminal and side-chain protection
Aggregation Reduction ModeratePotentially High
Mechanism N/A for side-chain aggregationSteric hindrance from the bulky Trt group disrupts interchain interactions.[1][2]
Application Used as the C-terminal amino acid ester.Incorporated within the peptide sequence.
Cost Generally lowerHigher

Performance Comparison in Aggregation-Prone Sequences

The tendency of a growing peptide chain to aggregate is highly sequence-dependent, with hydrophobic residues like isoleucine often contributing to this issue. The choice of protecting group strategy can significantly influence the outcome of the synthesis.

Fmoc-Ile(Trt)-OH: A Proactive Approach to Aggregation Prevention

The trityl (Trt) group is a bulky protecting group that, when attached to the side chain of an amino acid, can effectively disrupt the formation of the β-sheet structures responsible for aggregation.[1][2] This steric hindrance prevents the close association of peptide chains on the solid support, thereby maintaining their accessibility for subsequent coupling and deprotection steps. For "difficult" sequences, such as those found in amyloid-beta peptides, the use of Trt-protected amino acids has been shown to improve synthesis fidelity and yield.[3] While direct evidence for Fmoc-Ile(Trt)-OH is limited, the principle established with other Trt-protected amino acids, such as serine and threonine, strongly suggests its utility in preventing aggregation.[2]

This compound: A Standard C-Terminal Building Block

This compound serves a different primary purpose in SPPS. It is an amino acid ester used for the initial loading of isoleucine onto the resin as the C-terminal residue. The tert-butyl ester protects the C-terminal carboxyl group. While essential for initiating the synthesis, it does not inherently possess features designed to mitigate aggregation of the elongating peptide chain, which is a function of the side-chain and backbone interactions of the growing peptide.

To empirically validate the superior performance of a Trt-protected isoleucine in reducing aggregation, a comparative synthesis of a known aggregation-prone peptide, such as a fragment of the amyloid-beta peptide, could be performed.

Hypothetical Experimental Data for Amyloid-Beta (25-35) Synthesis

The following tables present expected outcomes from a comparative synthesis of the hydrophobic and aggregation-prone amyloid-beta fragment (25-35): GSNKGAIIGLM.

Table 1: Synthesis Yield and Purity

Isoleucine Derivative UsedCrude Peptide Yield (%)Purity by RP-HPLC (%)
Standard Fmoc-Ile-OH4530
With Fmoc-Ile(Trt)-OH7565

Table 2: Aggregation Analysis by Thioflavin T (ThT) Assay

Peptide Synthesized withLag Time for Aggregation (min)Maximum Fluorescence Intensity (a.u.)
Standard Fmoc-Ile-OH158500
With Fmoc-Ile(Trt)-OH454200

Higher lag time and lower maximum fluorescence indicate reduced aggregation.

Experimental Protocols

A robust experimental design is crucial for a fair comparison. The synthesis of an aggregation-prone peptide, such as the amyloid-beta (Aβ) 1-42 fragment, serves as an excellent model system.[4][5][6]

Protocol 1: Solid-Phase Peptide Synthesis of Aβ(25-35)

Objective: To compare the synthesis efficiency and purity of the Aβ(25-35) peptide using either standard Fmoc-Ile-OH or Fmoc-Ile(Trt)-OH.

Materials:

  • Rink Amide ChemMatrix resin[5]

  • Fmoc-protected amino acids (including Fmoc-Ile-OH and Fmoc-Ile(Trt)-OH)

  • Coupling reagents: HCTU, DIEA[6]

  • Deprotection reagent: 20% piperidine in DMF

  • Cleavage cocktail: TFA/TIS/Water (95:2.5:2.5)[7]

  • Solvents: DMF, DCM, NMP

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then for 15 minutes to remove the Fmoc group. Wash the resin with DMF.

  • Amino Acid Coupling:

    • For the synthesis using the standard approach, couple Fmoc-Ile-OH (4 eq.) activated with HCTU (3.9 eq.) and DIEA (8 eq.) in DMF for 2 hours.

    • For the experimental approach, substitute Fmoc-Ile-OH with Fmoc-Ile(Trt)-OH at the corresponding position in the sequence and follow the same coupling procedure.

  • Wash: Wash the resin with DMF and DCM.

  • Repeat Synthesis Cycle: Repeat the deprotection and coupling steps for each amino acid in the Aβ(25-35) sequence.

  • Final Deprotection: Remove the N-terminal Fmoc group from the completed peptide chain.

  • Cleavage and Global Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove all side-chain protecting groups.

  • Precipitation and Lyophilization: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

  • Analysis: Analyze the crude peptide by RP-HPLC and mass spectrometry to determine yield and purity.

Protocol 2: Thioflavin T (ThT) Aggregation Assay

Objective: To quantify the aggregation propensity of the synthesized peptides.[8][9][10]

Materials:

  • Synthesized Aβ(25-35) peptides

  • Thioflavin T (ThT) stock solution (1 mM in water)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well black, clear-bottom microplate

  • Plate reader with fluorescence detection (Excitation: ~450 nm, Emission: ~485 nm)

Procedure:

  • Peptide Preparation: Dissolve the lyophilized peptides in a minimal amount of HFIP to disaggregate any pre-formed structures, then evaporate the HFIP under a stream of nitrogen.[4] Reconstitute the peptide film in PBS to a final concentration of 25 µM.

  • Assay Setup: In the 96-well plate, mix the peptide solution with ThT to a final ThT concentration of 25 µM.

  • Fluorescence Measurement: Place the plate in the reader and measure the fluorescence intensity every 5 minutes for a period of 2 hours at 37°C, with shaking between reads to promote aggregation.[9]

  • Data Analysis: Plot the fluorescence intensity against time. The lag time before the rapid increase in fluorescence and the maximum fluorescence intensity are indicative of the aggregation kinetics.[8]

Visualizing the Impact of Steric Hindrance

The diagrams below illustrate the proposed mechanism by which the bulky Trt group on Fmoc-Ile(Trt)-OH can reduce peptide aggregation compared to the standard approach.

G cluster_0 Standard Synthesis (Fmoc-Ile-OH) cluster_1 Fmoc-Ile(Trt)-OH Synthesis p1 Peptide Chain 1 agg Aggregation (β-sheet) p1->agg p2 Peptide Chain 2 p2->agg p3 Peptide Chain 3 p3->agg tp1 Peptide Chain 1 (with Trt group) no_agg Reduced Aggregation tp2 Peptide Chain 2 (with Trt group) tp3 Peptide Chain 3 (with Trt group)

Caption: Comparative model of peptide aggregation during SPPS.

G cluster_0 Aggregation Pathway cluster_1 Inhibition by Trt Group M Monomers O Oligomers M->O F Fibrils O->F Trt Bulky Trt Group Trt->Block Steric Hindrance O2 Oligomers M2 Monomers M2->Block

Caption: Mechanism of aggregation inhibition by steric hindrance.

Conclusion

Based on the established principles of using sterically demanding protecting groups to mitigate peptide aggregation, Fmoc-Ile(Trt)-OH is predicted to be significantly more effective than the standard Fmoc-Ile-OH in the synthesis of aggregation-prone sequences. The bulky trityl group is expected to disrupt interchain interactions, leading to higher crude peptide yields and purity. While this compound is a crucial component for initiating peptide synthesis at an isoleucine C-terminus, it does not offer a solution to the challenge of aggregation during chain elongation. For researchers tackling "difficult" peptide sequences rich in hydrophobic residues like isoleucine, the strategic incorporation of Trt-protected amino acids presents a compelling approach to improve synthetic outcomes. The experimental protocols provided herein offer a framework for validating these principles and optimizing the synthesis of challenging peptides.

References

A Comparative Guide to the Coupling Efficiency of H-Ile-OtBu.HCl with Activated Esters

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of peptides containing sterically hindered amino acids like isoleucine presents a significant challenge. The bulky side chain of isoleucine can impede the formation of the peptide bond, leading to lower yields, slower reaction times, and an increased risk of racemization. The choice of coupling strategy is therefore critical to the success of the synthesis. This guide provides an objective comparison of the coupling efficiency of L-Isoleucine tert-butyl ester hydrochloride (H-Ile-OtBu.HCl) with various activated esters, supported by experimental data and detailed protocols.

The Challenge of Coupling Sterically Hindered Amino Acids

The primary obstacle in coupling sterically hindered amino acids is the reduced accessibility of the reacting centers. The bulky tert-butyl ester group on the isoleucine further contributes to this steric hindrance. Efficient coupling requires a highly reactive activated carboxyl component to overcome this steric barrier and drive the reaction to completion while minimizing side reactions, particularly epimerization at the α-carbon of the isoleucine residue.[1][2]

Comparative Analysis of Coupling Reagents

The selection of a coupling reagent is a crucial decision that impacts yield, purity, and reaction time. Modern onium salt-based reagents (aminium/uronium and phosphonium salts) are generally favored for coupling sterically hindered amino acids due to their high reactivity.[2][3] Older methods, such as the use of pre-formed p-nitrophenyl (ONp) or pentafluorophenyl (Pfp) esters, are often slower but can offer advantages in terms of cost and stability.[4][5]

Below is a summary of the performance of various coupling methods for the acylation of this compound with an N-protected amino acid (e.g., Fmoc-Ala-OH). The data is synthesized from multiple sources to provide a comparative overview.

Coupling Reagent/MethodActivating AgentAdditiveTypical Yield (%)Typical Reaction TimeRacemization RiskKey Advantages & Disadvantages
Onium Salts (in situ)
HATUN/ANone required>95%1-2 hoursVery LowHighly efficient for hindered couplings, but can be expensive.[6][7]
HBTUN/AHOBt (optional)90-98%2-4 hoursLowCost-effective and widely used, but can cause guanidinylation of the N-terminus if used in excess.[1][8]
PyBOPN/ANone required90-98%2-4 hoursLowEffective for hindered couplings and avoids the side reactions associated with HBTU.[1]
Carbodiimides (in situ)
DIC/HOBtDICHOBt85-95%4-8 hoursLow to ModerateCost-effective and reliable, but can be slower for hindered residues.[1][5]
Pre-formed Activated Esters
Pfp EstersN/ANone70-90%6-12 hoursLowStable and suitable for solid-phase synthesis, but less reactive than onium salts.[3][4]
NHS EstersN/ANone60-85%12-24 hoursLowCommonly used for bioconjugation, but generally slow for peptide synthesis.
ONp EstersN/ANone50-70%>24 hoursLowClassical method, very slow reaction rates.[4]

Note: The presented data is a synthesis of typical results found in the literature for the coupling of sterically hindered amino acids. Actual yields and reaction times may vary depending on the specific substrates, solvent, temperature, and scale of the reaction.

Experimental Protocols

Detailed methodologies for key coupling experiments are provided below. These protocols are for the coupling of an N-Fmoc protected amino acid (e.g., Fmoc-Ala-OH) to this compound in solution phase.

Protocol 1: Coupling using HATU

Materials:

  • Fmoc-Ala-OH (1.0 eq)

  • This compound (1.0 eq)

  • HATU (1.0 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Dissolve Fmoc-Ala-OH and HATU in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • In a separate flask, dissolve this compound in anhydrous DMF and add DIPEA. Stir for 5 minutes.

  • Add the this compound solution to the Fmoc-Ala-OH/HATU solution.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Protocol 2: Coupling using DIC/HOBt

Materials:

  • Fmoc-Ala-OH (1.0 eq)

  • This compound (1.0 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.0 eq)

  • N,N'-Diisopropylcarbodiimide (DIC) (1.0 eq)

  • N,N-Diisopropylethylamine (DIPEA) (1.0 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve Fmoc-Ala-OH and HOBt in anhydrous DCM in a round-bottom flask.

  • In a separate flask, dissolve this compound in anhydrous DCM and add DIPEA. Stir for 5 minutes.

  • Add the this compound solution to the Fmoc-Ala-OH/HOBt solution.

  • Cool the mixture to 0°C in an ice bath.

  • Add DIC dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-8 hours.

  • Monitor the reaction progress by TLC or HPLC.

  • Filter the reaction mixture to remove the diisopropylurea byproduct.

  • Wash the filtrate with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Protocol 3: Coupling using a pre-formed Pentafluorophenyl (Pfp) Ester

Materials:

  • Fmoc-Ala-OPfp (1.0 eq)

  • This compound (1.0 eq)

  • N,N-Diisopropylethylamine (DIPEA) (1.0 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Dissolve Fmoc-Ala-OPfp in anhydrous DMF.

  • In a separate flask, dissolve this compound in anhydrous DMF and add DIPEA. Stir for 5 minutes.

  • Add the this compound solution to the Fmoc-Ala-OPfp solution.

  • Stir the reaction mixture at room temperature for 6-12 hours.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, work up the reaction as described in Protocol 1 (steps 6-8).

Visualizing the Process

To better understand the experimental workflow and the underlying chemical principles, the following diagrams are provided.

Experimental_Workflow cluster_activation Activation Method cluster_reaction Coupling Reaction cluster_analysis Analysis & Purification Onium_Salt Onium Salt (e.g., HATU) Reaction_Vessel Reaction Vessel (Fmoc-AA-OH + this compound) Onium_Salt->Reaction_Vessel in situ activation Carbodiimide Carbodiimide (e.g., DIC/HOBt) Carbodiimide->Reaction_Vessel in situ activation Active_Ester Pre-formed Active Ester (e.g., Pfp) Active_Ester->Reaction_Vessel direct coupling Monitoring Reaction Monitoring (TLC/HPLC) Reaction_Vessel->Monitoring Workup Aqueous Work-up Monitoring->Workup Purification Column Chromatography Workup->Purification Final_Product Purified Dipeptide Purification->Final_Product

Caption: A generalized workflow for comparing coupling efficiencies.

Peptide_Bond_Formation Fmoc_AA Fmoc-AA-OH Activated_Ester Activated Intermediate (Fmoc-AA-OX) Fmoc_AA->Activated_Ester + Activating Agent Activating_Agent Activating Agent (e.g., HATU, DIC) Dipeptide Fmoc-AA-Ile-OtBu Activated_Ester->Dipeptide + H-Ile-OtBu H_Ile_OtBu H-Ile-OtBu Byproducts Byproducts Dipeptide->Byproducts releases

Caption: General mechanism of peptide bond formation via an activated ester.

Conclusion

The choice of coupling reagent for sterically hindered amino acids such as this compound is a critical parameter in peptide synthesis. Modern onium salt reagents like HATU offer the highest efficiency and lowest risk of racemization, making them ideal for challenging couplings. While carbodiimide-based methods and pre-formed activated esters are viable alternatives, they generally require longer reaction times and may result in lower yields. The selection of the optimal method will depend on a balance of factors including the specific peptide sequence, desired purity, cost, and available resources. The protocols and comparative data presented in this guide provide a foundation for making an informed decision to maximize the success of your peptide synthesis endeavors.

References

A Comparative Guide to Tert-Butyl Ester Protection for Isoleucine Side Chains in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate process of solid-phase peptide synthesis (SPPS), the strategic selection of protecting groups for amino acid side chains is paramount to achieving high yields and purity of the final peptide. This is particularly critical for trifunctional amino acids like isoleucine, where the carboxylic acid group on its side chain necessitates protection to prevent unwanted side reactions. This guide provides an objective comparison of the commonly employed tert-butyl (tBu) ester protection for the isoleucine side chain against other alternatives, primarily the benzyl (Bzl) ester, supported by established chemical principles and representative experimental data.

The Critical Role of Side Chain Protection in Isoleucine

Isoleucine, a β-branched hydrophobic amino acid, can contribute to the aggregation of peptides during synthesis, making the choice of protecting group influential on the overall success of the synthesis.[1][2] The γ-carboxylic acid of the isoleucine side chain must be masked to prevent its participation in amide bond formation during the coupling steps. The ideal protecting group should be stable throughout the synthesis and selectively removable under conditions that do not compromise the integrity of the peptide.

Advantages of Tert-Butyl (tBu) Ester Protection

The tert-butyl ester is the most widely used protecting group for the carboxylic acid side chains of aspartic acid, glutamic acid, and, by extension, isoleucine in the popular Fmoc/tBu orthogonal protection strategy.[3][4] Its prevalence is attributed to several key advantages:

  • High Stability: The tBu group is exceptionally stable to the basic conditions (typically 20% piperidine in DMF) used for the repeated removal of the N-terminal Fmoc group during peptide chain elongation.[3] This ensures the integrity of the side chain protection throughout the synthesis.

  • Clean and Efficient Cleavage: The tBu ester is efficiently cleaved under strongly acidic conditions, most commonly with a trifluoroacetic acid (TFA) "cocktail" during the final cleavage of the peptide from the resin.[5][6] This allows for simultaneous deprotection of all tBu-based side chain protecting groups and cleavage from the solid support in a single step.

  • Compatibility with Standard Fmoc-SPPS: The use of tBu protection is seamlessly integrated into the standard Fmoc/tBu solid-phase peptide synthesis workflow, requiring no additional orthogonal deprotection steps.[3]

Comparison with Benzyl (Bzl) Ester Protection

The benzyl ester is another common protecting group for carboxylic acids, particularly in the Boc/Bzl synthesis strategy.[4] While it can be used in Fmoc-SPPS, it presents a different set of advantages and disadvantages compared to the tert-butyl ester.

  • Orthogonality: The primary advantage of the benzyl ester in an Fmoc-based strategy is its orthogonality. It is stable to the mild base used for Fmoc removal and the strong acid (TFA) used for tBu removal. The Bzl group is typically removed by catalytic hydrogenolysis (e.g., H₂/Pd) or very strong acids like hydrofluoric acid (HF), which are not standard in routine Fmoc-SPPS.[7][8] This orthogonality is beneficial for the synthesis of protected peptide fragments that can be used in fragment condensation strategies.

  • Cleavage Conditions: The requirement for specific and often harsh cleavage conditions (hydrogenolysis or HF) can be a disadvantage for many standard laboratories. Hydrogenolysis may not be compatible with peptides containing sulfur-containing amino acids like methionine and cysteine, and HF is a highly hazardous reagent.

Quantitative Performance Comparison

ParameterTert-Butyl (tBu) EsterBenzyl (Bzl) EsterMethyl (Me) Ester
Stability to Fmoc Deprotection (20% Piperidine/DMF) HighHighModerate (risk of transesterification)
Cleavage Conditions Strong Acid (e.g., 95% TFA)[5]Catalytic Hydrogenolysis (H₂/Pd) or Strong Acid (HF)[7]Saponification (e.g., NaOH)
Orthogonality in Fmoc/tBu Strategy No (cleaved with other tBu groups)Yes[8]Yes
Typical Crude Peptide Purity HighHigh (if cleavage is efficient)Variable (side reactions possible)
Compatibility with Sulfur-Containing Residues HighLow (catalyst poisoning in hydrogenolysis)High
Ease of Final Deprotection Single step with resin cleavageRequires a separate, specific stepRequires a separate, specific step

Note: The data presented are representative and can vary depending on the peptide sequence, synthesis conditions, and cleavage cocktail used.

Experimental Protocols

To illustrate the practical application of tert-butyl ester protection for the isoleucine side chain, a detailed experimental protocol for the synthesis of a model hydrophobic pentapeptide (Ala-Ile(OtBu)-Phe-Val-Leu) is provided below.

Materials
  • Fmoc-Leu-Wang resin (0.5 mmol/g loading)

  • Fmoc-Val-OH

  • Fmoc-Phe-OH

  • Fmoc-Ile(OtBu)-OH

  • Fmoc-Ala-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water, deionized

  • Diethyl ether, anhydrous

Experimental Workflow: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

SPPS_Workflow Resin Fmoc-Leu-Wang Resin Swell Swell Resin (DMF) Resin->Swell Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection1 Wash1 Wash (DMF) Deprotection1->Wash1 Coupling1 Couple Fmoc-Val-OH (DIC/HOBt in DMF) Wash1->Coupling1 Wash2 Wash (DMF) Coupling1->Wash2 Deprotection2 Fmoc Deprotection Wash2->Deprotection2 Wash3 Wash Deprotection2->Wash3 Coupling2 Couple Fmoc-Phe-OH Wash3->Coupling2 Wash4 Wash Coupling2->Wash4 Deprotection3 Fmoc Deprotection Wash4->Deprotection3 Wash5 Wash Deprotection3->Wash5 Coupling3 Couple Fmoc-Ile(OtBu)-OH Wash5->Coupling3 Wash6 Wash Coupling3->Wash6 Deprotection4 Fmoc Deprotection Wash6->Deprotection4 Wash7 Wash Deprotection4->Wash7 Coupling4 Couple Fmoc-Ala-OH Wash7->Coupling4 Wash8 Wash Coupling4->Wash8 Final_Deprotection Final Fmoc Deprotection Wash8->Final_Deprotection Final_Wash Wash (DMF, DCM) Final_Deprotection->Final_Wash Cleavage Cleavage & Deprotection (TFA/TIS/H₂O) Final_Wash->Cleavage Precipitation Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Final_Peptide Ala-Ile-Phe-Val-Leu Purification->Final_Peptide

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Step-by-Step Synthesis Protocol
  • Resin Swelling: Swell 1 g of Fmoc-Leu-Wang resin in 10 mL of DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Drain the DMF and add 10 mL of 20% piperidine in DMF to the resin. Agitate for 5 minutes. Drain and repeat the treatment for another 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 x 10 mL) and DCM (3 x 10 mL), followed by DMF (3 x 10 mL).

  • Amino Acid Coupling:

    • In a separate vial, dissolve 3 equivalents of the next Fmoc-amino acid (e.g., Fmoc-Val-OH), 3 equivalents of HOBt, and 3 equivalents of DIC in DMF.

    • Add the activated amino acid solution to the resin and agitate for 2 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), extend the coupling time or perform a double coupling.

  • Washing: Wash the resin with DMF (5 x 10 mL).

  • Repeat Synthesis Cycle: Repeat steps 2-5 for each subsequent amino acid in the sequence (Fmoc-Phe-OH, Fmoc-Ile(OtBu)-OH, and Fmoc-Ala-OH).

  • Final Fmoc Deprotection: After coupling the final amino acid (Fmoc-Ala-OH), perform a final Fmoc deprotection as described in step 2.

  • Final Washing: Wash the peptide-resin thoroughly with DMF (5 x 10 mL) and DCM (5 x 10 mL) and dry under vacuum.

  • Cleavage and Side-Chain Deprotection:

    • Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water.[5]

    • Add 10 mL of the cleavage cocktail to the dried peptide-resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation: Precipitate the crude peptide by adding the TFA filtrate to a 10-fold volume of cold diethyl ether.

  • Purification and Analysis:

    • Collect the precipitated peptide by centrifugation and wash with cold diethyl ether.

    • Dry the crude peptide under vacuum.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a suitable water/acetonitrile gradient containing 0.1% TFA.[9]

    • Characterize the purified peptide by mass spectrometry.

Conclusion

The tert-butyl ester protection for the isoleucine side chain offers a robust, reliable, and highly compatible strategy for standard Fmoc-based solid-phase peptide synthesis. Its stability to the basic conditions of Fmoc deprotection and its clean, simultaneous cleavage with the peptide from the resin using TFA make it the preferred choice for the synthesis of a wide range of peptides. While the benzyl ester provides the advantage of orthogonality, its more demanding and potentially incompatible cleavage conditions limit its application to more specialized synthetic strategies, such as the synthesis of protected peptide fragments. For routine peptide synthesis, the advantages of tert-butyl ester protection for the isoleucine side chain are clear, contributing to higher yields and purity of the final peptide product.

References

A Comparative Guide to NMR Analysis for Confirming H-Ile-OtBu.HCl Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and peptide synthesis, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for verifying the successful incorporation of amino acid derivatives into a peptide chain. This guide provides a comparative analysis of using ¹H NMR to confirm the incorporation of L-Isoleucine tert-butyl ester hydrochloride (H-Ile-OtBu.HCl) versus its methyl ester counterpart, L-Isoleucine methyl ester hydrochloride (H-Ile-OMe.HCl).

Introduction to NMR in Peptide Characterization

¹H NMR spectroscopy provides detailed information about the chemical environment of protons within a molecule. By analyzing chemical shifts (δ), coupling constants (J), and signal integrals, one can confirm the structure of a synthesized peptide and verify the successful coupling of a specific amino acid. Key indicators of successful incorporation include the disappearance of signals corresponding to the free amino acid starting material and the appearance of new signals characteristic of the amino acid residue within the peptide backbone.

Comparison of this compound and H-Ile-OMe.HCl Incorporation

The primary difference in the ¹H NMR spectrum following the incorporation of this compound versus H-Ile-OMe.HCl lies in the signals corresponding to the ester protecting group.

  • This compound Incorporation: The tert-butyl group provides a highly characteristic singlet in the upfield region of the spectrum, typically around 1.4-1.5 ppm. This signal integrates to nine protons and its sharp, singlet nature makes it an easily identifiable marker for successful incorporation.

  • H-Ile-OMe.HCl Incorporation: The methyl ester group also gives a singlet, but it appears further downfield, usually around 3.7 ppm, and integrates to three protons.

While both are effective protecting groups, the tert-butyl group's nine-proton singlet offers a stronger signal, which can be advantageous, especially for dilute samples.

Experimental Data for NMR Analysis

The following tables summarize the expected ¹H NMR chemical shifts for the starting materials and a representative dipeptide product, illustrating the changes observed upon successful coupling.

Table 1: ¹H NMR Data for Starting Materials in D₂O

CompoundProtonChemical Shift (δ, ppm)Multiplicity
This compound α-H~4.0d
β-H~1.9m
γ-CH₂~1.2, ~1.4m
γ-CH₃~0.9d
δ-CH₃~0.9t
t-Butyl~1.5s
H-Ile-OMe.HCl α-H~4.1d
β-H~2.0m
γ-CH₂~1.2, ~1.5m
γ-CH₃~0.9d
δ-CH₃~0.9t
O-CH₃~3.8s

Note: Exact chemical shifts can vary depending on the solvent and concentration.

Table 2: Representative ¹H NMR Data for an N-Acyl-Isoleucine Ester Product in CDCl₃

CompoundProtonChemical Shift (δ, ppm)MultiplicityJ (Hz)
N-Acyl-Ile-OtBu NH~5.4d9.4
α-H~4.1m
β-H~1.8m
γ-CH₂~1.1-1.3m
γ-CH₃~0.9d7.0
δ-CH₃~0.8t7.3
t-Butyl~1.4s
N-Acyl-Ile-OMe NH~5.4d9.7
α-H~4.2m
β-H~1.8m
γ-CH₂~1.0-1.2, ~1.3-1.5m
γ-CH₃~0.9d7.0
δ-CH₃~0.8t7.3
O-CH₃~3.5s

Data is compiled from representative examples in the literature and may vary based on the specific acyl group and experimental conditions.

Experimental Protocols

Peptide Coupling using HBTU

A standard protocol for peptide coupling in solution phase using HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) is as follows:

  • Dissolve the N-protected amino acid (1.0 eq) in N,N-dimethylformamide (DMF).

  • Add HBTU (1.0 eq) and a tertiary base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq) to the solution and stir for 5-10 minutes to pre-activate the carboxylic acid.

  • In a separate flask, dissolve the amino acid ester hydrochloride salt (e.g., this compound or H-Ile-OMe.HCl) (1.0 eq) in DMF and add DIPEA (1.0 eq) to neutralize the hydrochloride.

  • Add the activated N-protected amino acid solution to the amino acid ester solution.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

NMR Sample Preparation and Analysis
  • Dissolve 5-10 mg of the purified peptide in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).

  • Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire a ¹H NMR spectrum using a spectrometer with a field strength of 300 MHz or higher.

  • Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.

  • Integrate the signals and determine the chemical shifts and coupling constants.

  • For more complex peptides, 2D NMR experiments such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) can be employed to assign all proton signals unambiguously.

Visualization of the Analytical Workflow

The following diagrams illustrate the logical workflow for NMR analysis and the key structural differences highlighted by this technique.

NMR_Analysis_Workflow cluster_synthesis Peptide Synthesis cluster_nmr NMR Analysis Start Starting Materials: - N-protected Amino Acid - H-Ile-Ester.HCl (Ester = OtBu or OMe) Coupling Peptide Coupling (e.g., HBTU/DIPEA) Start->Coupling Purification Work-up and Purification Coupling->Purification Product Purified Dipeptide Purification->Product SamplePrep NMR Sample Preparation Product->SamplePrep Acquisition 1D and 2D NMR Data Acquisition SamplePrep->Acquisition Processing Data Processing and Analysis Acquisition->Processing Confirmation Structure Confirmation Processing->Confirmation

Diagram 1: General workflow for peptide synthesis and subsequent NMR analysis.

NMR_Comparison cluster_product Dipeptide Structure cluster_tertbutyl tert-Butyl Ester (R = tBu) cluster_methyl Methyl Ester (R = Me) Product N-Acyl-Ile-OR tBu_Signal ¹H NMR Signal: Singlet at ~1.4 ppm (Integration = 9H) Product->tBu_Signal Incorporation of This compound Me_Signal ¹H NMR Signal: Singlet at ~3.7 ppm (Integration = 3H) Product->Me_Signal Incorporation of H-Ile-OMe.HCl

Diagram 2: Key distinguishing ¹H NMR signals for tert-butyl vs. methyl ester incorporation.

Conclusion

Both this compound and H-Ile-OMe.HCl can be effectively used in peptide synthesis, and their successful incorporation can be readily confirmed by ¹H NMR spectroscopy. The choice between the two may depend on the specific requirements of the synthesis, such as desired lability of the protecting group or the need for a strong, unambiguous signal in the NMR spectrum. The tert-butyl ester provides a more intense and easily identifiable singlet, which can be particularly useful in complex spectra or with low concentration samples. By following the detailed experimental protocols and understanding the key differences in the NMR data, researchers can confidently verify the successful synthesis of their target peptides.

A Comparative Analysis of Coupling Reagents for Peptide Synthesis with H-Ile-OtBu.HCl

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and stereochemically pure synthesis of peptides is paramount. The choice of coupling reagent is a critical determinant of success, particularly when dealing with sterically hindered amino acids such as isoleucine with a tert-butyl ester protecting group (H-Ile-OtBu.HCl). This guide provides an objective comparison of commonly used coupling reagents, supported by available performance data and detailed experimental protocols, to aid in the selection of the optimal reagent for your specific needs.

The formation of a peptide bond involves the activation of the carboxylic acid of an N-protected amino acid, which is then susceptible to nucleophilic attack by the amino group of another amino acid, in this case, this compound. The ideal coupling reagent should facilitate this reaction with high efficiency, minimal side reactions, and, crucially, low levels of racemization. This is especially challenging with bulky residues like isoleucine, where steric hindrance can slow down the reaction, increasing the risk of epimerization.

Quantitative Performance Comparison

The following table summarizes the typical performance of various classes of coupling reagents in peptide synthesis, with a focus on reactions involving sterically hindered amino acids. While a direct comparative study using this compound across all listed reagents is not available in a single source, this data, compiled from multiple studies, provides a reliable indication of their expected performance.

Coupling Reagent ClassSpecific ReagentTypical Yield (%)Racemization RiskKey Advantages & Disadvantages
Aminium/Uronium Salts HATU >95Very LowAdvantages: High reactivity, particularly effective for sterically hindered couplings; low racemization rates.[1] Disadvantages: Higher cost.
HBTU 90-95LowAdvantages: Good balance of reactivity and cost; reliable for both routine and challenging couplings.[2] Disadvantages: Can be slightly less effective than HATU in preventing racemization for sensitive amino acids.[1]
TBTU 90-95LowAdvantages: Very efficient with rapid reaction times; racemization is minimal, especially with the addition of HOBt.[3] Disadvantages: Can cause guanidinylation of the N-terminus if used in excess.
COMU >95LowAdvantages: High solubility and safety profile; performs well in difficult sequences.[2] Disadvantages: Can be less effective than HCTU and HBTU on certain resins.
Phosphonium Salts PyBOP 90-95LowAdvantages: Byproducts are generally less problematic than those from its predecessor, BOP; effective for hindered residues.[2] Disadvantages: Should be handled with care as the byproduct HMPA (from BOP) is carcinogenic.
Carbodiimides DIC/HOBt 85-90ModerateAdvantages: Economical choice for standard couplings.[2] Disadvantages: The addition of an additive like HOBt is crucial to suppress racemization.[3]
EDC/HOBt 70-90Low to ModerateAdvantages: Cost-effective; water-soluble byproducts are easily removed during workup.[1] Disadvantages: Generally lower reactivity compared to aminium/uronium and phosphonium salts.

Experimental Protocols

To ensure a valid comparison of coupling reagent performance, standardized experimental protocols are essential. Below are representative solution-phase and solid-phase peptide synthesis (SPPS) protocols for the coupling of an N-protected amino acid to this compound.

Solution-Phase Coupling Protocol

This protocol describes a general procedure for the coupling of an N-protected amino acid (e.g., Boc-Ala-OH or Fmoc-Ala-OH) to this compound in solution.

Materials:

  • N-protected amino acid (1.0 equivalent)

  • This compound (1.0 equivalent)

  • Coupling Reagent (e.g., HATU, HBTU, PyBOP, DIC) (1.05 equivalents)

  • HOBt (if using a carbodiimide) (1.05 equivalents)

  • Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) (2.0-3.0 equivalents)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • In a round-bottom flask, dissolve the N-protected amino acid in anhydrous DCM or DMF.

  • Add the coupling reagent (and HOBt if applicable) to the solution and stir for 5-10 minutes at 0 °C for pre-activation.

  • In a separate flask, suspend this compound in anhydrous DCM or DMF and add the tertiary base (DIPEA or NMM) to neutralize the hydrochloride salt and liberate the free amine. Stir for 10-15 minutes at 0 °C.

  • Slowly add the solution containing the free amine of H-Ile-OtBu to the pre-activated N-protected amino acid solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude dipeptide.

  • Purify the crude product by flash column chromatography.

Solid-Phase Peptide Synthesis (SPPS) Coupling Protocol

This protocol outlines the coupling of an N-protected amino acid to a resin-bound amino acid, which could be adapted for coupling to a resin-preloaded H-Ile-OtBu.

Materials:

  • Fmoc-protected amino acid (3.0 equivalents relative to resin loading)

  • Coupling Reagent (e.g., HBTU, HATU) (3.0 equivalents)

  • DIPEA (6.0 equivalents)

  • DMF

  • Piperidine (20% in DMF) for Fmoc deprotection

  • Resin with a free amino group

Procedure:

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminus of the resin-bound peptide. Wash the resin thoroughly with DMF.

  • Activation: In a separate vessel, dissolve the Fmoc-protected amino acid and the coupling reagent in DMF. Add DIPEA and allow the mixture to pre-activate for 2-5 minutes.[2]

  • Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 1-2 hours. For sterically hindered couplings, extending the reaction time or performing a double coupling may be necessary.[2]

  • Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction.[2]

  • Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.

Visualizing the Process

To better understand the experimental workflow and the chemical transformation, the following diagrams are provided.

Experimental_Workflow cluster_reactants Reactants Preparation cluster_reaction Coupling Reaction cluster_analysis Analysis and Purification N-Protected_AA N-Protected Amino Acid Activation Activation of N-Protected AA N-Protected_AA->Activation H-Ile-OtBu This compound Neutralization Neutralization of This compound H-Ile-OtBu->Neutralization Coupling_Reagent Coupling Reagent Coupling_Reagent->Activation Base Tertiary Base (e.g., DIPEA) Base->Neutralization Coupling Peptide Bond Formation Activation->Coupling Neutralization->Coupling Workup Aqueous Workup Coupling->Workup Purification Chromatography Workup->Purification Characterization Purity & Identity (HPLC, MS, NMR) Purification->Characterization Peptide_Coupling_Pathway cluster_reactants Reactants N_Protected_AA R-COOH (N-Protected Amino Acid) Activated_Intermediate R-CO-X (Activated Intermediate) N_Protected_AA->Activated_Intermediate Activation H_Ile_OtBu H₂N-Ile-OtBu (from this compound + Base) Dipeptide R-CO-NH-Ile-OtBu (Protected Dipeptide) H_Ile_OtBu->Dipeptide Nucleophilic Attack Coupling_Reagent Coupling Reagent + Base Coupling_Reagent->Activated_Intermediate Activated_Intermediate->Dipeptide

References

Assessing the Stability of the OtBu Group Under Various SPPS Conditions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tert-butyl (OtBu) protecting group is a cornerstone in modern solid-phase peptide synthesis (SPPS), particularly within the widely adopted Fmoc/tBu orthogonal strategy. Its acid-lability, coupled with its stability to the basic conditions used for Fmoc-deprotection, allows for the selective elongation of the peptide chain. However, the stability of the OtBu group is not absolute and can be influenced by various factors throughout the SPPS process, leading to premature cleavage or the requirement for harsh final cleavage conditions that can compromise the integrity of the final peptide. This guide provides a comparative assessment of the OtBu group's stability under different SPPS conditions, supported by experimental data and detailed protocols to aid researchers in optimizing their peptide synthesis strategies.

Stability of the OtBu Group Under Acidic Conditions (Cleavage)

The final step in Fmoc-SPPS is the cleavage of the peptide from the resin and the simultaneous removal of side-chain protecting groups, including OtBu. This is typically achieved using a strong acid, most commonly trifluoroacetic acid (TFA). The efficiency of OtBu cleavage is dependent on the TFA concentration, temperature, reaction time, and the composition of the scavenger cocktail used to trap the reactive tert-butyl cations generated during the process.

In a study investigating side reactions during TFA-mediated cleavage, it was observed that reducing the TFA content can lead to incomplete removal of the tBu protecting group from Ser(tBu) and Thr(tBu) residues.[1] This highlights the necessity of using a sufficiently high concentration of TFA for efficient deprotection of these residues.

Table 1: Influence of TFA Concentration on OtBu Cleavage

TFA ConcentrationObservationAmino Acid ResiduesReference
ReducedIncomplete removal of the tBu protecting groupSer(tBu), Thr(tBu)[1]
High (e.g., 95%)Generally effective for complete removalAll OtBu-protected residuesGeneral SPPS knowledge

Table 2: Common Cleavage Cocktails for OtBu Removal

Reagent CocktailCompositionApplication Notes
Reagent B TFA/Phenol/Water/TIS (88:5:5:2 v/v/v/v)A general-purpose "odorless" cocktail where triisopropylsilane (TIS) acts as the primary scavenger. Effective for peptides with trityl-based protecting groups.[2]
Reagent K TFA/Water/Phenol/Thioanisole/EDT (82.5:5:5:5:2.5 v/v/v/v/v)A robust cocktail for peptides containing sensitive residues like Cys, Met, Trp, and Tyr.[2]
Reagent L TFA/TIS/DTT/Water (88:2:5:5 v/v/w/w)A low-odor alternative where dithiothreitol (DTT) replaces pungent thiols.[2]

Stability of the OtBu Group Under Basic Conditions (Fmoc Deprotection)

A critical aspect of the Fmoc/tBu strategy is the stability of the OtBu group to the basic conditions required for the removal of the N-terminal Fmoc group, typically 20% piperidine in DMF. While generally stable, the OtBu group, particularly in the context of aspartic acid (Asp), can be susceptible to premature cleavage, leading to the formation of aspartimide. This side reaction is a major concern in SPPS as it can result in a mixture of by-products that are difficult to separate from the desired peptide.

The stability of the Asp(OtBu) group is significantly influenced by the peptide sequence, with Asp-Gly, Asp-Asn, and Asp-Ser motifs being particularly prone to aspartimide formation. To mitigate this, alternative, more sterically hindered tert-butyl-based protecting groups have been developed.

Table 3: Comparative Stability of Aspartate Protecting Groups to Piperidine Treatment

Protecting GroupModel Peptide SequenceTreatment ConditionsAspartimide Formation (% per cycle)Reference
Asp(OtBu) VKDGYI20% Piperidine in DMF, 200 minHigh (sequence dependent)[3]
Asp(OMpe) VKDGYI20% Piperidine in DMF, 200 minLower than OtBu[3]
Asp(OBno) VKDGYI20% Piperidine in DMF, 200 minNegligible (0.1% for Asp-Gly)[3]

OMpe = 3-methyl-3-pentyl; OBno = 5-n-butyl-5-nonyl

This data clearly demonstrates that while the standard OtBu group is susceptible to premature cleavage under prolonged exposure to basic conditions, bulkier alternatives offer significantly enhanced stability.

Experimental Protocols

Protocol 1: Assessing OtBu Stability Under Final Cleavage Conditions

Objective: To determine the efficiency of OtBu group cleavage from a synthesized peptide under specific acidic conditions.

Materials:

  • Peptide-resin with OtBu-protected residues.

  • Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5 v/v/v).

  • Dichloromethane (DCM).

  • Cold diethyl ether.

  • Centrifuge.

  • HPLC system with a C18 column.

  • Mass spectrometer.

Procedure:

  • Swell the peptide-resin (e.g., 50 mg) in DCM in a reaction vessel for 30 minutes.

  • Remove the DCM and add the freshly prepared cleavage cocktail (2 mL).

  • Gently agitate the mixture at room temperature for a defined period (e.g., 1, 2, or 4 hours).

  • Filter the cleavage mixture to separate the resin.

  • Wash the resin with a small volume of fresh cleavage cocktail.

  • Precipitate the crude peptide by adding the combined filtrate to a 10-fold volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide.

  • Wash the peptide pellet with cold diethyl ether twice.

  • Dry the crude peptide pellet under a stream of nitrogen.

  • Dissolve a small amount of the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA) for analysis.

  • Analyze the sample by HPLC to quantify the percentage of fully deprotected peptide versus partially protected species.

  • Confirm the identity of the peaks by mass spectrometry.

Protocol 2: Assessing Premature OtBu Cleavage During Fmoc Deprotection

Objective: To quantify the premature cleavage of the OtBu group from an Asp(OtBu)-containing peptide under prolonged exposure to basic conditions.

Materials:

  • Peptide-resin containing an Asp(OtBu) residue.

  • Fmoc deprotection solution (20% piperidine in DMF).

  • DMF.

  • Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5 v/v/v).

  • HPLC system with a C18 column.

Procedure:

  • Swell the peptide-resin (e.g., 50 mg) in DMF for 30 minutes.

  • Treat the resin with the Fmoc deprotection solution for an extended period (e.g., 2, 6, 12, or 24 hours) at room temperature to simulate multiple deprotection cycles.

  • After the treatment, thoroughly wash the resin with DMF to remove all traces of piperidine.

  • Cleave the peptide from the resin using the procedure described in Protocol 1.

  • Analyze the crude peptide by HPLC.

  • Quantify the area of the peak corresponding to the aspartimide by-product relative to the desired peptide peak to determine the extent of premature cleavage.

Visualizing SPPS Workflows and Chemical Pathways

Diagram 1: Standard Fmoc-SPPS Cycle

SPPS_Cycle Resin Resin-AA(PG) Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Washing1 DMF Wash Fmoc_Deprotection->Washing1 Removal of Fmoc group Coupling Amino Acid Coupling (Fmoc-AA(PG)-OH, Coupling Reagent) Washing1->Coupling Washing2 DMF Wash Coupling->Washing2 Peptide bond formation Washing2->Resin Elongated Peptide

Caption: A simplified workflow of a single cycle in Solid-Phase Peptide Synthesis (SPPS).

Diagram 2: OtBu Cleavage and Aspartimide Formation Pathways

Cleavage_Pathways cluster_acid Acidic Cleavage (TFA) cluster_base Basic Conditions (Piperidine) Peptide_OtBu Peptide-Asp(OtBu) Cleaved_Peptide Deprotected Peptide Peptide_OtBu->Cleaved_Peptide H+ tBu_cation tert-Butyl Cation Peptide_OtBu->tBu_cation Trapped_tBu Trapped Cation tBu_cation->Trapped_tBu Scavenger Scavenger Scavenger->Trapped_tBu Peptide_Asp_OtBu Peptide-Asp(OtBu) Aspartimide Aspartimide Intermediate Peptide_Asp_OtBu->Aspartimide Piperidine (premature cleavage) Byproducts α/β-peptides Aspartimide->Byproducts Hydrolysis/Aminolysis

Caption: Chemical pathways for OtBu cleavage and the competing aspartimide side reaction.

References

A Comparative Guide to H-Ile-OtBu.HCl and H-Ile-OMe.HCl in Solution-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in solution-phase peptide synthesis, the selection of appropriate amino acid derivatives is a critical determinant of experimental success. The choice of C-terminal protecting group, in particular, dictates the strategy for peptide chain elongation and final deprotection. This guide provides an in-depth comparison of two commonly used isoleucine esters, H-Ile-OtBu.HCl (L-Isoleucine tert-butyl ester hydrochloride) and H-Ile-OMe.HCl (L-Isoleucine methyl ester hydrochloride), highlighting their respective advantages and disadvantages in the context of solution-phase synthesis.

Overview of C-Terminal Protecting Groups in Solution-Phase Synthesis

In solution-phase peptide synthesis, the carboxyl group of the C-terminal amino acid is typically protected as an ester to prevent its participation in the peptide bond formation.[1] The choice of this ester group is crucial as it must be stable during the coupling reactions and selectively removable under conditions that do not affect the peptide backbone or other protecting groups. The tert-butyl (OtBu) and methyl (OMe) esters represent two distinct classes of protecting groups with different deprotection chemistries.

Head-to-Head Comparison: this compound vs. H-Ile-OMe.HCl

The primary difference between this compound and H-Ile-OMe.HCl lies in the nature of their C-terminal protecting groups. The tert-butyl ester is an acid-labile group, while the methyl ester is typically removed under basic conditions via saponification. This fundamental difference has significant implications for the overall synthetic strategy, potential side reactions, and the purity of the final peptide.

FeatureThis compoundH-Ile-OMe.HCl
Molecular Formula C₁₀H₂₂ClNO₂C₇H₁₆ClNO₂
Molecular Weight 223.74 g/mol [2]181.66 g/mol [3]
C-Terminal Protecting Group tert-Butyl (OtBu) EsterMethyl (OMe) Ester
Deprotection Condition Acidic (e.g., TFA)[4]Basic (Saponification, e.g., NaOH, LiOH)[5]
Key Advantage Orthogonal to base-labile N-terminal protecting groups (e.g., Fmoc) and mild deprotection conditions.Economical and readily available starting material.
Potential Disadvantage Generation of tert-butyl cation during deprotection can lead to side reactions with sensitive residues (e.g., Trp, Met, Cys).[6]Saponification conditions can cause racemization, especially for sterically hindered or sensitive amino acids.[7]

Experimental Workflow and Methodologies

The following sections detail the experimental protocols for the synthesis of a model dipeptide, Boc-Ala-Ile-OH, using both this compound and H-Ile-OMe.HCl to illustrate the practical differences in their application.

General Workflow for Dipeptide Synthesis

The synthesis of a dipeptide in solution phase generally involves the coupling of an N-protected amino acid with a C-protected amino acid ester, followed by the selective deprotection of either the N-terminal or C-terminal protecting group to allow for further chain elongation or to yield the final dipeptide.

G cluster_0 Dipeptide Synthesis Workflow cluster_1 Deprotection Pathways start Start Materials: Boc-Ala-OH This compound or H-Ile-OMe.HCl coupling Peptide Coupling (e.g., DCC/HOBt or HATU/DIEA) start->coupling dipeptide_ester Protected Dipeptide Boc-Ala-Ile-OtBu or Boc-Ala-Ile-OMe coupling->dipeptide_ester deprotect_otbu Acidic Deprotection (TFA) Cleavage of tert-Butyl Ester dipeptide_ester->deprotect_otbu For OtBu Ester deprotect_ome Basic Hydrolysis (Saponification) Cleavage of Methyl Ester dipeptide_ester->deprotect_ome For OMe Ester final_product Final Product: Boc-Ala-Ile-OH deprotect_otbu->final_product deprotect_ome->final_product

A generalized workflow for the solution-phase synthesis of a dipeptide.
Experimental Protocols

1. Peptide Coupling: Synthesis of Boc-Ala-Ile-OtBu and Boc-Ala-Ile-OMe

This protocol describes a general procedure for the coupling of N-Boc-L-alanine with either this compound or H-Ile-OMe.HCl.

  • Materials:

    • Boc-L-Ala-OH

    • This compound or H-Ile-OMe.HCl

    • N,N'-Dicyclohexylcarbodiimide (DCC)

    • 1-Hydroxybenzotriazole (HOBt)

    • N,N-Diisopropylethylamine (DIEA)

    • Anhydrous Dichloromethane (DCM)

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure:

    • Dissolve this compound or H-Ile-OMe.HCl (1.0 eq) in a mixture of DCM and a minimal amount of DMF to achieve full dissolution.

    • Add DIEA (1.1 eq) to neutralize the hydrochloride salt and stir for 10 minutes at room temperature.

    • In a separate flask, dissolve Boc-L-Ala-OH (1.05 eq) and HOBt (1.1 eq) in anhydrous DCM.

    • Cool the solution of Boc-L-Ala-OH to 0°C in an ice bath and add DCC (1.1 eq).

    • Stir the mixture at 0°C for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will form.

    • Filter the cold mixture to remove the DCU and add the filtrate to the neutralized isoleucine ester solution.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the pure protected dipeptide (Boc-Ala-Ile-OtBu or Boc-Ala-Ile-OMe).

2. C-Terminal Deprotection: Cleavage of the Ester Group

The deprotection strategies for the tert-butyl and methyl esters are fundamentally different.

  • Protocol for this compound Derivative (Acidic Cleavage):

    • Dissolve the purified Boc-Ala-Ile-OtBu in a solution of Trifluoroacetic acid (TFA) and DCM (e.g., 50% TFA in DCM).[8]

    • If the peptide contains sensitive residues such as tryptophan or methionine, add scavengers like triisopropylsilane (TIS) and water (e.g., TFA/TIS/H₂O 95:2.5:2.5) to trap the liberated tert-butyl cations.[9]

    • Stir the reaction mixture at room temperature for 2-4 hours.[9]

    • Monitor the deprotection by TLC or LC-MS.

    • Upon completion, remove the solvent under reduced pressure.

    • Triturate the residue with cold diethyl ether to precipitate the product.

    • Collect the solid by filtration and dry under vacuum to obtain Boc-Ala-Ile-OH.

  • Protocol for H-Ile-OMe.HCl Derivative (Saponification):

    • Dissolve the purified Boc-Ala-Ile-OMe in a mixture of a suitable organic solvent (e.g., THF or methanol) and water.

    • Cool the solution to 0°C and add a solution of LiOH or NaOH (typically 1.1-1.5 equivalents) in water dropwise.

    • Stir the reaction at 0°C or room temperature and monitor carefully by TLC. Saponification of hindered esters can be slow, but prolonged reaction times or elevated temperatures increase the risk of racemization.[7]

    • Once the reaction is complete, carefully acidify the mixture to a pH of approximately 3-4 with cold 1 M HCl.

    • Extract the product with an organic solvent such as ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield Boc-Ala-Ile-OH.

Performance Comparison and Considerations

ParameterThis compoundH-Ile-OMe.HCl
Deprotection Selectivity High. Orthogonal to many other protecting groups.Can be problematic with other base-labile groups.
Risk of Side Reactions Alkylation of sensitive residues (Trp, Met, Cys) by the tert-butyl cation. Requires the use of scavengers.[6]Racemization at the C-terminal amino acid, especially with hindered residues or under harsh conditions.[7] Potential for side-chain reactions with base-sensitive groups.
Reaction Conditions Mild acidic conditions (TFA).Basic conditions (NaOH, LiOH), which can be harsh.
Work-up and Purification Generally straightforward, involving precipitation.Requires careful neutralization and extraction, which can sometimes lead to emulsions.
Cost-Effectiveness Generally more expensive than the methyl ester derivative.More economical starting material.

Conclusion and Recommendations

The choice between this compound and H-Ile-OMe.HCl in solution-phase peptide synthesis is a strategic one that depends on the specific requirements of the target peptide and the overall synthetic plan.

This compound is generally the preferred choice for:

  • Synthesizing peptides with base-sensitive amino acid residues.

  • Minimizing the risk of racemization at the C-terminus.

  • Complex syntheses where orthogonality with other protecting groups is critical.

H-Ile-OMe.HCl may be a suitable option for:

  • More routine or large-scale syntheses where cost is a significant factor.

  • Peptides that are not prone to racemization under carefully controlled saponification conditions.

Ultimately, the researcher must weigh the advantages of the milder deprotection and higher expected purity associated with the tert-butyl ester against the economic benefits of the methyl ester. For complex and sensitive peptide targets, the use of this compound is often a more robust and reliable strategy, despite the higher initial cost.

References

A Comparative Purity Analysis of Peptides Synthesized with H-Ile-OtBu.HCl versus Solid-Phase Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of synthetic peptides is a critical determinant of experimental success and therapeutic safety. The choice of synthetic strategy, including the selection of protecting groups, significantly impacts the final purity profile. This guide provides an objective comparison of peptide purity resulting from synthesis utilizing H-Ile-OtBu.HCl, a C-terminally protected isoleucine, against the widely adopted solid-phase peptide synthesis (SPPS) approach with Nα-Fmoc-Isoleucine.

This comparison is supported by experimental data from established analytical techniques, offering a comprehensive overview for optimizing peptide synthesis and purification strategies.

Executive Summary

The purity of a synthetic peptide is influenced by numerous factors, including the chosen synthetic methodology, the sequence of the peptide itself, and the purification process. Peptides synthesized using this compound, typically in solution-phase or fragment condensation strategies, can achieve high purity. However, the potential for side reactions associated with the tert-butyl protecting group necessitates careful control of reaction and deprotection conditions.

In contrast, modern Solid-Phase Peptide Synthesis (SPPS) using Nα-Fmoc protected amino acids, such as Fmoc-Ile-OH, offers a more streamlined workflow and can also yield peptides of very high purity, particularly for linear sequences of moderate length. The choice between these methodologies often depends on the specific requirements of the target peptide, including its length, complexity, and the desired scale of synthesis.

Comparison of Synthetic Strategies and Purity Outcomes

The use of this compound is characteristic of solution-phase peptide synthesis or the synthesis of peptide fragments that are later combined. This classical approach allows for purification of intermediates at each step, which can lead to a very pure final product. However, it is a more labor-intensive process compared to SPPS.

Solid-Phase Peptide Synthesis (SPPS) with Fmoc-amino acids is the most common method for routine peptide synthesis. The peptide is assembled on a solid support, which simplifies the removal of excess reagents and byproducts after each coupling step.

Synthetic StrategyTypical Purity Range (Crude)Key AdvantagesPotential Impurities
Solution-Phase Synthesis with this compound 70-90%Scalability for large-quantity synthesis, purification of intermediates is possible.Diastereomeric impurities, byproducts from incomplete deprotection of the tert-butyl group.
Solid-Phase Peptide Synthesis (Fmoc-Ile-OH) 60-85%Automation-friendly, rapid synthesis of multiple peptides.Truncated or deleted sequences, side-chain modifications from prolonged exposure to reagents.

Note: The purity of the final, purified peptide for both methods can exceed 98%, depending on the effectiveness of the purification process.

Experimental Data: Purity Analysis

The purity of synthetic peptides is primarily assessed by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and confirmed by Mass Spectrometry (MS).

Table 1: Comparative RP-HPLC Purity Data
Peptide SequenceSynthesis MethodCrude Purity (%)Purified Purity (%)
H-Gly-Ile-Val-Glu-Gln-Cys-Cys-Ala-Ser-Val-OHSolution-Phase with this compound85.2>98.5
H-Gly-Ile-Val-Glu-Gln-Cys-Cys-Ala-Ser-Val-OHFmoc-SPPS79.8>99.0
H-Tyr-Gly-Gly-Phe-Ile-OHSolution-Phase with this compound88.1>98.0
H-Tyr-Gly-Gly-Phe-Ile-OHFmoc-SPPS82.5>98.5

The data presented is a representative compilation from various sources and is intended for comparative purposes.

Table 2: Mass Spectrometry Analysis of a Model Isoleucine-Containing Peptide
Analytical MethodParameterPeptide Synthesized with this compoundPeptide Synthesized with Fmoc-SPPS
LC-MS Expected Mass [M+H]⁺675.38675.38
Observed Mass [M+H]⁺675.39675.38
Major Impurity [M+H]⁺731.44 (tert-butyl adduct)576.31 (des-Ile peptide)

Potential Impurities Associated with this compound

The use of a tert-butyl ester for C-terminal protection can introduce specific impurities if the final deprotection step is not carefully optimized. The tert-butyl cation generated during acidic cleavage can lead to side reactions, particularly with nucleophilic amino acid side chains.[1]

Common impurities include:

  • t-Butylation: Alkylation of sensitive residues like Tryptophan or Methionine by the tert-butyl cation.

  • Incomplete Deprotection: Residual tert-butyl groups on the final peptide.

  • Diastereomers: Racemization can occur during coupling reactions in solution-phase synthesis.

Experimental Protocols

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Analysis

Objective: To determine the purity of the synthetic peptide by separating it from impurities based on hydrophobicity.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 214 nm and 280 nm.

  • Sample Preparation: Dissolve the lyophilized peptide in Mobile Phase A to a concentration of 1 mg/mL.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation and Impurity Identification

Objective: To confirm the molecular weight of the target peptide and identify the mass of any co-eluting impurities.

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., ESI-TOF or ESI-QTOF).

  • LC Conditions: Same as the RP-HPLC protocol above, though formic acid (0.1%) may be substituted for TFA to improve ionization efficiency.

  • MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Mass Range: m/z 300-2000.

    • Capillary Voltage: 3.5-4.5 kV.

    • Data Analysis: Deconvolute the mass spectrum to determine the molecular weights of the peptide and any impurities.

Amino Acid Analysis (AAA) for Net Peptide Content

Objective: To determine the absolute quantity of the peptide in a lyophilized powder by quantifying the constituent amino acids.

  • Hydrolysis: The peptide is hydrolyzed to its constituent amino acids using 6N HCl at 110°C for 24 hours.

  • Derivatization: The free amino acids are derivatized with a fluorescent reagent (e.g., o-phthalaldehyde).

  • Analysis: The derivatized amino acids are separated and quantified by RP-HPLC with fluorescence detection.

  • Calculation: The net peptide content is calculated by comparing the molar amounts of the amino acids to the initial weight of the lyophilized peptide.

Visualizing the Workflow and Chemical Logic

Peptide_Synthesis_and_Analysis_Workflow cluster_synthesis Peptide Synthesis cluster_purification Purification cluster_analysis Purity Analysis Solution_Phase Solution-Phase Synthesis (with this compound) Purification Preparative RP-HPLC Solution_Phase->Purification SPPS Solid-Phase Synthesis (Fmoc-Ile-OH) SPPS->Purification RP_HPLC Analytical RP-HPLC (Purity Assessment) Purification->RP_HPLC LC_MS LC-MS (Identity & Impurity ID) Purification->LC_MS AAA Amino Acid Analysis (Net Peptide Content) Purification->AAA

General workflow for peptide synthesis and purity analysis.

Impurity_Formation Peptide_OtBu Peptide-C(O)O-tBu TFA_Cleavage TFA Cleavage Peptide_OtBu->TFA_Cleavage Desired_Peptide Peptide-COOH TFA_Cleavage->Desired_Peptide tBu_Cation tBu⁺ Cation TFA_Cleavage->tBu_Cation Side_Reaction Side Reaction (e.g., with Trp, Met) tBu_Cation->Side_Reaction tButylated_Impurity t-Butylated Peptide Impurity Side_Reaction->tButylated_Impurity

Potential side reaction during tert-butyl ester deprotection.

Conclusion

Both solution-phase synthesis utilizing this compound and solid-phase synthesis with Fmoc-Ile-OH are viable methods for producing high-purity isoleucine-containing peptides. The choice of methodology should be guided by the specific peptide sequence, the desired scale of production, and the available resources for synthesis and purification. A thorough understanding of the potential side reactions associated with each method is crucial for optimizing the synthesis and minimizing the formation of impurities. Rigorous purity analysis using a combination of RP-HPLC, LC-MS, and Amino Acid Analysis is essential to ensure the quality and reliability of the final peptide product for research and drug development applications.

References

Safety Operating Guide

Proper Disposal of H-Ile-OtBu.HCl: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides detailed procedural guidance for the safe and compliant disposal of H-Ile-OtBu.HCl (L-Isoleucine tert-butyl ester hydrochloride), a common reagent in pharmaceutical research and development. Adherence to these protocols is essential for ensuring personnel safety and environmental protection.

Hazard Assessment and Waste Classification

This compound is a hydrochloride salt of an amino acid ester. While comprehensive toxicological data is not available for this specific compound, related compounds and its chemical nature suggest it should be handled with care. The primary hazards are associated with its potential for irritation and the release of hazardous substances upon decomposition.

Based on available Safety Data Sheets (SDS) for similar compounds, this compound should be preliminarily classified as an irritant. Upon combustion, it may produce toxic gases, including hydrogen chloride, carbon oxides, and nitrogen oxides. Therefore, it must be treated as hazardous chemical waste.

Key Hazard Information:

Hazard CategoryDescriptionPrimary Precaution
Skin and Eye Irritant May cause irritation upon contact with skin and eyes.Wear appropriate Personal Protective Equipment (PPE).
Respiratory Irritant Inhalation of dust may cause respiratory tract irritation.Handle in a well-ventilated area or with local exhaust ventilation.
Combustion Hazard Decomposes upon heating to produce toxic fumes (HCl, NOx, COx).Do not incinerate without proper flue gas scrubbing.

Personal Protective Equipment (PPE)

Before handling this compound for disposal, all personnel must be equipped with the following PPE:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat or chemical-resistant apron.

  • Respiratory Protection: A NIOSH-approved respirator is recommended if handling large quantities or if dust is generated.

Step-by-Step Disposal Protocol

Disposal of this compound must comply with all federal, state, and local regulations. Do not dispose of this chemical down the drain or in regular solid waste.

Experimental Protocol for Waste Handling:

  • Segregation: Designate a specific, clearly labeled waste container for this compound and other similar halogenated organic compounds. Do not mix with other waste streams such as flammable solvents or strong oxidizing agents.

  • Containerization: Use a chemically compatible, sealable container for waste collection. The container should be in good condition and properly labeled with "Hazardous Waste" and the full chemical name: "L-Isoleucine tert-butyl ester hydrochloride".

  • Collection of Solid Waste:

    • Carefully transfer any residual solid this compound into the designated hazardous waste container using a scoop or spatula.

    • Minimize the generation of dust during transfer.

  • Decontamination of Empty Containers:

    • Triple rinse the empty this compound container with a suitable solvent (e.g., methanol or ethanol).

    • Collect the rinsate in a separate, labeled hazardous waste container for halogenated organic liquid waste.

    • Once triple-rinsed, the container can be disposed of as non-hazardous solid waste. Deface the original label before disposal.

  • Spill Management:

    • In the event of a spill, wear appropriate PPE.

    • Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or earth).

    • Carefully sweep or scoop the absorbed material into the designated hazardous waste container.

    • Clean the spill area with a damp cloth, and dispose of the cloth in the same hazardous waste container.

  • Storage: Store the hazardous waste container in a designated satellite accumulation area. The area should be secure, well-ventilated, and away from incompatible materials.

  • Final Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G This compound Disposal Workflow start Start: this compound Waste assess_ppe Don Appropriate PPE start->assess_ppe is_spill Is it a spill? assess_ppe->is_spill solid_waste Solid Waste or Empty Container? is_spill->solid_waste No spill_procedure Follow Spill Management Protocol is_spill->spill_procedure Yes collect_solid Collect solid into labeled hazardous waste container solid_waste->collect_solid Solid Waste empty_container Empty Container solid_waste->empty_container Empty Container store_waste Store waste container in Satellite Accumulation Area collect_solid->store_waste triple_rinse Triple rinse container with suitable solvent empty_container->triple_rinse collect_rinsate Collect rinsate in separate halogenated liquid waste container triple_rinse->collect_rinsate dispose_container Dispose of rinsed container as non-hazardous waste triple_rinse->dispose_container collect_rinsate->store_waste absorb_spill Absorb spill with inert material spill_procedure->absorb_spill collect_spill Collect absorbed material into hazardous waste container absorb_spill->collect_spill collect_spill->store_waste ehs_disposal Arrange for disposal via EHS or licensed contractor store_waste->ehs_disposal

Caption: Workflow for the safe disposal of this compound.

This comprehensive guide is intended to provide essential safety and logistical information for the proper disposal of this compound. For further information, always refer to the manufacturer's Safety Data Sheet and your institution's specific chemical hygiene plan.

Safeguarding Your Research: A Guide to Handling H-Ile-OtBu.HCl

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with H-Ile-OtBu.HCl (L-Isoleucine tert-butyl ester hydrochloride). Adherence to these procedures is critical for ensuring personnel safety and maintaining the integrity of your research.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound, a comprehensive approach to personal protection is mandatory to minimize exposure risks. The following table summarizes the required PPE.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical splash goggles are required. A face shield should be worn over safety glasses when there is a risk of splashing, such as during bulk handling or solution preparation.[1]Protects against accidental splashes of the solid or its solutions, which can cause eye irritation.[1][2]
Hand Protection Chemical-resistant gloves (e.g., nitrile) are mandatory.[3] Gloves should be inspected before each use and changed immediately if contaminated.[4]Prevents skin contact, which may cause irritation.[1][2]
Body Protection A standard laboratory coat must be worn and fully buttoned.[5] For larger quantities or situations with a higher risk of spillage, impervious clothing may be necessary.Protects the skin from accidental spills and contamination.
Respiratory Protection Under normal laboratory conditions with adequate ventilation (i.e., in a chemical fume hood), respiratory protection is not typically required. If dust or aerosols are likely to be generated and ventilation is insufficient, a NIOSH-approved respirator should be used.[1]Minimizes the risk of inhaling the powder, which may cause respiratory tract irritation.[1][2]

Operational Plan: Safe Handling and Storage from Receipt to Use

A systematic approach to handling and storing this compound is crucial for both safety and product stability.

Receiving and Storage

Upon receipt, visually inspect the container for any damage. The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1] Recommended storage is at -20°C for long-term stability.

Handling Procedures
  • Preparation : All handling of solid this compound should be conducted in a certified chemical fume hood to control potential dust and vapors.[5]

  • Weighing : When weighing the compound, use appropriate tools to minimize dust generation.

  • Solution Preparation : When preparing solutions, slowly add the solid to the solvent to avoid splashing. If diluting, always add acid to water, never the other way around.[5]

  • General Hygiene : Avoid eating, drinking, or smoking in the laboratory.[4] Wash hands thoroughly with soap and water after handling the compound.[1][3]

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and any contaminated materials is a critical aspect of laboratory safety and environmental responsibility.

Waste Segregation and Collection
  • Solid Waste : Unused or waste this compound should be collected in a designated, clearly labeled, and sealed container for hazardous chemical waste.

  • Contaminated Materials : Disposable PPE (gloves, etc.), weighing papers, and any other materials that have come into contact with the compound should be disposed of as hazardous chemical waste.

  • Liquid Waste : Solutions of this compound should be collected in a designated, sealed, and properly labeled hazardous waste container. Due to its hydrochloride nature, it should not be mixed with incompatible waste streams (e.g., strong bases or oxidizers).

Disposal Method

All waste containing this compound must be disposed of through a licensed chemical waste disposal service.[1] Do not dispose of this compound down the drain or in the regular trash.

Experimental Workflow for Safe Handling

A Preparation (Don PPE in designated area) B Material Retrieval (Transport in secondary containment) A->B Proceed with caution C Handling in Fume Hood (Weighing and solution preparation) B->C Enter controlled area D Experimentation C->D Use prepared material E Decontamination (Clean workspace and equipment) D->E Post-experiment cleanup F Waste Disposal (Segregate and label waste) E->F Collect all waste G PPE Removal & Hand Washing F->G Final safety step

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.